molecular formula C16H21N3O4S2 B1682724 Tebipenem CAS No. 161715-21-5

Tebipenem

货号: B1682724
CAS 编号: 161715-21-5
分子量: 383.5 g/mol
InChI 键: GXXLUDOKHXEFBQ-YJFSRANCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tebipenem (brand name Orapenem) is a broad-spectrum, orally administered antibiotic from the carbapenem subgroup of β-lactam antibiotics . It is formulated as the ester prodrug this compound pivoxil (or its hydrobromide salt, this compound HBr) to enable high oral absorption and bioavailability, distinguishing it from all other carbapenem antibiotics which are only available for intravenous administration . Its mechanism of action, typical of other β-lactams, involves inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall by binding to and inhibiting penicillin-binding proteins (PBPs) . The primary research value of this compound lies in its potential to combat Gram-negative bacteria that have acquired resistance to commonly used antibiotics, such as fluoroquinolones and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales . This is particularly relevant for investigating treatments for complicated urinary tract infections (cUTIs), including pyelonephritis . A pivotal Phase III clinical trial (PIVOT-PO) demonstrated that oral this compound HBr was non-inferior to intravenous imipenem-cilastatin in hospitalized adult patients with cUTI, establishing it as a highly effective oral candidate for a serious infection that typically requires hospitalization and IV therapy . Research also explores its application beyond UTIs; for instance, a 2024 pilot study investigated the pharmacokinetics and efficacy of this compound pivoxil for the treatment of shigellosis in children . While currently only marketed for pediatric use in Japan, this compound remains an investigational drug in other countries, with a US regulatory filing anticipated in the second half of 2025 .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4S2/c1-7-11-10(8(2)20)14(21)19(11)12(15(22)23)13(7)25-9-5-18(6-9)16-17-3-4-24-16/h7-11,20H,3-6H2,1-2H3,(H,22,23)/t7-,8-,10-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXLUDOKHXEFBQ-YJFSRANCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1SC3CN(C3)C4=NCCS4)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40167227
Record name Tebipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161715-21-5
Record name Tebipenem
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161715-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tebipenem
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161715215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tebipenem
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40167227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEBIPENEM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2TWQ1I31U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tebipenem Against Gram-Negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem is a broad-spectrum carbapenem (B1253116) antibiotic, unique in its oral bioavailability as the prodrug this compound pivoxil.[1][2] This attribute positions it as a critical therapeutic option, particularly for complicated urinary tract infections (cUTIs) and other infections caused by multidrug-resistant Gram-negative bacteria that would otherwise necessitate intravenous treatment.[1][3] This guide provides a detailed technical overview of this compound's mechanism of action, focusing on its interaction with bacterial targets, its resilience to enzymatic degradation, and the experimental methodologies used to characterize these properties.

Core Mechanism of Action

This compound's bactericidal activity against Gram-negative bacteria is a multi-step process involving penetration of the outer membrane, evasion of resistance mechanisms, and inhibition of essential enzymes involved in cell wall synthesis.[1][4]

Outer Membrane Permeation

Like other carbapenems, this compound must first traverse the outer membrane of Gram-negative bacteria to reach its periplasmic targets. This entry is primarily facilitated by outer membrane porin channels (OMPs).[4] While specific studies on this compound's interaction with individual porins are not extensively detailed in the provided search results, its broad activity against Enterobacterales suggests efficient passage through the porins of these organisms.[3] However, it is noted that this compound, similar to ertapenem, is not active against Pseudomonas aeruginosa, a bacterium known for its restrictive porin channels and efficient efflux systems.[5]

Inhibition of Penicillin-Binding Proteins (PBPs)

The primary molecular targets of this compound are the penicillin-binding proteins (PBPs), a group of transpeptidases, carboxypeptidases, and endopeptidases essential for the final stages of peptidoglycan synthesis.[1][4] By binding to and acylating the active site of these enzymes, this compound inhibits the cross-linking of peptidoglycan chains, thereby compromising the structural integrity of the bacterial cell wall. This ultimately leads to cell lysis and bacterial death.[1]

This compound exhibits a high affinity for multiple PBPs in Gram-negative bacteria, with a particular potency against PBP 2. This multi-target profile contributes to its broad spectrum of activity.

Stability Against β-Lactamases

A crucial aspect of this compound's efficacy is its stability against many common β-lactamases, enzymes that inactivate β-lactam antibiotics by hydrolyzing the amide bond in the β-lactam ring. This compound is stable against hydrolysis by Class A extended-spectrum β-lactamases (ESBLs) such as TEM-1 and CTX-M, as well as Class C AmpC β-lactamases.[6][7][8] This stability allows it to retain activity against many multidrug-resistant Enterobacterales.[3][9]

However, this compound is susceptible to hydrolysis by carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC, a Class A enzyme), OXA-48 (a Class D enzyme), and New Delhi metallo-β-lactamase (NDM-1, a Class B enzyme).[6][7][8] The catalytic efficiency of these enzymes against this compound is a key determinant of resistance in carbapenem-resistant Enterobacterales (CRE).

Quantitative Data

Table 1: Penicillin-Binding Protein (PBP) Affinity of this compound
Bacterial SpeciesPBPThis compound IC50 (µg/mL)
Escherichia coli K-12PBP 1a3.94
PBP 1b0.96
PBP 20.022
PBP 30.0066
PBP 40.56
PBP 5/60.28
Klebsiella pneumoniae ATCC 13883PBP 1a/1b1.34 / 0.84
PBP 20.013
PBP 30.0083
PBP 40.92
PBP 5/60.31

IC50 (50% inhibitory concentration) is a measure of the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria
Organism (Phenotype)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Escherichia coli (Non-ESBL)≤0.0150.03
Escherichia coli (ESBL-producing)0.030.03
Klebsiella pneumoniae (Non-ESBL)0.030.06
Klebsiella pneumoniae (ESBL-producing)0.030.125
Proteus mirabilis0.060.12
Enterobacter cloacae≤0.1251
Citrobacter freundii≤0.1250.25
Serratia marcescens≤0.12516
Haemophilus influenzae≤0.1250.25

MIC50/90: The minimum inhibitory concentration required to inhibit the growth of 50% and 90% of isolates, respectively.[10][11][12]

Table 3: Kinetic Parameters of this compound Hydrolysis by Carbapenemases
β-Lactamasekcat/Km (M⁻¹s⁻¹)
KPC0.1 x 10⁶ to 2 x 10⁶
OXA-480.1 x 10⁶ to 2 x 10⁶
NDM-10.1 x 10⁶ to 2 x 10⁶

kcat/Km (catalytic efficiency) reflects how efficiently an enzyme converts a substrate into a product.[1][7][9]

Experimental Protocols

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the affinity of a test compound for PBPs by measuring its ability to compete with a fluorescently labeled β-lactam probe.

1. Preparation of Bacterial Membranes: a. Grow the bacterial strain of interest in a suitable broth medium to the mid-logarithmic phase. b. Harvest the cells by centrifugation and wash the pellet with an appropriate buffer (e.g., phosphate-buffered saline, pH 7.4). c. Resuspend the cells in the same buffer and lyse them by sonication or using a French press. d. Isolate the cell membranes by ultracentrifugation. e. Resuspend the membrane pellet in a storage buffer and determine the total protein concentration.

2. Competitive Binding Assay: a. In microcentrifuge tubes, add a fixed amount of the prepared bacterial membranes. b. Add increasing concentrations of this compound to the tubes. Include a control tube with no antibiotic. c. Incubate the mixtures for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 30°C) to allow this compound to bind to the PBPs.[13] d. Add a fluorescently labeled penicillin, such as Bocillin FL, at a saturating concentration to each tube.[14] e. Incubate for a further period (e.g., 10-20 minutes) to allow Bocillin FL to bind to any PBPs not inhibited by this compound.[12]

3. Detection and Analysis: a. Terminate the binding reaction by adding Laemmli sample buffer and heating. b. Separate the membrane proteins by SDS-PAGE. c. Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. d. Quantify the fluorescence intensity of each PBP band. e. Plot the percentage of Bocillin FL binding against the logarithm of the this compound concentration. f. Determine the IC50 value for each PBP from the resulting dose-response curve.[15]

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium. The following is a generalized protocol based on CLSI guidelines.[16][17]

1. Preparation of this compound Solutions: a. Prepare a stock solution of this compound in a suitable solvent. b. Perform serial twofold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

2. Inoculum Preparation: a. Prepare a bacterial suspension from 3-5 colonies grown overnight on a non-selective agar (B569324) plate. b. Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation: a. Inoculate each well of the microtiter plate containing the serially diluted this compound with the prepared bacterial inoculum. b. Include a growth control well (no antibiotic) and a sterility control well (no bacteria). c. Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

4. Reading and Interpretation: a. After incubation, visually inspect the microtiter plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of this compound at which there is no visible growth.

Spectrophotometric Assay for β-Lactamase Hydrolysis

This assay measures the rate of hydrolysis of a β-lactam substrate by a purified β-lactamase enzyme by monitoring the change in absorbance over time.

1. Reagent Preparation: a. Purify the β-lactamase of interest (e.g., KPC-2, OXA-48, NDM-1). b. Prepare a stock solution of this compound. c. Prepare a stock solution of a chromogenic substrate (e.g., nitrocefin) or a carbapenem substrate (e.g., imipenem).[3] d. Prepare a suitable reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0).

2. Kinetic Measurement: a. In a quartz cuvette, add the reaction buffer and the substrate at a known concentration. b. Initiate the reaction by adding a small, known concentration of the purified β-lactamase. c. Immediately monitor the change in absorbance at the appropriate wavelength (e.g., ~482 nm for nitrocefin, ~299 nm for imipenem) using a UV-visible spectrophotometer.[3][18] d. Record the absorbance at regular time intervals.

3. Data Analysis: a. Calculate the initial velocity (rate of hydrolysis) from the linear portion of the absorbance versus time plot using the Beer-Lambert law. b. Repeat the experiment with varying concentrations of this compound (as a substrate or inhibitor). c. Determine the kinetic parameters (Km and kcat) by fitting the initial velocity data to the Michaelis-Menten equation.

Visualizations

cluster_extracellular Extracellular Space cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Tebipenem_Pivoxil This compound Pivoxil (Oral Prodrug) Porin Porin Channel (e.g., OmpF/C) Tebipenem_Pivoxil->Porin Absorption & Hydrolysis This compound This compound (Active Form) Porin->this compound Transport PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Acylation & Inhibition Beta_Lactamase β-Lactamase This compound->Beta_Lactamase Interaction Peptidoglycan_Synthesis Peptidoglycan Synthesis Machinery PBP->Peptidoglycan_Synthesis Inhibits cross-linking Hydrolysis Hydrolysis (Inactive Product) Beta_Lactamase->Hydrolysis Catalysis

Caption: Mechanism of action of this compound against Gram-negative bacteria.

Start Start Prepare_Membranes Prepare Bacterial Membranes Start->Prepare_Membranes Incubate_this compound Incubate Membranes with Varying this compound Conc. Prepare_Membranes->Incubate_this compound Add_BocillinFL Add Fluorescent Probe (Bocillin FL) Incubate_this compound->Add_BocillinFL Incubate_Probe Incubate to Label Unbound PBPs Add_BocillinFL->Incubate_Probe SDS_PAGE Separate Proteins by SDS-PAGE Incubate_Probe->SDS_PAGE Visualize Visualize Fluorescent Bands SDS_PAGE->Visualize Quantify Quantify Band Intensity Visualize->Quantify Calculate_IC50 Calculate IC50 Quantify->Calculate_IC50 End End Calculate_IC50->End

Caption: Experimental workflow for competitive PBP binding assay.

Start Start Prepare_Reagents Prepare Purified Enzyme, Substrate, and Buffer Start->Prepare_Reagents Mix_Reagents Mix Buffer and Substrate in Cuvette Prepare_Reagents->Mix_Reagents Initiate_Reaction Initiate Reaction with Enzyme Addition Mix_Reagents->Initiate_Reaction Monitor_Absorbance Monitor Absorbance Change Over Time Initiate_Reaction->Monitor_Absorbance Calculate_Velocity Calculate Initial Velocity Monitor_Absorbance->Calculate_Velocity Repeat_Substrate_Conc Repeat with Varying Substrate Concentrations Calculate_Velocity->Repeat_Substrate_Conc Determine_Kinetics Determine Kinetic Parameters (kcat, Km) Repeat_Substrate_Conc->Determine_Kinetics End End Determine_Kinetics->End

Caption: Experimental workflow for β-lactamase hydrolysis assay.

References

The Discovery and Synthesis of Tebipenem Pivoxil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem pivoxil (TBPM-PI) represents a significant advancement in antibacterial therapy as the first orally available carbapenem (B1253116) antibiotic.[1] Developed to address the growing challenge of antibiotic resistance, it offers a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including strains that produce beta-lactamase enzymes which can inactivate many other antibiotics.[2][3] this compound pivoxil is a prodrug that, after oral administration, is absorbed from the gastrointestinal tract and rapidly converted by esterases in the intestinal mucosa to its active form, this compound.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound Pivoxil.

Mechanism of Action

The antibacterial action of this compound, the active metabolite of this compound pivoxil, is achieved through the inhibition of bacterial cell wall synthesis.[3][4] The structural integrity of the bacterial cell wall, which is essential for bacterial survival, is maintained by a mesh-like polymer called peptidoglycan.[3] The synthesis of peptidoglycan involves a crucial cross-linking step catalyzed by enzymes known as penicillin-binding proteins (PBPs).[3][5] this compound targets and binds to these PBPs, inhibiting their enzymatic activity.[3] This disruption of peptidoglycan cross-linking weakens the cell wall, leading to cell lysis and ultimately, bacterial death.[2] A key feature of this compound is its structural stability against many beta-lactamase enzymes, which are a common mechanism of antibiotic resistance in bacteria.

Mechanism_of_Action cluster_drug Drug Administration & Metabolism cluster_bacteria Bacterial Cell Tebipenem_Pivoxil This compound Pivoxil (Oral) Esterases Intestinal Esterases Tebipenem_Pivoxil->Esterases Hydrolysis This compound This compound (Active Form) Esterases->this compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis Peptidoglycan_Synthesis->PBPs Catalyzes Cell_Wall Bacterial Cell Wall PBPs->Cell_Wall Cross-linking Cell_Lysis Cell Lysis PBPs->Cell_Lysis Inhibition leads to

Mechanism of action of this compound Pivoxil.

Synthesis of this compound Pivoxil

The synthesis of this compound pivoxil is a multi-step process that involves the formation of the core carbapenem structure followed by esterification to create the pivoxil prodrug. While various specific methodologies exist, a general synthetic scheme involves three key stages: condensation, deprotection, and esterification.[6][7]

Experimental Protocol: Synthesis of this compound Pivoxil

A representative synthesis protocol is outlined below, based on information from published patents and research articles.[6][8][9]

Step 1: Condensation

This step involves the reaction of an azabicyclo phosphate (B84403) intermediate with 3-mercapto-1-(1,3-thiazolin-2-yl) azetidine (B1206935) hydrochloride.[6]

  • Reactants: Azabicyclo phosphate, 3-mercapto-1-(1,3-thiazolin-2-yl) azetidine hydrochloride.[6]

  • Solvent: Acetonitrile.[6]

  • Base: Diisopropylethylamine.[6]

  • Procedure: The reactants are dissolved in acetonitrile, and diisopropylethylamine is added. The reaction mixture is stirred at a controlled temperature until the reaction is complete, as monitored by a suitable analytical technique such as thin-layer chromatography (TLC).[10]

Step 2: Deprotection (Hydrogenation)

The p-nitrobenzyl (PNB) protecting group is removed from the carbapenem intermediate.[6]

  • Reactant: The product from Step 1.

  • Solvent: A mixed solvent system, for example, ethyl acetate (B1210297) and an aqueous potassium bicarbonate solution.[6]

  • Reagent: Hydrogen gas with a suitable catalyst (e.g., Palladium on carbon).

  • Procedure: The intermediate is dissolved in the mixed solvent system and subjected to hydrogenation to cleave the p-nitrobenzyl group, yielding this compound.[6]

Step 3: Esterification

The final step is the esterification of this compound with iodomethyl pivalate (B1233124) to form the this compound pivoxil prodrug.[6][8]

  • Reactants: this compound, iodomethyl pivalate.[6][8]

  • Base: Anhydrous potassium carbonate or cesium carbonate.[6][8]

  • Solvent: N,N-Dimethylformamide (DMF).[8]

  • Catalyst (optional): A phase transfer catalyst such as tetrabutylammonium (B224687) bromide may be used.[6]

  • Procedure: this compound is dissolved in DMF, and the base is added, followed by the addition of iodomethyl pivalate. The reaction is stirred at a controlled temperature (e.g., -20 to 0 °C) for a specified period (e.g., 0.5-1 hour).[8] The product is then isolated and purified, for example, by crystallization from a suitable solvent like ethyl acetate.[8]

Synthesis_Workflow Start Starting Materials: - Azabicyclo phosphate - 3-mercapto-1-(1,3-thiazolin-2-yl)  azetidine hydrochloride Condensation Step 1: Condensation (Acetonitrile, Diisopropylethylamine) Start->Condensation Intermediate_1 p-Nitrobenzyl Protected This compound Intermediate Condensation->Intermediate_1 Deprotection Step 2: Deprotection (Hydrogenation) Intermediate_1->Deprotection Tebipenem_Intermediate This compound Deprotection->Tebipenem_Intermediate Esterification Step 3: Esterification (Iodomethyl pivalate, Base) Tebipenem_Intermediate->Esterification Purification Purification (Crystallization) Esterification->Purification Final_Product This compound Pivoxil Purification->Final_Product

General workflow for the synthesis of this compound Pivoxil.

In Vitro Antibacterial Activity

This compound pivoxil exhibits potent in vitro activity against a wide range of bacterial pathogens. The minimum inhibitory concentration (MIC) is a key measure of an antibiotic's effectiveness. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations at which 50% and 90% of isolates are inhibited, respectively) of this compound against various Gram-positive and Gram-negative bacteria.

Table 1: In Vitro Activity of this compound Against Gram-Positive Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Staphylococcus aureus (MSSA)≤0.125≤0.125
Staphylococcus aureus (MRSA)816
Staphylococcus epidermidis (MSSE)≤0.1250.5
Staphylococcus epidermidis (MRSE)88
Streptococcus pyogenes≤0.125≤0.125
Enterococcus faecalis0.2532
Enterococcus faecium64128
Bacillus anthracis0.0040.008

Data sourced from multiple studies.[11][12][13]

Table 2: In Vitro Activity of this compound Against Gram-Negative Bacteria

OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Escherichia coli≤0.0151
Klebsiella pneumoniae0.030.5
Enterobacter aerogenes-≤0.125
Proteus mirabilis0.06≤0.125
Haemophilus influenzae-0.25
Pseudomonas aeruginosa-64
Acinetobacter baumannii-64
Yersinia pestis0.030.03
Burkholderia mallei0.251
Burkholderia pseudomallei14

Data sourced from multiple studies.[11][12][14]

Pharmacokinetics

The pharmacokinetic profile of this compound following oral administration of this compound pivoxil has been well-characterized in healthy adult subjects.

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults

ParameterValue (following 600 mg oral dose)
Cmax (Maximum Plasma Concentration) 11.37 ± 3.87 mg/L
Tmax (Time to Cmax) 1.00 h (median)
AUC₀₋₈ (Area Under the Curve) 17.9 ± 4.5 mg·h/L
t½ (Elimination Half-life) 0.83 ± 0.17 h
CL/F (Apparent Clearance) 27.5 ± 8.3 L/h

Data represents mean ± standard deviation unless otherwise noted. Sourced from a study in healthy adult subjects.[15]

Clinical Development: Complicated Urinary Tract Infections (cUTI)

This compound pivoxil has undergone extensive clinical development for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis. A pivotal Phase 3 clinical trial (ADAPT-PO) was designed to evaluate the efficacy and safety of oral this compound pivoxil hydrobromide compared to intravenous ertapenem (B1671056).[16]

Clinical Trial Workflow: ADAPT-PO

Clinical_Trial_Workflow Patient_Population Hospitalized Adults with cUTI or Acute Pyelonephritis Randomization Randomization (1:1) Patient_Population->Randomization Arm_A Treatment Arm A: Oral this compound Pivoxil HBr (600 mg q8h) + IV Placebo Randomization->Arm_A Arm_B Treatment Arm B: IV Ertapenem (1 g q24h) + Oral Placebo Randomization->Arm_B Treatment_Duration Treatment for 7-10 days (up to 14 days with bacteremia) Arm_A->Treatment_Duration Arm_B->Treatment_Duration TOC_Visit Test-of-Cure Visit (Day 19 ± 2 days) Treatment_Duration->TOC_Visit Primary_Endpoint Primary Endpoint Assessment: Overall Response (Clinical Cure + Microbiological Eradication) TOC_Visit->Primary_Endpoint

Workflow of the ADAPT-PO Phase 3 clinical trial.

The results of this trial demonstrated that oral this compound pivoxil hydrobromide was noninferior to intravenous ertapenem for the treatment of cUTI and acute pyelonephritis, with a similar safety profile.[16] The most common adverse events reported were mild diarrhea and headache.[16]

Conclusion

This compound pivoxil is a promising oral carbapenem antibiotic with a broad spectrum of activity against clinically important bacterial pathogens, including many resistant strains. Its mechanism of action, involving the inhibition of bacterial cell wall synthesis, is well-established for the carbapenem class. The synthesis of this compound pivoxil is a complex but well-defined process. With a favorable pharmacokinetic profile and demonstrated efficacy in clinical trials for complicated urinary tract infections, this compound pivoxil is poised to become a valuable therapeutic option, potentially allowing for the transition from intravenous to oral therapy in certain infections and addressing a significant unmet medical need.

References

An In-depth Technical Guide to Tebipenem: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Introduction

Tebipenem (formerly SPR859) is a broad-spectrum carbapenem (B1253116) antibiotic, a class of β-lactam antibiotics known for their wide range of activity against Gram-positive and Gram-negative bacteria.[1] What distinguishes this compound is its oral bioavailability, a significant advantage over most other carbapenems which require intravenous administration.[1][2] It is administered as a prodrug, this compound Pivoxil, which is rapidly converted to the active form, this compound, in the body.[3][4] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, antimicrobial spectrum, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound, intended for researchers and professionals in the field of drug development.

Chemical Structure and Physicochemical Properties

This compound's core structure is a carbapenem, characterized by a fused β-lactam and a five-membered ring system. This compound Pivoxil is the pivaloyloxymethyl ester prodrug of this compound, designed to enhance oral absorption and bioavailability.[1] The hydrobromide salt of this compound Pivoxil (this compound Pivoxil Hydrobromide, TBP-PI-HBr, formerly SPR994) has been developed to improve the drug substance and product properties, including stability.[5][6]

Chemical Structures
Chemical Structures of this compound and this compound Pivoxil
Figure 1. Chemical Structures of this compound and this compound Pivoxil.
Physicochemical Properties

A summary of the key physicochemical properties of this compound and its prodrug, this compound Pivoxil, is presented in Table 1.

PropertyThis compoundThis compound PivoxilThis compound Pivoxil Hydrobromide
Molecular Formula C₁₆H₂₁N₃O₄S₂[7]C₂₂H₃₁N₃O₆S₂[5]C₂₂H₃₂BrN₃O₆S₂
Molecular Weight 383.49 g/mol [7]497.63 g/mol [5]578.55 g/mol
CAS Number 161715-21-5[7]161715-24-8[5]Not Available
Appearance Solid[4]White to beige powder[8]Crystalline solid
Melting Point Not Available~133 °C[3]~163-167 °C[3]
Solubility Soluble in water (≥19.15 mg/mL with gentle warming)[4]Soluble in DMSO and dimethylformamide (~30 mg/mL). Sparingly soluble in aqueous buffers. (~0.14 mg/mL in a 1:6 solution of DMSO:PBS at pH 7.2)[9]Not Available
pKa 7.14 (predicted)[2]Not AvailableNot Available
LogP 0.6 (predicted)[7]2.3 (predicted)[5]Not Available

Mechanism of Action

This compound, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2] The primary targets of this compound are the penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[10][11]

The process begins with the oral administration of this compound Pivoxil, which is absorbed and rapidly hydrolyzed by esterases in the intestinal mucosa to release the active moiety, this compound, into the systemic circulation.[3] this compound then penetrates the bacterial cell wall and covalently binds to the active site of PBPs. This acylation inactivates the PBPs, preventing the cross-linking of peptidoglycan chains.[12] The inhibition of peptidoglycan synthesis leads to a weakening of the cell wall, rendering the bacterium susceptible to osmotic lysis and ultimately causing cell death.[2] this compound has shown a high affinity for multiple PBPs, particularly PBP 2 in Gram-negative bacteria.[13]

Mechanism_of_Action cluster_prodrug Gastrointestinal Tract cluster_circulation Systemic Circulation cluster_bacterium Bacterial Cell Tebipenem_Pivoxil This compound Pivoxil (Oral Administration) Esterases Intestinal Esterases Tebipenem_Pivoxil->Esterases Hydrolysis Tebipenem_Active This compound (Active Form) Esterases->Tebipenem_Active Tebipenem_in_Cell This compound Tebipenem_Active->Tebipenem_in_Cell Enters Bacterium PBPs Penicillin-Binding Proteins (PBPs) Tebipenem_in_Cell->PBPs Inhibition Cell_Wall_Synthesis Peptidoglycan Cross-linking PBPs->Cell_Wall_Synthesis Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Disruption leads to

Prodrug activation and mechanism of action of this compound.

Signaling Pathways and Cellular Effects of PBP Inhibition

Inhibition of peptidoglycan synthesis by β-lactam antibiotics, including carbapenems, triggers a variety of stress responses in bacteria. While the primary effect is the structural weakening of the cell wall, downstream signaling pathways are also activated as the cell attempts to cope with this stress.

In Gram-negative bacteria, the Cpx and Rcs two-component systems are known to respond to envelope stress.[7] These systems can upregulate the expression of genes involved in cell wall homeostasis and repair. For instance, the Rcs system has been shown to positively regulate the expression of PBP1a and PBP1b.[7] In Vibrio cholerae, a histidine kinase/response regulator pair, WigKR, is activated by cell wall-acting antibiotics, leading to increased expression of cell wall synthesis genes.[2]

In Gram-positive bacteria, two-component systems and PASTA kinases are involved in sensing and responding to cell wall stress.[14] These systems can modulate the expression of genes related to cell wall biosynthesis, metabolism, and virulence. The BlaRI/MecRI system in staphylococci is a specific example, where β-lactam binding to the sensory protein leads to the inactivation of a repressor and subsequent expression of a β-lactamase.[4]

Signaling_Pathways cluster_response Bacterial Stress Response This compound This compound PBP_Inhibition PBP Inhibition This compound->PBP_Inhibition Cell_Wall_Stress Cell Wall Stress PBP_Inhibition->Cell_Wall_Stress Signaling_Systems Two-Component Systems (e.g., Cpx, Rcs, WigKR) PASTA Kinases Cell_Wall_Stress->Signaling_Systems Cell_Lysis Cell Lysis Cell_Wall_Stress->Cell_Lysis Leads to Gene_Expression Altered Gene Expression: - Upregulation of cell wall synthesis genes - Virulence factor modulation - β-lactamase expression Signaling_Systems->Gene_Expression

Cellular response to this compound-induced cell wall stress.

Antimicrobial Spectrum

This compound exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative pathogens, including many multidrug-resistant (MDR) strains.[9] Its activity is particularly notable against Enterobacterales, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[10][15] However, like other carbapenems, this compound is susceptible to hydrolysis by carbapenemase enzymes such as KPC, OXA-48, and NDM-1.[10]

The following tables summarize the in vitro activity of this compound (or its prodrug, this compound Pivoxil) against a range of clinically relevant bacteria, as indicated by the minimum inhibitory concentration (MIC) required to inhibit the growth of 50% (MIC₅₀) and 90% (MIC₉₀) of isolates.

Table 2: In Vitro Activity of this compound Against Gram-Positive Bacteria
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Staphylococcus aureus (MSSA)≤0.063≤0.125[7]
Staphylococcus aureus (MRSA)816[16]
Staphylococcus epidermidis (MSSE)0.250.5[16]
Staphylococcus epidermidis (MRSE)48[16]
Streptococcus pneumoniae (penicillin-susceptible)≤0.063≤0.063[7]
Streptococcus pneumoniae (penicillin-resistant)≤0.063≤0.063[7]
Streptococcus pyogenes≤0.063≤0.125[7]
Enterococcus faecalis816[7]
Enterococcus faecium64128[7]
Table 3: In Vitro Activity of this compound Against Gram-Negative Bacteria
OrganismMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
Escherichia coli0.030.03[5]
Klebsiella pneumoniae0.030.125[5]
Enterobacter aerogenes≤0.125≤0.125[16]
Haemophilus influenzae0.1250.25[16]
Pseudomonas aeruginosa3264[16]
Acinetobacter baumannii3264[16]
Stenotrophomonas maltophilia3264[16]

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been evaluated in several clinical studies. Following oral administration of this compound Pivoxil Hydrobromide, the prodrug is rapidly absorbed and converted to active this compound.[4]

Table 4: Pharmacokinetic Parameters of this compound in Healthy Adults
ParameterValue (Mean ± SD or Range)Dosing RegimenReference(s)
Cmax (mg/L) 11.37 ± 3.87600 mg q8h (5 doses)[17]
Tmax (h) 1.00 (0.22 - 4.00)600 mg q8h (5 doses)[17]
AUC₀₋₈ (mg·h/L) 17.9 (25.4% CV)600 mg q8h (14 days)[10]
Half-life (t½) (h) 0.83 (20.0% CV)600 mg q8h (14 days)[10]
Apparent Clearance (CL/F) (L/h) 27.5 (30.1% CV)600 mg q8h (14 days)[10]
Plasma Protein Binding 36.1% - 45.2%Not specified[15][17]
Urinary Excretion (% of dose) 38% - 64%600 mg single dose[11]

The pharmacodynamic parameter that best correlates with the efficacy of this compound is the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC).

Experimental Protocols

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the in vitro susceptibility of bacteria to this compound.

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the dry powder in an appropriate solvent, such as deionized water, to a concentration of 1000 mg/L.[5]

  • Preparation of Microdilution Plates: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a range of concentrations (e.g., 0.004 to 4 mg/L). These dilutions are dispensed into 96-well microtiter plates.[5]

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar (B569324) medium (e.g., 5% horse blood agar) and incubated. A 0.5 McFarland standard suspension is prepared in sterile saline, which is further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.[5]

  • Inoculation and Incubation: The microtiter plates are inoculated with the bacterial suspension and incubated at 35-37°C for 18-24 hours.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.[5]

  • Quality Control: Standard quality control strains (e.g., E. coli ATCC 25922, S. aureus ATCC 29213, P. aeruginosa ATCC 27853) are included in each assay to ensure accuracy.[5]

Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of this compound.

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) (e.g., 150 mg/kg four days prior to infection and 100 mg/kg one day prior).

  • Infection: A bacterial suspension of a known concentration is injected intramuscularly into the thigh of the mice.

  • Treatment: At a specified time post-infection (e.g., 2 hours), treatment with this compound Pivoxil (administered orally) or a control is initiated.[16]

  • Assessment of Efficacy: At various time points, mice are euthanized, and the infected thigh muscle is aseptically removed and homogenized. Serial dilutions of the homogenate are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue. The reduction in bacterial load compared to control groups indicates the efficacy of the treatment.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy cluster_development Drug Development MIC MIC Determination (Broth Microdilution) Animal_Model Murine Infection Models (e.g., Thigh, Lung, UTI) MIC->Animal_Model PBP_Binding PBP Binding Assays Preclinical Preclinical Development PBP_Binding->Preclinical Stability Stability Studies (Hydrolysis) Stability->Preclinical PK_Studies Pharmacokinetic Studies (LC-MS/MS) Animal_Model->PK_Studies Clinical_Trials Clinical Trials (Phase I, II, III) PK_Studies->Clinical_Trials Preclinical->Clinical_Trials Regulatory_Approval Regulatory Approval Clinical_Trials->Regulatory_Approval

A generalized workflow for the preclinical and clinical development of this compound.
Quantification of this compound in Plasma by LC-MS/MS

This method is used for pharmacokinetic analysis.

  • Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile. A stabilizing agent, such as 3-morpholinopropanesulfonic acid (MOPS), may be added to prevent degradation of this compound.[6]

  • Chromatographic Separation: The supernatant is injected into an ultra-high-performance liquid chromatography (UPLC) system equipped with a suitable column (e.g., ACQUITY UPLC BEH C18). A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent (e.g., acetonitrile) is used for separation.[6]

  • Mass Spectrometric Detection: The eluent is introduced into a tandem mass spectrometer (MS/MS) for detection and quantification of this compound. The analysis is typically performed in the positive ion mode using multiple reaction monitoring (MRM).[6]

  • Quantification: A calibration curve is generated using standards of known concentrations to quantify this compound in the plasma samples. The lower limit of quantification (LLOQ) is typically around 0.1 µg/mL.[6]

Conclusion

This compound, delivered as its oral prodrug this compound Pivoxil, represents a significant advancement in the carbapenem class of antibiotics. Its broad spectrum of activity, particularly against multidrug-resistant Gram-negative pathogens, combined with the convenience of oral administration, makes it a promising therapeutic option for a variety of infections. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and pharmacokinetic/pharmacodynamic profile, offering valuable information for researchers and drug development professionals. Further research into its clinical applications and the evolving landscape of antimicrobial resistance will continue to define the role of this compound in modern medicine.

References

Tebipenem: A Novel Oral Carbapenem for Combating Multidrug-Resistant Infections

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem is a broad-spectrum carbapenem (B1253116) antibiotic, unique in its class for being orally bioavailable.[1][2][3] It is administered as a prodrug, this compound pivoxil hydrobromide (TBPM-PI-HBr), which is rapidly converted to its active moiety, this compound, in the body.[4][5][6] Developed to address the growing threat of antibiotic resistance, this compound shows potent activity against a wide range of Gram-negative and Gram-positive bacteria, including strains that produce extended-spectrum β-lactamases (ESBLs).[7][8][9] This guide provides a comprehensive technical overview of this compound, summarizing its mechanism of action, in-vitro activity, pharmacokinetic/pharmacodynamic profile, and pivotal clinical trial data.

Chemical Properties

This compound pivoxil is the pivaloyloxymethyl ester prodrug of this compound.[6] This formulation enhances oral absorption and bioavailability.[3][10] After oral administration, the ester bond is cleaved by esterases in the intestinal mucosa, releasing the active this compound into circulation.[4][8]

PropertyValue
Drug Name This compound Pivoxil Hydrobromide
Active Moiety This compound
Drug Class Carbapenem
Molecular Formula C₂₂H₃₁N₃O₆S₂[11]
Molecular Weight 497.6 g/mol [6][11]
Administration Route Oral[1][2]

Mechanism of Action

Like other β-lactam antibiotics, this compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[1][2][4] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis.[2][4][12] The disruption of the cell wall's structural integrity leads to cell lysis and bacterial death.[2][4]

This compound demonstrates potent binding to multiple PBPs in both Gram-negative and Gram-positive bacteria.[12][13] In Enterobacteriaceae, it primarily targets PBP 2.[13] A key advantage of this compound, characteristic of carbapenems, is its stability against hydrolysis by many β-lactamase enzymes, including ESBLs and AmpC β-lactamases, which are common resistance mechanisms in Gram-negative bacteria.[4][7]

cluster_drug This compound Action cluster_bacteria Bacterial Cell This compound This compound (Active Form) PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to & Inhibits Peptidoglycan Peptidoglycan Cross-linking This compound->Peptidoglycan Prevents PBP->Peptidoglycan Catalyzes Lysis Cell Lysis & Bacterial Death PBP->Lysis CellWall Stable Cell Wall Synthesis Peptidoglycan->CellWall Leads to CellWall->Lysis Inhibition Leads to

Mechanism of action of this compound.

In-Vitro Activity

This compound demonstrates potent in-vitro activity against a broad spectrum of pathogens, particularly Enterobacterales, which are common causes of urinary tract infections. Its activity is comparable to other carbapenems like meropenem (B701) and ertapenem (B1671056) and is largely unaffected by the presence of ESBLs.[7][9][14] However, like other carbapenems, it is less active against isolates that produce carbapenemase enzymes.[14]

Table 1: In-Vitro Activity of this compound and Comparators against Enterobacterales from UTIs

Organism Antibiotic MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
All Enterobacterales This compound ≤0.03 0.06[15]
(n=3,576) Meropenem ≤0.03 0.06[15]
Ertapenem ≤0.015 0.03[15]
Escherichia coli This compound ≤0.015 0.03[14]
Meropenem ≤0.015 0.03[14]
Imipenem 0.12 0.25[14]
Klebsiella pneumoniae This compound 0.03 0.06[14]
Meropenem 0.03 0.06[14]
Imipenem 0.12 0.25
Proteus mirabilis This compound 0.06 0.12[14]
Meropenem 0.06 0.12[14]

| | Imipenem | 0.25 | 0.5 |

Table 2: In-Vitro Activity of this compound against Biothreat Pathogens

Organism MIC Range (μg/mL) MIC₅₀ (μg/mL) MIC₉₀ (μg/mL)
Bacillus anthracis 0.001 - 0.008 0.004 0.004[8]
Yersinia pestis ≤0.0005 - 0.03 0.008 0.015[8]
Burkholderia mallei 0.25 - 1 0.5 1[8]
Burkholderia pseudomallei 1 - 4 2 2[8]

| Francisella tularensis | N/A | 16 | >64[8] |

Pharmacokinetics and Pharmacodynamics

This compound pivoxil HBr is designed for oral administration and is rapidly absorbed and converted to active this compound.[4][5]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Adults (Multiple Doses)

Parameter 300 mg (every 8h) 600 mg (every 8h)
Time to Cₘₐₓ (Tₘₐₓ) ~1.5 h[5] ~1.5 h[5]
Half-life (t₁/₂) <1 h[5] <1 h[5]

| Accumulation Ratio (Day 14 vs Day 1) | 1.01[5] | 0.87[5] |

The pharmacodynamic (PD) activity of this compound is time-dependent and best described by the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[7][16] Studies in neutropenic murine thigh infection models have established the magnitude of exposure required for efficacy.

Table 4: Pharmacodynamic Targets for this compound

PD Target Value Model System
Stasis (Median fAUC₀₋₂₄/MIC) 23 Murine Thigh Infection[16]

| Resistance Suppression (fAUC₀₋₂₄/MIC) | 34.58 - 51.87 | Hollow-Fiber Infection[16] |

Preclinical Efficacy Models

The efficacy of this compound has been evaluated in various animal models of infection, which are critical for establishing dose-response relationships and predicting clinical success.

Key Models Used:

  • Neutropenic Murine Thigh Infection Model: This is a standard model used to determine the primary PK/PD driver of efficacy and the magnitude of exposure needed for a bacteriostatic or bactericidal effect against specific pathogens.[7][16]

  • Murine Ascending UTI Model: This model mimics human urinary tract infections by introducing bacteria directly into the bladder, allowing for the evaluation of an antibiotic's ability to reduce bacterial burden in the kidneys and bladder.[9][17]

  • Hollow-Fiber Infection Model (HFIM): An in-vitro system that simulates human pharmacokinetic profiles, allowing for the study of drug exposure over time on bacterial killing and the emergence of resistance.[7][18][19]

  • Murine Pneumonia/Lung Infection Model: Used to assess efficacy in treating respiratory tract infections.[8][9]

cluster_setup Model Setup cluster_treatment Treatment & Dosing cluster_analysis Efficacy Analysis Animal Select Animal Model (e.g., Neutropenic Mice) Pathogen Prepare Pathogen Inoculum Animal->Pathogen Infection Induce Infection (e.g., Thigh, Kidney) Pathogen->Infection Dose Administer this compound (Dose-Ranging) Infection->Dose PK Collect Plasma Samples (Pharmacokinetics) Dose->PK CFU Determine Bacterial Burden (CFU Counts) Dose->CFU PD Correlate PK with Bacterial Kill (PD) CFU->PD Result Establish Efficacy Target (e.g., fAUC/MIC) PD->Result

Workflow of a preclinical murine infection model.

Clinical Efficacy in Complicated Urinary Tract Infections (cUTI)

This compound HBr has been evaluated in large-scale, pivotal Phase 3 clinical trials for the treatment of cUTI, including acute pyelonephritis (AP). These studies were designed to demonstrate the non-inferiority of oral this compound compared to standard-of-care intravenous carbapenems.

Table 5: Summary of Pivotal Phase 3 Clinical Trials for this compound HBr in cUTI/AP

Trial Name ADAPT-PO[20][21] PIVOT-PO[22][23][24]
Status Completed Stopped early for efficacy[22][23]
Design Randomized, Double-Blind, Double-Dummy Randomized, Double-Blind
Patient Population Hospitalized adults with cUTI or AP Hospitalized adults with cUTI or AP
Test Arm This compound HBr 600 mg PO q8h This compound HBr 600 mg PO q6h[22][24]
Comparator Arm Ertapenem 1 g IV q24h Imipenem-Cilastatin 500 mg IV q6h[22][24]
Treatment Duration 7-10 days (up to 14 for bacteremia)[21] 7-10 days[22][23]
Primary Endpoint Overall Response (Clinical Cure + Microbiological Eradication) at Test-of-Cure (TOC)[21] Overall Response (Clinical Cure + Microbiological Eradication) at TOC[22][23]
Primary Outcome This compound HBr: 58.8% (264/449) Ertapenem: 61.6% (258/419) Result: Non-inferiority met[21] This compound HBr: 58.5% (261/446) Imipenem-Cilastatin: 60.2% (291/483) Result: Non-inferiority met[24]

| Key Safety | Similar adverse event rates (25.7% vs 25.6%); most common were mild diarrhea and headache.[21] | No new safety concerns identified; most common were diarrhea and headache.[22][23] |

cluster_enrollment Patient Enrollment cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Screening Screen Patients (cUTI/AP Diagnosis) Inclusion Meet Inclusion/ Exclusion Criteria Screening->Inclusion Consent Informed Consent Inclusion->Consent Randomize Randomization (1:1) Consent->Randomize ArmA Arm A: Oral this compound HBr + IV Placebo Randomize->ArmA ArmB Arm B: IV Comparator + Oral Placebo Randomize->ArmB Treat Treatment Period (7-10 Days) ArmA->Treat ArmB->Treat TOC Test-of-Cure Visit (Day ~19) Treat->TOC Endpoint Assess Primary Endpoint (Overall Response) TOC->Endpoint Analysis Statistical Analysis (Non-Inferiority) Endpoint->Analysis

Workflow of a Phase 3 cUTI clinical trial.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in-vitro activity of this compound is determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M07-A9.[17][19]

  • Preparation of Antibiotic: A stock solution of this compound dry powder is prepared by dissolving it in deionized water. This stock is used to create serial two-fold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.[25]

  • Inoculum Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates for 18-24 hours. A direct colony suspension is prepared in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in CAMHB to achieve a final bacterial concentration of approximately 5 × 10⁵ colony-forming units (CFU)/mL in each well.[25]

  • Incubation: The inoculated plates are incubated at 35-37°C for 16-20 hours in ambient air.[25]

  • Reading Results: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. Quality control is performed concurrently using reference strains such as E. coli ATCC 25922.[25]

Neutropenic Murine Acute Pyelonephritis (AP) Model

This in-vivo model is used to characterize the PK/PD relationships of this compound in a kidney infection setting.[26]

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide (B585) prior to infection. This minimizes the host immune response, allowing for a clearer assessment of the antibiotic's direct effect.[7]

  • Infection: Mice are anesthetized, and a specific inoculum (e.g., 10⁴ CFU/kidney) of a uropathogenic E. coli strain is administered via intra-renal injection.[26]

  • Pharmacokinetics: A satellite group of infected mice is used for PK analysis. Following oral administration of this compound HBr at various doses, plasma samples are collected at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours) to determine drug concentrations using LC/MS/MS.[26]

  • Treatment and Efficacy: Two hours post-infection, treatment is initiated. Total daily doses of this compound HBr are fractionated into regimens (e.g., every 8 hours) and administered for a set duration.[26]

  • Endpoint Assessment: At the end of the treatment period, mice are euthanized, kidneys are harvested, homogenized, and plated to determine the bacterial burden (log₁₀ CFU/kidney). The change in bacterial count from the start of therapy is used to assess efficacy.

PIVOT-PO Phase 3 Clinical Trial Design

The PIVOT-PO study (NCT06059846) is a global, randomized, double-blind, pivotal trial.[22][23]

  • Participants: Hospitalized adult patients (≥18 years) with a diagnosis of complicated UTI or acute pyelonephritis are enrolled.[22][27]

  • Randomization and Blinding: Patients are randomized in a 1:1 ratio. Randomization is stratified by age, baseline diagnosis (cUTI or AP), and the presence of urinary tract instrumentation.[22][28] To maintain the blind, patients in the this compound arm receive oral this compound and an intravenous placebo, while patients in the comparator arm receive intravenous imipenem-cilastatin and an oral placebo.[22]

  • Intervention:

    • Experimental Arm: this compound pivoxil HBr 600 mg administered orally every six hours.[22][23]

    • Control Arm: Imipenem-cilastatin 500 mg administered intravenously every six hours.[22][23]

    • Duration: Total treatment duration is 7 to 10 days.[22][23]

  • Primary Endpoint: The primary efficacy endpoint is the overall response at the Test-of-Cure (TOC) visit. Overall response is a composite of clinical cure (resolution of symptoms) and microbiological eradication (reduction of bacteria in urine to <10³ CFU/mL).[22][23]

  • Statistical Analysis: The primary analysis assesses the non-inferiority of oral this compound HBr compared to IV imipenem-cilastatin based on the overall response rate in the primary analysis population.[22]

Conclusion

This compound represents a significant advancement in antibiotic therapy, offering a potent, broad-spectrum, oral carbapenem for infections caused by multidrug-resistant Gram-negative bacteria.[9][17] Its robust in-vitro activity, well-characterized pharmacodynamics, and proven non-inferiority to standard-of-care intravenous carbapenems in pivotal Phase 3 trials for complicated urinary tract infections position it as a valuable tool for transitioning patients from inpatient IV to outpatient oral therapy, potentially reducing hospital stays and healthcare costs.[21][24] Further research and regulatory review will ultimately define its role in clinical practice.

References

Spectrum of Activity of Tebipenem Against Enterobacterales: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tebipenem pivoxil hydrobromide (TBP-PI-HBr) is a novel, orally bioavailable carbapenem (B1253116) antibiotic, the first of its class.[1][2] It is the prodrug of this compound, which possesses a broad spectrum of in vitro activity against a wide range of bacterial pathogens, most notably Enterobacterales.[3][4] The development of an oral carbapenem addresses a significant unmet medical need for effective, convenient treatments for infections caused by multidrug-resistant (MDR) Gram-negative bacteria, particularly in the context of complicated urinary tract infections (cUTIs).[4][5] This allows for a potential transition from intravenous (IV) to oral therapy, reducing hospitalization needs.[1] This guide provides a detailed overview of this compound's activity against Enterobacterales, summarizing quantitative data, experimental methodologies, and relevant biological pathways.

Quantitative In Vitro Activity

This compound demonstrates potent in vitro activity against a broad collection of Enterobacterales, including strains exhibiting resistance to other antibiotic classes like fluoroquinolones and trimethoprim-sulfamethoxazole.[3][6] Its activity is comparable to that of IV carbapenems such as ertapenem (B1671056) and meropenem.[4][7]

Overall Activity Against Enterobacterales

The minimum inhibitory concentration (MIC) values of this compound are consistently low across large collections of clinical isolates. Studies show that the MIC required to inhibit 90% of isolates (MIC90) is generally ≤0.125 mg/L.[8][9]

Study PopulationNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)% SusceptibleComparator MIC90 (mg/L)
UTI Isolates (US, 2019-2020) [7][10][11]3,576-0.06-Meropenem: 0.06, Ertapenem: 0.03
Outpatient/Nursing Home Isolates (US, 2022) [8]6190.0160.12590.3% (at ≤0.125)-
ADAPT-PO Phase 3 Trial Isolates [9]--0.12-Ertapenem: 0.12
Isolates from Cancer Patients [12][13]281-0.06 - 0.2598%-

Susceptibility for the outpatient study was based on a provisional breakpoint of ≤0.125 mg/L.[8]

Activity Against Key Enterobacterales Species

This compound maintains potent activity against the most common species of Enterobacterales responsible for clinical infections.

OrganismStudy PopulationMIC50 (mg/L)MIC90 (mg/L)
Escherichia coli UTI Isolates (US, 2019-2020)[7]-0.015 - 0.03
Bloodstream Isolates (3GC-Resistant)[6][14]-0.03
Klebsiella pneumoniae UTI Isolates (US, 2019-2020)[7]-0.015 - 0.03
Bloodstream Isolates (3GC-Resistant)[6][14]-0.125
Proteus mirabilis UTI Isolates (US, 2019-2020)[7][10]-0.06
Activity Against Resistant Phenotypes

A key advantage of this compound is its stability against many common resistance mechanisms, including the production of extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases, which compromise many cephalosporins.[3][15]

Resistant PhenotypeNo. of IsolatesMIC50 (mg/L)MIC90 (mg/L)% Susceptible
ESBL-Phenotype [8]1610.030.2585.7% (at ≤0.125)
Multidrug-Resistant (MDR) [8]1720.030.2584.3% (at ≤0.125)
Levofloxacin & TMP-SMX Co-Resistant [8]950.0160.2586.3% (at ≤0.125)

Carbapenems, including this compound, remain highly active against ESBL and MDR isolates, with susceptibility rates generally between 93.7% and 96.8%.[7][10] However, this compound's activity is diminished against isolates that produce carbapenemase enzymes (Carbapenem-Resistant Enterobacterales, CRE).[15][16]

Experimental Protocols

The data presented are derived from studies employing standardized and validated methodologies.

Antimicrobial Susceptibility Testing
  • Method: The majority of studies utilized the broth microdilution method, which is the standard reference procedure recommended by the Clinical and Laboratory Standards Institute (CLSI).[10][12]

  • Isolates: Bacterial isolates were collected from diverse clinical settings, including hospitalized patients with UTIs, outpatients, nursing home residents, and patients with cancer across various geographical regions, primarily the United States.[8][10][12]

  • Interpretation Criteria: MICs were interpreted using provisional breakpoints for this compound, with susceptibility often defined as an MIC of ≤0.125 mg/L.[8][12] For comparator antibiotics, current CLSI breakpoints were used.[8]

Phenotypic and Genotypic Characterization
  • ESBL Phenotype Definition: Isolates, particularly E. coli, K. pneumoniae, and P. mirabilis, were typically designated as having an ESBL phenotype if they exhibited an MIC of ≥2 μg/mL for third-generation cephalosporins like ceftazidime (B193861) and ceftriaxone, and/or for aztreonam.[7][10][11]

  • MDR Definition: Multidrug-resistant isolates were defined as being non-susceptible to at least one agent in three or more different antimicrobial categories.[8]

  • Molecular Analysis: In some studies, isolates with elevated this compound MICs were subjected to molecular testing to detect the presence of specific resistance genes, such as those encoding for carbapenemases (e.g., blaKPC, blaNDM).[8]

Mechanisms of Action and Resistance

Mechanism of Action: Cell Wall Synthesis Inhibition

Like all β-lactam antibiotics, this compound's mechanism of action involves the inhibition of bacterial cell wall synthesis. It covalently binds to essential penicillin-binding proteins (PBPs), which are enzymes critical for the final steps of peptidoglycan synthesis. This inactivation of PBPs disrupts cell wall integrity, leading to cell lysis and bactericidal activity.[3]

G This compound This compound (Oral Carbapenem) Porin Porin Channel This compound->Porin Enters cell OuterMembrane Outer Membrane PBP Penicillin-Binding Proteins (PBPs) in Periplasmic Space Porin->PBP Accesses target Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibits CellWall Bacterial Cell Wall Peptidoglycan->CellWall Builds Lysis Cell Lysis & Death CellWall->Lysis Weakens

This compound's mechanism of action via PBP inhibition.
Key Resistance Mechanisms in Enterobacterales

While this compound is stable against ESBLs and AmpC enzymes, specific mechanisms can confer resistance. The most significant is the production of carbapenemases, enzymes that hydrolyze and inactivate carbapenem antibiotics. Reduced drug entry due to the loss or mutation of outer membrane porin channels can also contribute to resistance, often in combination with enzymatic activity.[17]

G cluster_0 Enzymatic Degradation cluster_1 Reduced Permeability This compound This compound Target PBP Target Site This compound->Target Binds & Inhibits Resistance Resistance Mechanisms Resistance->Target Prevents Inhibition Carbapenemase Carbapenemase Production (e.g., KPC, NDM, OXA-48) Carbapenemase->this compound Hydrolyzes PorinLoss Porin Channel Loss/Mutation PorinLoss->this compound Blocks Entry

Primary carbapenem resistance mechanisms in Enterobacterales.

Clinical Efficacy and Development

This compound pivoxil hydrobromide has been evaluated in large-scale, Phase 3 clinical trials for the treatment of cUTI and acute pyelonephritis (AP).

  • ADAPT-PO Trial: This multinational, double-blind trial demonstrated that oral this compound HBr (600 mg every 8 hours) was non-inferior to intravenous ertapenem (1 g every 24 hours) for treating hospitalized adults with cUTI or AP.[2][18] The primary endpoint, a composite of clinical cure and favorable microbiological response, was met by 58.8% of patients in the this compound group and 61.6% in the ertapenem group.[2] Clinical cure rates at the test-of-cure visit were high and similar in both groups (93.1% for this compound vs. 93.6% for ertapenem).[2]

  • PIVOT-PO Trial: This subsequent Phase 3 trial also met its primary endpoint, showing that oral this compound HBr was non-inferior to IV imipenem-cilastatin for cUTI.[19] The trial was stopped early for efficacy, with an overall success rate of 58.5% for this compound HBr compared to 60.2% for the IV comparator.[20]

Following initial setbacks with its New Drug Application, Spero Therapeutics, in partnership with GSK, has conducted further studies and plans to resubmit for FDA approval in late 2025.[1][19][21] If approved, this compound HBr would become the first oral carbapenem available in the U.S. for cUTIs.[1][19]

Conclusion

This compound exhibits potent and broad-spectrum in vitro activity against the vast majority of clinical Enterobacterales isolates, including those producing ESBL and AmpC β-lactamases and those resistant to other oral antibiotic classes. Its efficacy is comparable to that of established intravenous carbapenems. While its activity is limited against carbapenemase-producing strains, clinical trial data support its use as an effective oral option for complicated urinary tract infections. The availability of an oral carbapenem like this compound stands to significantly alter the treatment landscape for serious Gram-negative infections, facilitating earlier hospital discharge and providing a crucial alternative to intravenous-only therapies.

References

The Hydrolysis of Tebipenem Pivoxil: A Technical Guide to Bioactivation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the hydrolytic conversion of the prodrug tebipenem pivoxil hydrobromide to its pharmacologically active moiety, this compound. This compound is a broad-spectrum carbapenem (B1253116) antibiotic with activity against multidrug-resistant Gram-negative pathogens, and its oral bioavailability is facilitated by the pivoxil ester prodrug form. Understanding the mechanism, kinetics, and analytical methodologies for this bioactivation is critical for research and development in this therapeutic area.

Mechanism of Hydrolysis: From Oral Prodrug to Active Antibiotic

This compound pivoxil hydrobromide (TBP-PI-HBr) is designed for enhanced oral absorption. Following administration, the prodrug undergoes rapid and extensive hydrolysis to release the active this compound.

Location and Enzymology: The primary site of this bioactivation is the enterocytes of the gastrointestinal tract.[1] The conversion is catalyzed by intestinal esterases.[1] Specifically, human carboxylesterase 2 (CES2), which is highly expressed in the small intestine, is the principal enzyme responsible for this hydrolytic cleavage.[2] Human carboxylesterase 1 (CES1), which is predominant in the liver, is largely absent from the intestine and has a substrate preference for esters with small alcohol groups and bulky acyl groups, making it less likely to be involved in the initial hydrolysis of this compound pivoxil.[2][3] The reaction involves the cleavage of the pivaloyloxymethyl ester bond, releasing this compound, formaldehyde, and pivalic acid.

Following this conversion, active this compound is absorbed into systemic circulation. The process is remarkably efficient, as intact this compound pivoxil is not detected in plasma after oral administration.

G cluster_GI Gastrointestinal Lumen / Enterocyte TBPM_PI This compound Pivoxil (Prodrug) CES2 Intestinal Carboxylesterase (CES2) TBPM_PI->CES2 TBPM This compound (Active Drug) Systemic_Circulation Systemic Circulation TBPM->Systemic_Circulation Absorption Metabolites Pivalic Acid + Formaldehyde CES2->TBPM Hydrolysis CES2->Metabolites Hydrolysis

Figure 1: Bioactivation pathway of this compound Pivoxil.

In Vivo Pharmacokinetics of this compound

Clinical studies in healthy adult subjects have characterized the pharmacokinetic profile of this compound following the oral administration of this compound pivoxil hydrobromide. The conversion to the active form is rapid, with peak plasma concentrations (Tmax) of this compound typically observed within 1.5 hours.[4]

Table 1: Single-Dose Pharmacokinetics of this compound in Healthy Adults (Fed State)
Parameter300 mg Dose600 mg Dose
Tmax (h), median ~1.0 - 1.5~1.0 - 1.5
Cmax (ng/mL), mean ~3,500~6,200
AUC0-∞ (ng·h/mL), mean ~6,000~12,500
t½ (h), mean ~1.0~1.1
Bioavailability (%) ~55 - 60~55 - 60
Data synthesized from clinical studies. Actual values may vary between studies.[4][5]
Table 2: Multiple-Dose Pharmacokinetics of this compound in Healthy Adults (q8h, Day 14)
Parameter300 mg q8h600 mg q8h
Tmax (h), median < 1.0< 1.0
Cmax (ng/mL), mean 4,23011,300
AUC0-8 (ng·h/mL), mean 6,18015,400
Accumulation Ratio (AUC) 1.010.87
Data from a 14-day multiple ascending dose study.[4]

Experimental Protocols

This section provides detailed methodologies for the analysis of this compound pivoxil hydrolysis and the quantification of the resulting active compound, this compound.

In Vitro Hydrolysis Assay Using Human Intestinal Microsomes

This protocol describes a representative method for determining the kinetic parameters (Michaelis-Menten constant, Kₘ, and maximum velocity, Vₘₐₓ) of this compound pivoxil hydrolysis.

Objective: To quantify the rate of this compound formation from this compound pivoxil in the presence of human intestinal microsomes.

Materials:

  • This compound Pivoxil reference standard

  • This compound reference standard

  • Pooled Human Intestinal Microsomes (commercially available)

  • Potassium Phosphate (B84403) Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (B52724) (HPLC grade), containing an internal standard (e.g., a stable isotope-labeled this compound or another carbapenem)

  • 96-well microplates

  • Incubator capable of maintaining 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound pivoxil in a suitable solvent (e.g., DMSO) and create serial dilutions to achieve a range of final concentrations (e.g., 0.5 µM to 100 µM).

    • Thaw human intestinal microsomes on ice. Dilute with ice-cold phosphate buffer to a final protein concentration of approximately 0.5-1.0 mg/mL.

  • Incubation:

    • Add the microsomal suspension to the wells of a 96-well plate.

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the reaction by adding the this compound pivoxil dilutions to the wells. The final volume should be consistent across all wells (e.g., 200 µL).

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 2, 5, 10, 20, and 30 minutes), stop the reaction in triplicate wells for each concentration.

    • Quench the reaction by adding an excess volume (e.g., 2-3 volumes) of ice-cold acetonitrile containing the internal standard. This will precipitate the microsomal proteins and halt enzymatic activity.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 4000 x g for 15 minutes at 4°C) to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

  • Analysis:

    • Analyze the samples for the concentration of the formed this compound using a validated LC-MS/MS method (see Protocol 3.2).

    • Generate calibration curves using the this compound reference standard to quantify the results.

  • Data Analysis:

    • For each substrate concentration, plot the concentration of this compound formed against time. The initial slope of this line represents the initial velocity (v₀) of the reaction.

    • Plot the calculated initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Kₘ and Vₘₐₓ values.

Quantification of this compound in Human Plasma by UPLC-MS/MS

This protocol outlines a validated method for the sensitive quantification of this compound in plasma samples from pharmacokinetic studies.[4]

Objective: To accurately measure the concentration of this compound in human plasma.

Instrumentation & Columns:

  • System: Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 50 mm) or equivalent.

Reagents & Materials:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Precipitation/Stabilization Solution: Acetonitrile and 3-morpholinopropanesulfonic acid (MOPS, pH 7.0, 50 mM). An equal volume of this solution is added to the plasma sample to stabilize the analyte.[4]

  • Internal Standard (IS): this compound-d5 or other suitable stable isotope-labeled standard.

Procedure:

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of human plasma (calibrator, QC, or unknown sample) into a microcentrifuge tube.

    • Add 100 µL of the stabilizing MOPS buffer and vortex briefly.

    • Add 200 µL of acetonitrile containing the internal standard at a known concentration.

    • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the tubes at high speed (e.g., 14,000 x g for 10 minutes at 4°C).

    • Transfer the clear supernatant to an autosampler vial or plate for injection.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 - 0.5 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 - 10 µL

    • Gradient Elution:

      • Start at a low percentage of Mobile Phase B (e.g., 2-5%).

      • Ramp up to a high percentage of Mobile Phase B (e.g., 95%) over 1.5-2.0 minutes to elute the analyte.

      • Hold at high organic content to wash the column.

      • Return to initial conditions and allow for column re-equilibration.

    • Total Run Time: Approximately 3-4 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • This compound: Monitor the specific precursor-to-product ion transition.

      • Internal Standard: Monitor the corresponding transition for the stable isotope-labeled IS.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) and compound parameters (e.g., collision energy) for maximum signal intensity.

Stability and Kinetic Analysis by HPLC-DAD

This protocol is suitable for studying the chemical stability of this compound pivoxil and its conversion to this compound under various stress conditions.

Objective: To separate and quantify this compound pivoxil and its primary degradant, this compound.

Instrumentation & Columns:

  • System: High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD).

  • Column: LiChrospher C-18 (5 µm, 250 × 4.6 mm) or equivalent.

Reagents & Materials:

Procedure:

  • Sample Preparation:

    • Dissolve a precisely weighed amount of this compound pivoxil in a suitable solvent (e.g., a mixture of water and acetonitrile).

    • For kinetic studies, subject the solution to desired stress conditions (e.g., acidic/basic pH, heat, oxidation).

    • At specified time intervals, withdraw an aliquot and dilute it with the mobile phase to a suitable concentration within the calibration range.

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min

    • Column Temperature: Ambient or controlled (e.g., 25°C).

    • Injection Volume: 20 - 50 µL

    • Detection: Monitor at a wavelength of 330 nm, where both this compound and its prodrug exhibit absorbance.

  • Data Analysis:

    • Identify and integrate the peaks corresponding to this compound pivoxil and this compound based on their retention times (this compound pivoxil elutes earlier than the more polar this compound).

    • Quantify the concentration of each compound using a calibration curve prepared from reference standards.

    • For kinetic studies, plot the concentration of this compound pivoxil remaining versus time to determine the degradation rate constant.

G cluster_invitro In Vitro Hydrolysis Assay cluster_invivo In Vivo Sample Analysis A1 Prepare Microsomes & Prodrug Dilutions A2 Incubate at 37°C A1->A2 A3 Quench Reaction at Time Points (t) A2->A3 A4 Centrifuge & Collect Supernatant A3->A4 Analysis LC-MS/MS or HPLC Analysis A4->Analysis B1 Collect Plasma Sample B2 Add Stabilizer & Internal Standard B1->B2 B3 Protein Precipitation (Acetonitrile) B2->B3 B4 Centrifuge & Collect Supernatant B3->B4 B4->Analysis Data Data Processing: - Quantification - PK Parameters - Enzyme Kinetics Analysis->Data

References

The Pharmacokinetics and Pharmacodynamics of Oral Tebipenem: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem pivoxil hydrobromide (this compound HBr), the oral prodrug of the carbapenem (B1253116) antibiotic this compound, represents a significant advancement in the treatment of bacterial infections, particularly those caused by multidrug-resistant Gram-negative pathogens.[1][2] As the first orally bioavailable carbapenem, it offers a potential alternative to intravenous therapies, which could reduce hospital stays and healthcare costs.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of oral this compound, summarizing key data, detailing experimental methodologies, and illustrating important concepts through diagrams.

This compound is being developed for the treatment of complicated urinary tract infections (cUTIs), including pyelonephritis.[5][6] Clinical trials have demonstrated its non-inferiority to intravenous ertapenem (B1671056) and imipenem-cilastatin in treating cUTIs.[7][8][9]

Pharmacodynamics: How this compound Works

The bactericidal activity of this compound, like other β-lactam antibiotics, stems from its ability to inhibit bacterial cell wall synthesis.[3][4][10] The primary targets of this compound are penicillin-binding proteins (PBPs), enzymes crucial for the cross-linking of peptidoglycan, a key component of the bacterial cell wall.[3][11] By binding to and inactivating these proteins, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.[3][11] this compound exhibits potent inhibitory activity against multiple PBPs, with a primary affinity for PBP 2 in Gram-negative bacteria.[1][12][13]

Signaling Pathway of this compound Action

cluster_0 Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Inhibits Peptidoglycan Peptidoglycan Cross-linking PBPs->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall Lysis Cell Lysis CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

In Vitro Activity

This compound demonstrates potent in vitro activity against a broad spectrum of pathogens, including extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales.[1][7] It is also active against various Gram-positive and anaerobic bacteria.[1][3] However, its activity is diminished against carbapenemase-producing organisms.[1]

Table 1: In Vitro Activity of this compound Against Various Pathogens

PathogenMIC50 (μg/mL)MIC90 (μg/mL)
Escherichia coli≤0.061
Klebsiella pneumoniae≤0.060.5
Proteus spp.≤0.06N/A
Enterobacter aerogenesN/A≤0.125
Haemophilus influenzaeN/A0.25
Pseudomonas aeruginosaN/A64
Acinetobacter baumanniiN/A64
Bacillus anthracisN/A (Range: 0.001-0.008)N/A
Yersinia pestisN/A (Range: ≤0.0005-0.03)N/A
Burkholderia malleiN/A (Range: 0.25-1)N/A
Burkholderia pseudomalleiN/A (Range: 1-4)N/A
Data sourced from multiple in vitro studies.[1][14][15]

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound pivoxil hydrobromide is a prodrug that is rapidly absorbed and converted to its active form, this compound, by esterases in the intestinal mucosa.[3][16] This conversion facilitates systemic circulation of the active drug.[3]

Absorption and Distribution

Following oral administration, this compound reaches maximum plasma concentrations (Cmax) within approximately 1.5 hours.[17] The presence of food does not significantly affect its absorption.[17] this compound distributes into various tissues, including the kidneys and lungs.[18][19][20]

Metabolism and Excretion

This compound is primarily eliminated through the kidneys, with approximately 55-60% of the drug recovered in the urine.[17][21] The elimination half-life is relatively short.[22] In individuals with renal impairment, the plasma exposure to this compound increases, suggesting that dose adjustments may be necessary for these patients.[22][23]

Table 2: Pharmacokinetic Parameters of Oral this compound in Healthy Adults

ParameterValue
Single Ascending Dose (100-900 mg)
Tmax (h)~1.5
Multiple Ascending Dose (300 mg and 600 mg every 8h for 14 days)
Tmax (h)< 1.5
Urinary Recovery (%)55-60
Single Dose (100, 200, 400 mg) in Chinese Volunteers
Tmax (h)0.50-0.67
Urinary Recovery (24h, %)80-95
Data from a study in healthy adult subjects and a study in healthy Chinese volunteers.[17][21]

Table 3: Plasma Protein Binding of this compound

SpeciesProtein Binding (%)
Human42 - 73.9
Monkey35.3 - 39.3
Dog15.7 - 18.7
Rat78.5 - 90.0
Mouse90.4 - 98.7
Data from various in vitro and in vivo studies.[1][18][19]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro activity of this compound is typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

prep Prepare serial two-fold dilutions of this compound in microtiter plate inoculate Inoculate each well with a standardized bacterial suspension prep->inoculate incubate Incubate at 35-37°C for 16-20 hours inoculate->incubate read Visually inspect for the lowest concentration with no visible growth (MIC) incubate->read

Caption: Workflow for MIC determination.

Methodology:

  • Preparation of this compound Solutions: A stock solution of this compound is prepared in a suitable solvent. Serial two-fold dilutions are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of this compound in a deep-tissue infection setting.

Methodology:

  • Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide.

  • Infection: A defined inoculum of the test organism is injected into the thigh muscle of the mice.

  • Treatment: At a specified time post-infection, oral administration of this compound pivoxil hydrobromide is initiated. Dosing regimens can vary to assess different exposure levels.

  • Assessment of Efficacy: At the end of the treatment period, mice are euthanized, and the thigh muscles are homogenized. The number of CFU per gram of tissue is determined by plating serial dilutions of the homogenate. Efficacy is measured by the reduction in bacterial load compared to untreated controls.

Clinical Efficacy

Phase 3 clinical trials have demonstrated the efficacy and safety of oral this compound pivoxil hydrobromide for the treatment of complicated urinary tract infections and acute pyelonephritis.[7][24][25]

In a pivotal Phase 3 trial (PIVOT-PO), oral this compound HBr (600 mg every 6 hours) was shown to be non-inferior to intravenous imipenem-cilastatin (500 mg every 6 hours) in hospitalized adult patients with cUTI.[8][9] The primary endpoint was the overall response rate (a composite of clinical cure and microbiological eradication) at the test-of-cure visit.[8][9] The study was stopped early for efficacy.[8][26] The most common adverse events reported were diarrhea and headache.[8][25]

Conclusion

Oral this compound pivoxil hydrobromide is a promising new agent for the treatment of complicated urinary tract infections caused by a variety of pathogens, including multidrug-resistant strains. Its favorable pharmacokinetic and pharmacodynamic profile, coupled with demonstrated clinical efficacy, positions it as a valuable addition to the antibiotic armamentarium, potentially shifting the treatment paradigm from intravenous to oral therapy for many patients. Further research and clinical experience will continue to define its role in managing infectious diseases.

References

Tebipenem's Robust Stability Against Extended-Spectrum β-Lactamase (ESBL) and AmpC β-Lactamase Enzymes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the stability of tebipenem, an orally available carbapenem, against prevalent and clinically significant resistance mechanisms mediated by extended-spectrum β-lactamase (ESBL) and AmpC β-lactamase enzymes. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of antimicrobial resistance and infectious diseases.

This compound demonstrates exceptional stability in the presence of ESBL and AmpC β-lactamases, retaining potent antibacterial activity against pathogens producing these enzymes. This stability is a critical attribute, positioning this compound as a promising therapeutic option for infections caused by multidrug-resistant Gram-negative bacteria.

In Vitro Susceptibility: Potency Against Resistant Phenotypes

Minimum Inhibitory Concentration (MIC) data consistently demonstrate this compound's potent in vitro activity against ESBL- and AmpC-producing Enterobacterales. This compound exhibits low MIC values, comparable to or lower than other carbapenems, against clinical isolates harboring these common resistance mechanisms.

Table 1: Comparative MIC Values of this compound and Meropenem against ESBL- and/or AmpC-producing Escherichia coli and Klebsiella pneumoniae

OrganismResistance PhenotypeAntibioticMIC₅₀ (mg/L)MIC₉₀ (mg/L)
E. coliESBL-producingThis compound≤0.015 - 0.030.03 - 0.06
Meropenem0.030.03
K. pneumoniaeESBL-producingThis compound0.030.06 - 0.125
Meropenem0.030.06
EnterobacteralesAmpC-producingThis compound0.030.25

Data compiled from multiple sources.[1][2][3][4][5]

Enzymatic Stability: Resistance to Hydrolysis

The stability of this compound against enzymatic degradation by ESBL and AmpC β-lactamases has been rigorously evaluated through kinetic studies. These assays reveal that this compound is a poor substrate for these enzymes, exhibiting remarkable resistance to hydrolysis. In studies where the kinetic parameters of this compound were assessed against common ESBLs (e.g., CTX-M-15, TEM-1) and AmpC, hydrolysis was often undetectable.[6][7][8] This intrinsic stability is a key factor in its efficacy against organisms producing these β-lactamases.

In contrast, this compound is susceptible to hydrolysis by carbapenemase enzymes, such as KPC, NDM-1, and OXA-48.[6][7] This highlights the specificity of its stability profile.

Table 2: Hydrolytic Stability of this compound against Various β-Lactamase Classes

β-Lactamase ClassRepresentative EnzymeThis compound Hydrolysiskcat (s⁻¹)Km (µM)kcat/Km (M⁻¹s⁻¹)
ESBL CTX-M-14Not DetectedNDNDND
CTX-M-15Not DetectedNDNDND
TEM-1Not DetectedNDNDND
AmpC AmpCNot DetectedNDNDND
Carbapenemase KPC-2Detected25 ± 1120 ± 202.1 x 10⁵
NDM-1Detected100 ± 1050 ± 202.0 x 10⁶
OXA-48Detected4.0 ± 0.240 ± 101.0 x 10⁵

ND: Not Detected. Kinetic parameters for ESBL and AmpC enzymes were not determined due to the lack of detectable hydrolysis.[6][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standardized in vitro susceptibility testing technique used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MIC_Workflow cluster_prep Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis start Start: Prepare Materials bacterial_prep Prepare standardized bacterial inoculum (0.5 McFarland standard) start->bacterial_prep antibiotic_prep Prepare serial two-fold dilutions of this compound in cation-adjusted Mueller-Hinton broth start->antibiotic_prep inoculation Inoculate each well with 5 µL of the bacterial suspension (final concentration ~5 x 10^5 CFU/mL) bacterial_prep->inoculation plate_prep Dispense 100 µL of each antibiotic dilution into a 96-well microtiter plate antibiotic_prep->plate_prep plate_prep->inoculation controls Include growth control (no antibiotic) and sterility control (no bacteria) wells inoculation->controls incubation Incubate plates at 35-37°C for 16-20 hours in ambient air controls->incubation reading Read plates visually or with a plate reader incubation->reading mic_determination Determine MIC: Lowest concentration with no visible growth reading->mic_determination end End: Report MIC Value mic_determination->end

Caption: Workflow for MIC determination by broth microdilution.

β-Lactamase Hydrolysis and Enzyme Kinetics Assay

This spectrophotometric assay measures the rate of hydrolysis of a β-lactam antibiotic by a purified β-lactamase enzyme. The hydrolysis of the β-lactam ring leads to a change in UV absorbance, which can be monitored over time to determine kinetic parameters.

Hydrolysis_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis start Start: Purify β-Lactamase Enzyme reagent_prep Prepare reaction buffer (e.g., phosphate (B84403) buffer, pH 7.0) and this compound substrate solutions of varying concentrations start->reagent_prep cuvette_prep Add buffer and substrate to a quartz cuvette. Equilibrate temperature in spectrophotometer. reagent_prep->cuvette_prep initiation Initiate reaction by adding a known concentration of the purified enzyme cuvette_prep->initiation monitoring Monitor the change in absorbance at a specific wavelength (e.g., 297-300 nm for carbapenems) over time initiation->monitoring rate_calc Calculate initial velocity (V₀) from the linear phase of the absorbance curve for each substrate concentration monitoring->rate_calc plotting Plot initial velocities against substrate concentrations rate_calc->plotting kinetics_calc Fit data to the Michaelis-Menten equation to determine Km, Vmax, kcat, and kcat/Km plotting->kinetics_calc end End: Report Kinetic Parameters kinetics_calc->end

Caption: Workflow for β-lactamase hydrolysis and kinetics assay.

Logical Relationship of this compound's Stability and Activity

The stability of this compound against ESBL and AmpC hydrolysis is directly linked to its potent antimicrobial activity against bacteria producing these enzymes. This relationship is fundamental to its clinical potential.

Logical_Relationship This compound This compound Hydrolysis No Significant Hydrolysis This compound->Hydrolysis exposed to ESBL_AmpC ESBL/AmpC Enzymes ESBL_AmpC->Hydrolysis fails to hydrolyze PBP_Binding This compound Binds to Penicillin-Binding Proteins (PBPs) Hydrolysis->PBP_Binding allows Cell_Wall_Synth Inhibition of Cell Wall Synthesis PBP_Binding->Cell_Wall_Synth Bacterial_Death Bacterial Cell Death Cell_Wall_Synth->Bacterial_Death

Caption: this compound's stability allows it to inhibit bacterial cell wall synthesis.

Conclusion

This compound exhibits profound stability against hydrolysis by ESBL and AmpC β-lactamases, which translates to potent in vitro activity against Enterobacterales producing these enzymes. This characteristic, combined with its oral bioavailability, underscores its potential as a valuable agent in the treatment of complicated urinary tract infections and other infections caused by these common and challenging multidrug-resistant pathogens. Further clinical evaluation is warranted to fully elucidate its role in the clinical setting.

References

Understanding Tebipenem's Broad-Spectrum In Vitro Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem, the active moiety of the orally bioavailable prodrug this compound pivoxil hydrobromide (TBP-PI-HBr), is a carbapenem (B1253116) antibiotic with a broad spectrum of in vitro activity against a wide array of clinically significant Gram-positive and Gram-negative bacteria, as well as anaerobic pathogens.[1][2][3] Developed to address the growing challenge of antimicrobial resistance, this compound has demonstrated potent activity against multidrug-resistant (MDR) organisms, including those producing extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][4][5] This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

In Vitro Antimicrobial Activity of this compound

This compound has shown potent in vitro activity against a variety of pathogens, including those responsible for urinary tract infections (UTIs), respiratory tract infections, and bloodstream infections.[1][3][5][6] Its efficacy is comparable to that of intravenous carbapenems like meropenem (B701) and ertapenem (B1671056) against many common pathogens.[1][7]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The following tables summarize the in vitro activity of this compound against a range of bacterial isolates, as determined by the minimum inhibitory concentration (MIC) required to inhibit 50% (MIC₅₀) and 90% (MIC₉₀) of the isolates, as well as the overall MIC range.

Table 1: In Vitro Activity of this compound against Enterobacterales

OrganismNo. of IsolatesThis compound MIC₅₀ (μg/mL)This compound MIC₉₀ (μg/mL)This compound MIC Range (μg/mL)Comparator MIC₉₀ (μg/mL)
Escherichia coli3,576≤0.0150.03-Meropenem: 0.06, Ertapenem: 0.03[6]
Escherichia coli (ESBL-producing)274-0.03-Meropenem: 0.03[5]
Klebsiella pneumoniae3,5760.030.06-Meropenem: 0.06, Ertapenem: 0.03[6]
Klebsiella pneumoniae (ESBL-producing)42-0.125-Meropenem: 0.06[5]
Proteus mirabilis3,5760.060.12-Meropenem: 0.06, Ertapenem: <0.015[6][7]
Enterobacter aerogenes--≤0.125-Meropenem: 0.25[8]
Enterobacterales (UTI isolates)3,576-0.06-Meropenem: 0.06, Ertapenem: 0.03[9]
Enterobacterales (ESBL & MDR)----Carbapenems active against 93.7-96.8% of isolates[6]

Table 2: In Vitro Activity of this compound against Other Gram-Negative and Gram-Positive Bacteria

OrganismNo. of IsolatesThis compound MIC₅₀ (μg/mL)This compound MIC₉₀ (μg/mL)This compound MIC Range (μg/mL)Comparator MIC₉₀ (μg/mL)
Haemophilus influenzae--0.25-Meropenem: 0.5[8]
Pseudomonas aeruginosa--64-Meropenem: 32[8]
Acinetobacter baumannii--64-Meropenem: 32[8]
Staphylococcus aureus (MSSA)-≤0.125≤0.125-Meropenem: 0.25[8]
Staphylococcus aureus (MRSA)--16-Meropenem: 32[8]
Streptococcus pneumoniae (penicillin-susceptible)100.0040.060.002-0.06Meropenem: 0.015-0.25[1]
Streptococcus pneumoniae (penicillin-non-susceptible)100.250.50.12-0.5Meropenem: 2[1]
Streptococcus pyogenes200.0040.0040.002-0.004Meropenem: 0.015[1]
Enterococcus faecalis10221-2Meropenem: 8[1]

Table 3: In Vitro Activity of this compound against Anaerobic Bacteria

OrganismNo. of IsolatesThis compound MIC₉₀ (μg/mL)Comparator MIC₉₀ (μg/mL)
Anaerobic isolates panel-≤0.015 to 2Meropenem: Similar to this compound[1]
Clostridioides difficile102 (agar MIC)Metronidazole: 0.25-0.5[1]

Table 4: In Vitro Activity of this compound against Biothreat Pathogens

OrganismNo. of IsolatesThis compound MIC₉₀ (μg/mL)Comparator MIC₉₀ (μg/mL)
Bacillus anthracis300.008Ciprofloxacin: 0.06[4]
Yersinia pestis300.03Ciprofloxacin: 0.003[4]
Burkholderia mallei301Azithromycin: Not specified[4]
Burkholderia pseudomallei302Ceftazidime: Not specified[4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][10] This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis.[2][10] The disruption of the cell wall integrity leads to cell lysis and bacterial death. A key advantage of this compound, like other carbapenems, is its stability in the presence of many β-lactamase enzymes that can inactivate other β-lactam antibiotics.[2]

Mechanism_of_Action cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Inhibits Lysis Cell Lysis & Bacterial Death CellWall->Lysis Disruption leads to

Caption: Mechanism of action of this compound.

Experimental Protocols

The in vitro activity data presented in this guide are primarily derived from studies adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[4][6][11][12][13]

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound is typically determined using the broth microdilution method as outlined in CLSI document M07.[12][14]

Workflow for Broth Microdilution MIC Testing:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent, such as deionized water, to a known concentration (e.g., 1000 mg/L).[14]

  • Serial Dilutions: The stock solution is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations.[4][14]

  • Bacterial Inoculum Preparation: The bacterial isolates to be tested are cultured on appropriate agar (B569324) plates. Colonies are then used to prepare a standardized inoculum suspension, typically adjusted to a 0.5 McFarland standard, which is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Inoculation and Incubation: The microtiter plates containing the serial dilutions of this compound are inoculated with the standardized bacterial suspension. The plates are then incubated under appropriate atmospheric conditions (e.g., ambient air for most aerobes) and temperatures (typically 35°C) for 16-20 hours.

  • MIC Reading: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

MIC_Workflow Start Start Prep_Stock Prepare this compound Stock Solution Start->Prep_Stock Prep_Inoculum Prepare Standardized Bacterial Inoculum Start->Prep_Inoculum Serial_Dilute Perform Serial Dilutions in Microtiter Plate Prep_Stock->Serial_Dilute Inoculate Inoculate Microtiter Plate Serial_Dilute->Inoculate Prep_Inoculum->Inoculate Incubate Incubate at 35°C for 16-20 hours Inoculate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Time-Kill Assays

Time-kill assays are performed to assess the bactericidal activity of this compound over time.[1] In these studies, a standardized bacterial inoculum is exposed to various concentrations of this compound (e.g., 4x to 8x the MIC).[1] Aliquots are removed at different time points (e.g., 0, 2, 4, 8, and 24 hours), serially diluted, and plated to determine the number of viable bacteria (CFU/mL). Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.[1] Studies have shown that this compound is bactericidal at 4x to 8x the MIC within 4 hours against E. coli and K. pneumoniae.[1]

Post-Antibiotic Effect (PAE)

The post-antibiotic effect (PAE) is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent. The PAE of this compound has been evaluated by exposing bacteria to the drug at concentrations of 4x to 8x the MIC for a defined period, followed by removal of the drug and monitoring of bacterial regrowth.[1] this compound has been shown to have a negligible PAE against E. coli and K. pneumoniae, with values of ≤0.4 hours, which is comparable to meropenem.[1]

Conclusion

This compound demonstrates potent and broad-spectrum in vitro activity against a wide range of clinically relevant Gram-positive and Gram-negative pathogens, including many multidrug-resistant strains. Its mechanism of action, through the inhibition of bacterial cell wall synthesis, and its stability against many β-lactamases, make it a promising oral therapeutic option. The standardized methodologies for in vitro testing, primarily based on CLSI guidelines, provide a robust framework for evaluating its antimicrobial properties. The comprehensive data on its in vitro activity support the continued development and clinical use of this compound for the treatment of various bacterial infections.

References

The Salt Advantage: A Technical Deep Dive into Tebipenem Pivoxil Hydrobromide Versus Tebipenem Pivoxil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic, marks a significant advancement in the fight against multi-drug resistant (MDR) bacteria due to its oral bioavailability. This is facilitated by its prodrug form, this compound pivoxil. Further development has led to the creation of this compound pivoxil hydrobromide (TBP-PI-HBr), a salt form designed to enhance the drug's properties. This technical guide provides a comprehensive comparison of this compound pivoxil and its hydrobromide salt, focusing on their chemical structures, mechanism of action, pharmacokinetic and pharmacodynamic profiles, and clinical efficacy. All quantitative data are summarized in structured tables, and key experimental protocols are detailed to provide a thorough understanding for researchers and drug development professionals.

Introduction

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health. Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity, often reserved for treating severe infections caused by MDR pathogens. However, their administration has traditionally been limited to intravenous routes, necessitating hospitalization. This compound pivoxil emerged as the first orally active carbapenem, offering the potential for outpatient treatment of serious infections.[1] To improve upon the initial formulation, this compound pivoxil hydrobromide was developed. This document will explore the critical differences and similarities between these two forms of the drug.

Chemical Structure and Properties

This compound pivoxil is a prodrug, specifically a pivaloyloxymethyl ester of this compound.[2] This ester linkage is designed to be cleaved by esterases in the intestinal mucosa, releasing the active this compound moiety.[3] The hydrobromide salt form, this compound pivoxil hydrobromide, was developed to improve the drug substance and product properties, including stability.[4]

Table 1: Chemical Properties of this compound Pivoxil and this compound Pivoxil Hydrobromide

PropertyThis compound PivoxilThis compound Pivoxil Hydrobromide
Molecular Formula C22H31N3O6S2[5]C22H32BrN3O6S2[6]
Molecular Weight 497.63 g/mol [7]578.54 g/mol [8]
IUPAC Name 2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate[2]2,2-dimethylpropanoyloxymethyl (4R,5S,6S)-3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrobromide[6]
Synonyms L-084, ME1211, TBPM-PI, Orapenem[2][7]TBPM-PI-HBr, SPR994[9][10]

Mechanism of Action

Both this compound pivoxil and its hydrobromide salt are prodrugs that are rapidly converted to the active moiety, this compound.[11] The mechanism of action of this compound is consistent with other carbapenem antibiotics. It exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[12] This is achieved through the binding of this compound to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final steps of peptidoglycan synthesis.[12] The disruption of this process leads to a weakened cell wall and subsequent cell lysis.[3] this compound has a high affinity for multiple PBPs, which contributes to its potent antibacterial activity.[3] A key advantage of carbapenems, including this compound, is their stability against many β-lactamases, enzymes produced by bacteria that can inactivate other β-lactam antibiotics.[3][13]

cluster_drug Drug Administration cluster_body Human Body cluster_bacteria Bacterial Cell Tebipenem_Pivoxil_HBr This compound Pivoxil HBr (Oral Administration) Conversion Conversion to this compound (Intestinal Esterases) Tebipenem_Pivoxil_HBr->Conversion Absorption Systemic Absorption Conversion->Absorption Tebipenem_Active This compound (Active Moiety) Absorption->Tebipenem_Active PBP_Binding Binding to Penicillin-Binding Proteins (PBPs) Tebipenem_Active->PBP_Binding Cell_Wall_Inhibition Inhibition of Peptidoglycan Synthesis PBP_Binding->Cell_Wall_Inhibition Cell_Lysis Bacterial Cell Lysis Cell_Wall_Inhibition->Cell_Lysis

Caption: Mechanism of action of this compound pivoxil hydrobromide.

Pharmacokinetics

The pharmacokinetic profiles of this compound following oral administration of this compound pivoxil and its hydrobromide salt have been extensively studied in healthy volunteers and patient populations.

Table 2: Pharmacokinetic Parameters of this compound after Oral Administration of this compound Pivoxil Hydrobromide in Healthy Adults

DoseCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (h)Renal Clearance (L/h)Reference
300 mg (single dose, fasted)6.50.514.51.0-[14]
600 mg (single dose, fasted)13.90.834.61.0-[14]
600 mg (single dose, normal renal function)--35.7-13.4[11]
600 mg (q8h, Day 14)16.51.041.0--[14]

Table 3: Effect of Renal Impairment on this compound Pharmacokinetics (Single 600 mg dose of TBP-PI-HBr)

Renal FunctionCmax (µg/mL)AUC (µg·h/mL)Renal Clearance (L/h)Reference
Normal-35.713.4[11]
Mild Impairment-50.38.0[11]
Moderate Impairment-76.84.4[11]
Severe Impairment-161.02.4[11]

Clinical Efficacy and Safety

This compound pivoxil hydrobromide has undergone rigorous clinical evaluation, particularly for the treatment of complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP).

Table 4: Summary of Key Phase 3 Clinical Trials for this compound Pivoxil Hydrobromide

Trial NameConditionComparatorPrimary EndpointKey FindingReference
ADAPT-POcUTI or APErtapenem (IV)Composite of clinical cure and microbiologic response at test-of-cureOral this compound pivoxil hydrobromide was non-inferior to intravenous ertapenem.[15][15][16]
PIVOT-POcUTI including pyelonephritisImipenem-cilastatin (IV)Overall response (composite of clinical cure and microbiological eradication) at test-of-cureTrial stopped early for efficacy, meeting the primary endpoint of non-inferiority.[17][17][18]

The most commonly reported adverse events in clinical trials for this compound pivoxil hydrobromide were mild and transient, with diarrhea and headache being the most frequent.

Experimental Protocols

Phase 3 Clinical Trial (PIVOT-PO) Protocol for cUTI
  • Study Design: A global, randomized, double-blind, pivotal Phase 3 clinical trial.[19][18]

  • Participants: Hospitalized adult patients with complicated urinary tract infections (cUTI), including pyelonephritis.[19]

  • Randomization: Patients were randomized 1:1 to one of two treatment arms.[19]

  • Treatment Arms:

    • Investigational Arm: this compound pivoxil hydrobromide (600 mg) administered orally every six hours.[19][18]

    • Comparator Arm: Imipenem-cilastatin (500 mg) administered intravenously every six hours.[19][18]

  • Blinding: Maintained using matching placebos for both oral and intravenous administrations.[19]

  • Treatment Duration: 7 to 10 days.[19][18]

  • Primary Efficacy Endpoint: Overall response, which is a composite of clinical cure plus microbiological eradication, assessed at the test-of-cure visit.[19]

Start Patient Enrollment (Hospitalized Adults with cUTI/AP) Randomization 1:1 Randomization Start->Randomization Arm_A This compound Pivoxil HBr (600mg PO q6h) + IV Placebo Randomization->Arm_A Group 1 Arm_B Imipenem-Cilastatin (500mg IV q6h) + PO Placebo Randomization->Arm_B Group 2 Treatment Treatment for 7-10 Days Arm_A->Treatment Arm_B->Treatment Endpoint Primary Endpoint Assessment (Test-of-Cure Visit) Treatment->Endpoint

Caption: PIVOT-PO Phase 3 clinical trial workflow.

In Vitro β-Lactamase Hydrolysis Assay
  • Objective: To determine the stability of this compound against hydrolysis by various β-lactamase enzymes.[13]

  • Enzymes: Clinically relevant β-lactamases such as TEM-1, AmpC, CTX-M, OXA-48, KPC, and NDM-1.[13]

  • Methodology:

    • Purify the β-lactamase enzymes.

    • Prepare solutions of this compound and comparator carbapenems (e.g., imipenem, meropenem, ertapenem).

    • Incubate the carbapenem solutions with each purified enzyme.

    • Monitor the rate of hydrolysis of the carbapenem by measuring the decrease in its concentration over time, typically using spectrophotometry or high-performance liquid chromatography (HPLC).

    • Calculate the catalytic efficiency (kcat/Km) to quantify the susceptibility of the carbapenem to each enzyme.[13]

  • Expected Outcome: this compound is expected to be stable to hydrolysis by ESBLs (like CTX-M) and AmpC β-lactamases but susceptible to carbapenemases (like KPC, OXA-48, and NDM-1).[13]

Conclusion

This compound pivoxil represents a significant breakthrough as an orally bioavailable carbapenem. The development of its hydrobromide salt has further refined its properties, leading to a stable and effective formulation for clinical use. Extensive research, including pivotal Phase 3 trials, has demonstrated the non-inferiority of oral this compound pivoxil hydrobromide to standard intravenous carbapenem therapy for complicated urinary tract infections. This provides a much-needed oral treatment option for serious infections, potentially reducing hospital stays and healthcare costs. For researchers and drug development professionals, the journey of this compound from its pivoxil form to the hydrobromide salt underscores the importance of formulation science in optimizing the clinical utility of potent antimicrobial agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Tebipenem

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro susceptibility of bacterial isolates to Tebipenem, an orally available carbapenem (B1253116) antibiotic. The following methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and findings from various research studies.

Overview of this compound

This compound is a broad-spectrum carbapenem antibiotic with potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[1][2][3] It is the active form of the prodrug this compound pivoxil hydrobromide.[4] Accurate in vitro susceptibility testing is crucial for determining its potential clinical efficacy and for monitoring the emergence of resistance.

Key Susceptibility Testing Methods

The most common methods for determining the in vitro susceptibility of bacteria to this compound are broth microdilution, disk diffusion, and agar (B569324) dilution.

Broth Microdilution (BMD)

Broth microdilution is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[4][5][6]

Protocol: Broth Microdilution for this compound

a. Materials:

  • This compound analytical grade powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[4]

  • Sterile 96-well microtiter plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)[1][4]

b. Preparation of this compound Stock Solution:

  • Prepare a stock solution of this compound by dissolving the powder in a suitable solvent, such as deionized water, to a concentration of 1000 mg/L.[4]

  • Sterilize the stock solution by filtration through a 0.22 µm filter if not prepared aseptically.

  • Store the stock solution in aliquots at -80°C until use.[4]

c. Preparation of Microtiter Plates:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations typically ranging from 0.004 to 4 mg/L in the microtiter plate wells after inoculation.[4]

  • Dispense the diluted antibiotic solutions into the wells of a 96-well plate.

  • Include a growth control well (broth only) and a sterility control well (uninoculated broth).

d. Inoculum Preparation:

  • From a fresh (18-24 hour) culture on a non-selective agar plate, suspend several colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[4]

e. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.[4]

f. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

  • Reading can be done visually or with an automated plate reader.

  • The results for the QC strains must fall within their established acceptable ranges.

Workflow for Broth Microdilution Testing of this compound

BMD_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions in 96-well Plate A->B E Inoculate Plate (Final Conc. ~5x10^5 CFU/mL) B->E C Prepare 0.5 McFarland Bacterial Inoculum D Dilute Inoculum to Working Concentration C->D D->E F Incubate at 35°C for 16-20 hours G Read MIC (Lowest concentration with no visible growth) F->G H Validate with QC Strain Results G->H

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Disk Diffusion

The disk diffusion method is a qualitative or semi-quantitative test that is simple to perform.

Protocol: Disk Diffusion for this compound

a. Materials:

  • This compound disks (e.g., 10-μg)[7]

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Sterile cotton swabs

  • Quality control (QC) strains

b. Inoculum Preparation:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard as described for the BMD method.

c. Inoculation of Agar Plate:

  • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess fluid by pressing it against the inside of the tube.

  • Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

  • Allow the plate to dry for 3-5 minutes.

d. Application of Disks and Incubation:

  • Aseptically apply the this compound disk to the surface of the inoculated agar plate.

  • Gently press the disk to ensure complete contact with the agar.

  • Invert the plates and incubate at 35°C ± 2°C for 16-24 hours in ambient air.[8]

e. Interpretation of Results:

  • Measure the diameter of the zone of inhibition (including the disk diameter) to the nearest millimeter.

  • Interpret the results as Susceptible (S), Intermediate (I), or Resistant (R) based on established zone diameter breakpoints.

Workflow for Disk Diffusion Testing of this compound

DD_Workflow A Prepare 0.5 McFarland Bacterial Inoculum B Inoculate Mueller-Hinton Agar Plate A->B C Apply this compound Disk B->C D Incubate at 35°C for 16-24 hours C->D E Measure Zone of Inhibition D->E F Interpret Results (S/I/R) E->F

Caption: Workflow for this compound Disk Diffusion Susceptibility Testing.

Agar Dilution

Agar dilution is another method for determining the MIC, where the antimicrobial agent is incorporated into the agar medium.

Protocol: Agar Dilution for this compound

a. Materials:

  • This compound analytical grade powder

  • Mueller-Hinton Agar (MHA)

  • Bacterial inoculum suspension standardized to 0.5 McFarland

  • Inoculator (e.g., multipoint replicator)

  • Quality control (QC) strains

b. Preparation of Agar Plates:

  • Prepare a stock solution of this compound as described for the BMD method.

  • Prepare serial two-fold dilutions of the this compound stock solution.

  • Add a specific volume of each antibiotic dilution to molten and cooled (45-50°C) MHA to achieve the desired final concentrations.

  • Pour the agar into sterile petri dishes and allow them to solidify.

  • Include a growth control plate containing no antibiotic.

c. Inoculum Preparation:

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot upon inoculation.

d. Inoculation and Incubation:

  • Using a multipoint replicator, inoculate the surface of the agar plates with the prepared bacterial suspensions.

  • Allow the inoculum spots to dry before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

e. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that inhibits the growth of the organism (defined as no growth, a faint haze, or one or two colonies).

  • The results for the QC strains must be within their acceptable ranges.

Quality Control

Adherence to quality control procedures is essential for accurate and reproducible susceptibility testing results.

Quality Control StrainATCC NumberExpected MIC Range (µg/mL) for this compound
Escherichia coli25922Data to be established by individual labs as per CLSI guidelines. Published studies show ranges around ≤0.015 - 0.03.[4][9]
Staphylococcus aureus29213Data to be established by individual labs as per CLSI guidelines. Published studies show ranges around 0.06 - 0.5.[1][4]
Pseudomonas aeruginosa27853Data to be established by individual labs as per CLSI guidelines. Published studies show ranges around 8 - 32.[2][4]
Klebsiella pneumoniae700603 (ESBL-producing)Data to be established by individual labs as per CLSI guidelines.[10][11]

Note: The provided MIC ranges are based on published literature and should be verified by individual laboratories.

Interpretive Criteria (Breakpoints)

As of the current date, definitive CLSI or EUCAST breakpoints for this compound may not be fully established for all organisms. However, provisional breakpoints have been used in research.

Organism GroupMethodSusceptibleIntermediateResistant
EnterobacteralesBroth Microdilution≤0.125 µg/mL0.25 µg/mL≥0.5 µg/mL
Staphylococcus spp. (10-μg disk)Disk Diffusion≥22 mm20-21 mm≤19 mm
Haemophilus influenzae (10-μg disk)Disk Diffusion≥22 mm--

Note: These are provisional breakpoints and are subject to change.[4][7][12] Users should refer to the latest CLSI M100 or EUCAST breakpoint tables for the most current information.

Summary of this compound In Vitro Activity

The following table summarizes the reported MIC₅₀ and MIC₉₀ values of this compound against various bacterial species from published studies.

OrganismNumber of IsolatesMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
Escherichia coli274 (3GC-resistant)0.030.03[4]
Klebsiella pneumoniae42 (3GC-resistant)0.030.125[4]
Escherichia coli101 (UTI isolates)≤0.0150.03[9][13]
Klebsiella pneumoniae208 (UTI isolates)0.030.06[9][13]
Proteus mirabilis103 (UTI isolates)0.060.125[9][13]
Bacillus anthracis30--[1] Range: 0.004-0.015
Yersinia pestis30--[1] Range: ≤0.0005-0.03
Burkholderia mallei300.51[1]
Burkholderia pseudomallei3022[1]

Logical Relationship of Susceptibility Testing

Susceptibility_Logic cluster_input Inputs cluster_methods Testing Methods cluster_output Outputs cluster_interpretation Interpretation A Bacterial Isolate C Broth Microdilution (Quantitative) A->C D Disk Diffusion (Qualitative/Semi-quantitative) A->D E Agar Dilution (Quantitative) A->E B This compound B->C B->D B->E F MIC Value (e.g., µg/mL) C->F G Zone Diameter (e.g., mm) D->G E->F H Clinical Breakpoints (S/I/R) F->H G->H I In Vitro Potency Assessment H->I

Caption: Logical flow from bacterial isolate to susceptibility interpretation.

References

Designing Clinical Trials for Tebipenem in Complicated Urinary Tract Infections (cUTIs): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed framework for designing Phase 3 clinical trials of Tebipenem Pivoxil Hydrobromide for the treatment of complicated Urinary Tract Infections (cUTIs), including acute pyelonephritis (AP). The design is based on successful recent pivotal trials such as ADAPT-PO and PIVOT-PO, and aligns with guidance from the U.S. Food and Drug Administration (FDA).

Introduction and Rationale

Complicated UTIs are a significant cause of morbidity and hospitalization, with rising rates of antimicrobial resistance limiting oral treatment options.[1][2][3] this compound Pivoxil Hydrobromide is an oral carbapenem (B1253116) with demonstrated efficacy against a broad spectrum of Gram-negative pathogens, including many extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales, which are common causes of cUTIs.[4][5][6] As the first potential oral carbapenem in the United States, it offers a promising alternative to intravenous (IV) therapies, potentially reducing hospitalization duration and healthcare costs.[1][7]

Mechanism of Action

This compound is a carbapenem, a class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[6] The prodrug, this compound pivoxil hydrobromide, is absorbed orally and rapidly converted to its active form, this compound. This compound then binds to penicillin-binding proteins (PBPs) in bacteria, preventing the cross-linking of peptidoglycan chains necessary for cell wall integrity. This disruption leads to bacterial cell lysis and death.

cluster_0 Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to Cell_Wall_Synthesis Cell Wall Synthesis PBPs->Cell_Wall_Synthesis Inhibits Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Leads to Oral_Administration Oral Administration of This compound Pivoxil HBr Absorption Absorption and Conversion to Active this compound Oral_Administration->Absorption Absorption->this compound

This compound's Mechanism of Action

Phase 3 Clinical Trial Protocol: A Template

This protocol is modeled after the successful PIVOT-PO study, a Phase 3, randomized, double-blind, double-dummy, multicenter, multinational trial.[1][2][7][8]

Study Objectives
  • Primary Objective: To demonstrate that oral this compound Pivoxil Hydrobromide is non-inferior to an intravenous carbapenem comparator (e.g., imipenem-cilastatin or ertapenem) in the treatment of hospitalized adult patients with cUTI or acute pyelonephritis.[2][5][8]

  • Secondary Objectives:

    • To evaluate the clinical and microbiological response rates at the end of therapy (EOT) and at a late follow-up (LFU) visit.

    • To assess the safety and tolerability of this compound Pivoxil Hydrobromide.

    • To characterize the pharmacokinetics (PK) of this compound in the target patient population.

Study Design

Screening Screening and Enrollment of Hospitalized Adults with cUTI/AP Randomization Randomization (1:1) Screening->Randomization Treatment_Arm_A Arm A: Oral this compound HBr (600 mg q6h) + IV Placebo Randomization->Treatment_Arm_A Treatment_Arm_B Arm B: IV Imipenem-Cilastatin (500 mg q6h) + Oral Placebo Randomization->Treatment_Arm_B Treatment_Period Treatment for 7-10 Days Treatment_Arm_A->Treatment_Period Treatment_Arm_B->Treatment_Period EOT_Visit End of Therapy (EOT) Visit Treatment_Period->EOT_Visit TOC_Visit Test of Cure (TOC) Visit (e.g., Day 19 ± 2) EOT_Visit->TOC_Visit LFU_Visit Late Follow-up (LFU) Visit (e.g., Day 28) TOC_Visit->LFU_Visit

Phase 3 Double-Blind, Double-Dummy Trial Workflow
Patient Population

Inclusion Criteria:

  • Adults (≥18 years of age) who are hospitalized.

  • Clinical diagnosis of complicated UTI or acute pyelonephritis.

  • Presence of at least two signs or symptoms of UTI (e.g., fever, urgency, frequency, dysuria, costovertebral angle tenderness).

  • A pre-treatment urine specimen showing evidence of pyuria and a uropathogen at ≥10^5 CFU/mL.

Exclusion Criteria:

  • Uncomplicated UTIs.

  • Known or suspected pathogens resistant to the study drugs.

  • Concomitant systemic antibacterial therapy for the current cUTI.

  • Severe renal impairment (e.g., creatinine (B1669602) clearance <30 mL/min).

  • History of hypersensitivity to carbapenems or other β-lactam antibiotics.

  • Pregnancy or breastfeeding.

Study Treatments and Blinding
  • Investigational Arm: this compound Pivoxil Hydrobromide 600 mg orally every 6 hours + IV placebo (dummy infusion).[1][2][7][8]

  • Comparator Arm: Imipenem-cilastatin 500 mg IV every 6 hours + oral placebo (dummy tablets).[1][2][7][8]

  • Duration: 7 to 10 days.[1][2][7][8]

  • Blinding: Double-blind, double-dummy design to maintain blinding for both patients and investigators.[1][2][7][8]

Endpoints
  • Primary Efficacy Endpoint: Overall response at the Test-of-Cure (TOC) visit in the microbiological intent-to-treat (micro-ITT) population. The micro-ITT population includes all randomized patients who have a baseline uropathogen susceptible to the study drugs.[1][2][8]

    • Overall Response is a composite of:

      • Clinical Cure: Complete resolution or significant improvement of baseline signs and symptoms of cUTI/AP such that no further antibacterial therapy is required.[8]

      • Microbiological Eradication: Reduction of the baseline uropathogen to <10^3 CFU/mL in the urine culture.[8]

  • Secondary Efficacy Endpoints:

    • Clinical cure rate at TOC and LFU visits.

    • Microbiological eradication rate at TOC and LFU visits.

    • Overall response rate at the EOT visit.

  • Safety Endpoint: Incidence and severity of treatment-emergent adverse events (TEAEs) and serious adverse events (SAEs).

Experimental Protocols

Schedule of Assessments
AssessmentScreeningDay 1 (Baseline)During Treatment (Daily)End of Therapy (EOT)Test of Cure (TOC)Late Follow-up (LFU)
Informed ConsentX
Demographics & Medical HistoryX
Physical ExaminationXXXXX
Vital SignsXXXXXX
Urine Culture & UrinalysisXXXXX
Blood Cultures (if indicated)XX
Clinical Laboratory TestsXXXXX
Adverse Event MonitoringXXXXX
Concomitant Medication ReviewXXXXXX
Pharmacokinetic (PK) SamplingXAs per PK schedule
Microbiological Procedures
  • Specimen Collection: Obtain clean-catch midstream urine samples.

  • Quantitative Culture: Inoculate urine onto appropriate agar (B569324) media using a calibrated loop to detect bacterial growth at a lower limit of 10^3 CFU/mL.[9]

  • Pathogen Identification: Identify all potential uropathogens to the species level.

  • Susceptibility Testing: Perform antimicrobial susceptibility testing for all identified uropathogens against this compound, the comparator drug, and other relevant antibiotics using standardized methods (e.g., Clinical and Laboratory Standards Institute - CLSI).

  • Isolate Storage: Store all baseline and post-treatment bacterial isolates for potential further characterization.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Analysis
  • PK Sampling: Collect sparse blood samples at pre-specified time points around drug administration on Day 1 and at steady state.

  • Bioanalysis: Measure plasma concentrations of this compound using a validated analytical method (e.g., LC-MS/MS).

  • PK Parameter Calculation: Determine key PK parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), and T>MIC (Time above Minimum Inhibitory Concentration).

  • PK/PD Modeling: Correlate PK parameters with clinical and microbiological outcomes to establish PK/PD targets for efficacy.

Data Presentation and Analysis

Efficacy Data from Pivotal Trials
EndpointThis compound Pivoxil HBr (Oral)IV Comparator (Imipenem-Cilastatin)Treatment Difference (95% CI)
PIVOT-PO Trial
Overall Response at TOC (micro-ITT)58.5% (261/446)60.2% (291/483)-1.3% (-7.5% to 4.8%)
ADAPT-PO Trial IV Comparator (Ertapenem)
Overall Response at TOC (micro-ITT)58.8% (264/449)61.6% (258/419)-3.3% (-9.7% to 3.2%)
Clinical Cure at TOC (micro-ITT)93.1%93.6%-0.6% (-4.0% to 2.8%)

Data from the PIVOT-PO and ADAPT-PO trials.[1][2][4][5][6]

Safety Data
Adverse Event (≥3% in this compound Arm)This compound Pivoxil HBrIV Comparator
Diarrhea5.0%N/A
Headache3.8%N/A

Data from the ADAPT-PO and PIVOT-PO trials. Most TEAEs were mild to moderate.[4][5][6]

Conclusion

The provided framework, based on successful Phase 3 trials and regulatory guidance, outlines a robust design for clinical trials of this compound Pivoxil Hydrobromide in cUTI. The non-inferiority of oral this compound to IV carbapenems, coupled with a favorable safety profile, positions it as a significant advancement in the treatment of these common and challenging infections. Careful adherence to the detailed protocols for patient selection, endpoint assessment, and microbiological analysis is critical for the successful execution of such trials.

References

Application of Tebipenem in Treating Multidrug-Resistant Pathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem, a broad-spectrum carbapenem (B1253116) antibiotic, is emerging as a critical oral therapeutic option against multidrug-resistant (MDR) Gram-negative bacteria. Administered as the prodrug this compound pivoxil hydrobromide (TBP-PI-HBr), it offers high oral bioavailability, addressing a significant unmet need for effective oral treatments for infections caused by pathogens resistant to other antibiotic classes, such as fluoroquinolones and cephalosporins.[1][2][3] this compound's stability against many beta-lactamase enzymes, including extended-spectrum β-lactamases (ESBLs) and AmpC beta-lactamases, makes it a valuable agent for treating complicated urinary tract infections (cUTIs) and other serious infections.[1][3][4][5]

These application notes provide a comprehensive overview of this compound's activity, mechanism of action, and relevant experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[4][6] Like other beta-lactam antibiotics, its primary targets are penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][7] By binding to and inactivating these proteins, this compound disrupts cell wall integrity, leading to cell lysis and bacterial death.[4] Its carbapenem structure confers resistance to hydrolysis by many β-lactamases, allowing it to remain effective against bacteria that produce these enzymes.[4]

cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibition Resistance Resistance Mechanisms (e.g., β-lactamases) This compound->Resistance Evades many Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Peptidoglycan->CellWall Maintains Lysis Cell Lysis & Death CellWall->Lysis

Caption: Mechanism of action of this compound.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against a wide range of Gram-negative and Gram-positive pathogens, particularly Enterobacterales that produce ESBLs and are resistant to fluoroquinolones.[1][2][8][9] Its activity is comparable to intravenously administered carbapenems like ertapenem (B1671056) and meropenem.[10][11]

Table 1: In Vitro Activity of this compound and Comparators against Enterobacterales from Urinary Tract Infections (2019-2020)
Organism (n)DrugMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
All Enterobacterales (3,576)This compound-0.06
Ertapenem-0.03
Meropenem-0.06
Escherichia coli This compound≤0.0150.03
Meropenem≤0.0150.03
Ertapenem≤0.0150.03
Klebsiella pneumoniae This compound0.030.06
Meropenem0.030.06
Ertapenem0.030.06
Proteus mirabilis This compound0.060.12
Meropenem0.060.12

Data synthesized from studies by Mendes et al. (2023).[10][12] and Cotroneo et al. (2018)[11]

Table 2: Activity of this compound against Resistant Phenotypes of E. coli from UTIs
PhenotypeDrugMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)% Susceptible
ESBL-producing This compound0.0150.03-
Ertapenem0.0150.0699.4
Meropenem0.030.06100
Fluoroquinolone-resistant This compound0.0150.03-
Ertapenem0.0150.0699.4
Meropenem0.030.06100

Data from a study by Sader et al. (2022).[13]

Clinical Efficacy

The pivotal Phase 3 ADAPT-PO trial demonstrated the non-inferiority of oral this compound pivoxil hydrobromide (600 mg every 8 hours) compared to intravenous ertapenem (1 g every 24 hours) for the treatment of cUTI and acute pyelonephritis.[14][15]

Table 3: Key Outcomes from the ADAPT-PO Phase 3 Clinical Trial
OutcomeOral this compound HBrIV Ertapenem
Primary Endpoint: Overall Response 58.8%61.6%
Clinical Cure at Test-of-Cure Visit >90%>90%
Adverse Events 25.7%25.6%

Overall response was a composite of clinical cure and microbiological response.[14][15][16] The most common adverse events were mild diarrhea and headache.[16]

Pharmacokinetics and Pharmacodynamics (PK/PD)

This compound exhibits time-dependent bactericidal activity.[1][17][18] The PK/PD index that best correlates with its efficacy is the free drug area under the concentration-time curve to MIC ratio (fAUC/MIC).[1][17]

Table 4: Key Pharmacodynamic Parameters for this compound
ParameterValueDescription
Stasis Target fAUC₀₋₂₄/MIC ≈ 23Drug exposure required to halt bacterial growth in a neutropenic murine thigh infection model.[1][17]
Bactericidal Target fAUC₀₋₂₄/MIC ≈ 35-52Drug exposure resulting in logarithmic killing and suppression of resistance in a hollow-fiber infection model.[1][17]

These parameters are crucial for defining dosing regimens for clinical studies.[1][17]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines for determining the MIC of this compound against aerobic bacteria.

prep Prepare this compound Stock Solution & Serial Dilutions plate Inoculate Microtiter Plate Wells (Each with a different This compound concentration) prep->plate inoculum Prepare Standardized Bacterial Inoculum (~5 x 10^5 CFU/mL) inoculum->plate incubate Incubate Plates (35°C for 16-20 hours) plate->incubate read Read MIC (Lowest concentration with no visible growth) incubate->read qc Include Quality Control Strains (e.g., E. coli ATCC 25922) qc->plate

Caption: Workflow for MIC determination.

Methodology:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of this compound in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve the desired final concentration range.

  • Inoculum Preparation: Select 3-5 isolated colonies of the test organism from an overnight agar (B569324) plate. Suspend in broth to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the standardized bacterial suspension. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours.

  • Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Neutropenic Murine Thigh Infection Model

This in vivo model is used to evaluate the efficacy of this compound and determine its PK/PD parameters.[1][5][19]

neutropenia Induce Neutropenia in Mice (e.g., with cyclophosphamide) infection Infect Thigh Muscle with Bacterial Suspension neutropenia->infection treatment Administer this compound (Varying doses and schedules) infection->treatment sacrifice Sacrifice Mice at Pre-determined Time Points treatment->sacrifice homogenize Homogenize Thigh Tissue sacrifice->homogenize plate Plate Serial Dilutions of Homogenate homogenize->plate count Incubate and Count CFU to Determine Bacterial Load plate->count

Caption: Workflow for the murine thigh infection model.

Methodology:

  • Animal Preparation: Use female ICR or similar mice. Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.[5][19]

  • Infection: On day 0, anesthetize the mice and inject a standardized inoculum (e.g., 10⁶ to 10⁷ CFU) of the test pathogen directly into the thigh muscle.

  • Treatment: Begin treatment with this compound pivoxil hydrobromide (administered orally) at a specified time post-infection (e.g., 2 hours). Test various dosing regimens (e.g., total dose and frequency) to establish dose-response relationships.

  • Endpoint Measurement: At a set time point (e.g., 24 hours post-infection), euthanize the mice. Aseptically remove the thighs, homogenize the tissue in sterile saline, and perform serial dilutions.

  • Bacterial Load Quantification: Plate the dilutions onto appropriate agar media. After incubation, count the colonies to determine the number of CFU per gram of thigh tissue. Efficacy is measured by the reduction in bacterial load compared to untreated controls.

Protocol 3: Hollow-Fiber Infection Model (HFIM)

The HFIM is a dynamic in vitro system used to simulate human pharmacokinetic profiles and study the time-course of antimicrobial activity and the emergence of resistance.[1][8][14][17]

setup Set up HFIM System: Hollow-fiber cartridge, central reservoir, pumps inoculate Inoculate Cartridge with Test Organism setup->inoculate pk_sim Simulate Human PK Profile of this compound via Computer- controlled Pump Infusion inoculate->pk_sim sample Collect Samples from the Cartridge Over Time pk_sim->sample analyze Analyze Samples for: - Total Bacterial Count (CFU) - Resistant Subpopulation Count - Drug Concentration sample->analyze data Model Data to Determine PK/PD Indices that Suppress Resistance analyze->data

Caption: Workflow for the hollow-fiber infection model.

Methodology:

  • System Setup: A hollow-fiber cartridge is connected via tubing to a central reservoir containing sterile growth medium. Computer-controlled syringe pumps are used to infuse fresh medium and the drug into the central reservoir, and to remove waste, thereby simulating drug clearance.

  • Inoculation: The extracapillary space of the hollow-fiber cartridge is inoculated with a high density of the test organism. The bacteria are contained within this space, while nutrients and the antibiotic can freely diffuse across the semi-permeable fibers.[8]

  • PK Simulation: A specific human pharmacokinetic profile of this compound is simulated over several days by controlling the rates of drug infusion and elimination from the system.

  • Sampling and Analysis: Samples are collected from the cartridge at multiple time points. These samples are analyzed to determine the total bacterial population and the size of any resistant subpopulations (by plating on antibiotic-containing agar). Drug concentrations are also measured to confirm accurate PK simulation.

  • Data Analysis: The change in bacterial density over time is modeled to evaluate the relationship between drug exposure (PK/PD indices like fAUC/MIC) and antimicrobial effect, including the suppression of resistance emergence.[1][17]

References

Application Notes and Protocols for In Vivo Research of Tebipenem Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo models and detailed experimental protocols for evaluating the efficacy of tebipenem, an orally available carbapenem. The information is intended to guide researchers in designing and executing robust preclinical studies. This compound pivoxil hydrobromide (TBP-PI-HBr), the oral prodrug, is rapidly converted to its active moiety, this compound, in the body.[1]

I. Overview of Preclinical In Vivo Models

This compound has demonstrated efficacy in a variety of murine infection models, which are crucial for understanding its pharmacokinetic and pharmacodynamic (PK/PD) properties and its potential clinical applications.[2][3] These models are instrumental in studying infections caused by multidrug-resistant (MDR) Gram-negative pathogens.[3][4]

Commonly Used Murine Models:

  • Neutropenic Thigh Infection Model: A well-characterized model for studying the PK/PD parameters of antibiotics against a range of pathogens.[5]

  • Ascending Urinary Tract Infection (UTI) Model: A clinically relevant model for evaluating the efficacy of this compound in treating complicated UTIs (cUTIs), a primary indication for its development.[3][4]

  • Lung Infection Model: Used to assess this compound's efficacy against respiratory pathogens and other agents that cause pulmonary infections.[2][6]

  • Specialized Infection Models: Including models for biothreat agents, demonstrating the broad-spectrum potential of this compound.[2]

II. Quantitative Data Summary

The following tables summarize the quantitative data from various in vivo studies, providing insights into the experimental designs and efficacy outcomes.

Table 1: Efficacy of this compound in Murine Thigh Infection Models

Pathogen StrainDosing Regimen (mg/kg)Efficacy EndpointOutcomeReference
E. coli (ESBL-producing)Dose-rangingBacterial Load Reduction (log10 CFU/thigh)Dose-dependent reduction in bacterial burden[7]
K. pneumoniae (ESBL-producing)Dose-rangingBacterial Load Reduction (log10 CFU/thigh)Significant bacterial clearance at higher doses[7]

Table 2: Efficacy of this compound in Murine Urinary Tract Infection (UTI) Models

Pathogen StrainDosing Regimen (mg/kg)Efficacy EndpointOutcomeReference
E. coliDose-rangingBacterial Load Reduction (log10 CFU/kidney)Dose-dependent reduction in kidney bacterial counts[3][4]
E. coli NCTC 134410.3 to 135 (total daily dose)Bacterial Load Reduction (log10 CFU/g)Characterization of AUC:MIC ratio for efficacy[8]

Table 3: Efficacy of this compound in Murine Lung Infection Models

Pathogen StrainDosing Regimen (mg/kg)Efficacy EndpointOutcomeReference
M. abscessus400 TBP-PI + 200 AVI-ARXBacterial Load Reduction (log10 CFU/lung)~10-fold reduction in lung CFU compared to vehicle[9]
B. anthracisNot specifiedSurvival Rate73-75% survival when dosed 12-24h post-challenge[2][10]
Y. pestisNot specifiedSurvival RateSignificantly higher survival rates than vehicle control[2]

III. Experimental Protocols

The following are detailed protocols for key in vivo experiments cited in the literature.

A. Neutropenic Murine Thigh Infection Model Protocol

This model is essential for determining the PK/PD index that best correlates with antibacterial efficacy.

1. Animal Preparation:

  • Use specific-pathogen-free, female ICR mice (4 weeks of age).[11]
  • Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) at 150 mg/kg on day -4 and 100 mg/kg on day -1 relative to infection.[5]

2. Infection Procedure:

  • Culture the bacterial strain (e.g., E. coli, K. pneumoniae) to mid-logarithmic phase.
  • Inject 0.1 mL of the bacterial suspension (typically 10^6 to 10^7 CFU/mL) into the posterior thigh muscle of each mouse.

3. Drug Administration:

  • Initiate treatment with this compound pivoxil hydrobromide (TBP-PI-HBr) via oral gavage at a specified time post-infection (e.g., 2 hours).
  • Administer various dosing regimens to different groups of mice to determine dose-response relationships.[5]

4. Efficacy Assessment:

  • At 24 hours post-treatment initiation, euthanize the mice.
  • Aseptically remove the thigh muscle, homogenize it in saline, and perform serial dilutions.
  • Plate the dilutions onto appropriate agar (B569324) plates to determine the bacterial load (CFU/thigh).
  • The primary endpoint is the change in log10 CFU/thigh compared to the vehicle control group.

Experimental Workflow for Neutropenic Thigh Infection Model

Thigh_Infection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Induce Neutropenia (Cyclophosphamide) Infection Intramuscular Thigh Infection Animal_Prep->Infection Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Infection Treatment Oral Administration of TBP-PI-HBr Infection->Treatment Euthanasia Euthanasia at 24h Treatment->Euthanasia Homogenization Thigh Homogenization Euthanasia->Homogenization Plating Serial Dilution and Plating Homogenization->Plating CFU_Count Determine CFU/thigh Plating->CFU_Count

Caption: Workflow for the neutropenic murine thigh infection model.

B. Murine Ascending Urinary Tract Infection (UTI) Model Protocol

This model mimics human UTIs and is critical for evaluating drugs intended for this indication.[3][4]

1. Animal Preparation:

  • Use female mice (e.g., BALB/c).
  • Anesthetize the mice.

2. Infection Procedure:

  • Introduce a specific volume (e.g., 50 µL) of a bacterial suspension (e.g., E. coli, ~10^8 CFU/mL) into the bladder via a catheter inserted through the urethra.

3. Drug Administration:

  • Begin oral administration of TBP-PI-HBr at a defined time post-infection (e.g., 24 hours).
  • Test a range of doses to establish efficacy.

4. Efficacy Assessment:

  • At a predetermined endpoint (e.g., 48 hours post-treatment initiation), euthanize the mice.
  • Aseptically harvest the kidneys and bladder.
  • Homogenize the tissues, serially dilute the homogenates, and plate on appropriate media to quantify the bacterial burden (CFU/organ).
  • The primary outcome is the reduction in bacterial load in the kidneys and/or bladder compared to the control group.

Experimental Workflow for Murine Ascending UTI Model

UTI_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Prep Anesthetize Mice Infection Intraurethral Inoculation Animal_Prep->Infection Inoculum_Prep Prepare Bacterial Inoculum Inoculum_Prep->Infection Treatment Oral Administration of TBP-PI-HBr Infection->Treatment Euthanasia Euthanasia Treatment->Euthanasia Harvest Harvest Kidneys and Bladder Euthanasia->Harvest Homogenization Tissue Homogenization Harvest->Homogenization CFU_Count Determine CFU/organ Homogenization->CFU_Count

Caption: Workflow for the murine ascending urinary tract infection model.

C. Murine Lung Infection Model Protocol

This model is suitable for evaluating this compound's efficacy against respiratory pathogens.

1. Animal Preparation:

  • Use an appropriate mouse strain (e.g., NOD SCID for M. abscessus).[9]
  • Anesthetize the animals.

2. Infection Procedure:

  • Instill a defined volume of bacterial suspension intranasally to achieve lung infection.

3. Drug Administration:

  • Initiate oral treatment with TBP-PI-HBr at a specified time post-infection.
  • For combination therapies, such as with a β-lactamase inhibitor, co-administer the drugs.[6]

4. Efficacy Assessment:

  • Euthanize mice at the study endpoint.
  • Aseptically remove the lungs, homogenize the tissue, and perform quantitative bacteriology to determine the CFU/lung.
  • For survival studies, monitor the animals for a defined period and record mortality.[2]

Logical Relationship of this compound Prodrug Activation and Action

Tebipenem_MoA TBP_PI_HBr This compound Pivoxil HBr (Oral Administration) Absorption Absorption in GI Tract TBP_PI_HBr->Absorption Conversion Conversion by Intestinal Esterases Absorption->Conversion This compound This compound (Active Moiety) in Systemic Circulation Conversion->this compound Target Inhibition of Bacterial Cell Wall Synthesis This compound->Target Outcome Bactericidal Effect Target->Outcome

Caption: Activation and mechanism of action of this compound.

IV. Conclusion

The in vivo models described provide a robust framework for the preclinical evaluation of this compound. The data consistently demonstrate its efficacy against a broad range of pathogens in various infection types, supporting its development as a valuable oral therapeutic option, particularly for complicated urinary tract infections caused by resistant Gram-negative bacteria.[3][4][12] Researchers should select the model that best represents the clinical indication of interest and adhere to detailed protocols to ensure reproducible and meaningful results.

References

Application Notes and Protocols: Oral Administration of Tebipenem Pivoxil in Clinical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem pivoxil is an orally available carbapenem (B1253116) antibiotic.[1] It is a prodrug that is converted in vivo to its active form, this compound.[2][3] Carbapenems are a critical class of β-lactam antibiotics known for their broad-spectrum activity against multidrug-resistant (MDR) Gram-negative bacteria.[2][4] Unlike other carbapenems which require intravenous administration, this compound pivoxil hydrobromide (TBP-PI-HBr), an improved salt formulation, is designed for oral use, offering a significant advantage in treating serious infections, potentially avoiding hospitalization or facilitating earlier discharge.[2][4][5][6]

These notes provide an overview of the clinical research data and protocols associated with the oral administration of this compound pivoxil, with a focus on its development for complicated urinary tract infections (cUTI), including acute pyelonephritis (AP).

Mechanism of Action

This compound pivoxil is the pivaloyloxymethyl ester prodrug of this compound.[7] After oral administration, it is absorbed from the gastrointestinal tract and rapidly converted by esterases in the intestinal mucosa to the active moiety, this compound.[8][9] this compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[5][8] It binds to penicillin-binding proteins (PBPs), disrupting the formation of the peptidoglycan layer essential for bacterial cell wall integrity, which leads to cell lysis and death.[8][10] Its carbapenem structure makes it stable against hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs).[2][8]

cluster_absorption Intestinal Lumen / Enterocyte cluster_action Systemic Circulation / Site of Infection Tebipenem_Pivoxil This compound Pivoxil HBr (Oral Prodrug) Absorption Intestinal Absorption (OATP-mediated) Tebipenem_Pivoxil->Absorption Conversion Esterase Conversion Absorption->Conversion Tebipenem_Active This compound (Active Moiety) Conversion->Tebipenem_Active PBPs Penicillin-Binding Proteins (PBPs) on Bacterial Cell Tebipenem_Active->PBPs Binds to Inhibition Inhibition of Cell Wall Synthesis PBPs->Inhibition Lysis Bacterial Cell Lysis & Death Inhibition->Lysis

Caption: Mechanism of action of this compound Pivoxil HBr.

Pharmacokinetics (PK) and Pharmacodynamics (PD)

Pharmacokinetic Profile

This compound pivoxil HBr is characterized by rapid oral absorption and conversion to active this compound.[2] The oral bioavailability is approximately 50-60%.[2]

Table 1: Pharmacokinetic Parameters of this compound in Healthy Adults (Single and Multiple Doses)

Parameter Single Ascending Dose (SAD) Phase (Fasted) Multiple Ascending Dose (MAD) Phase (q8h)
Dose Range 100 mg - 900 mg[11] 300 mg & 600 mg[11]
Tmax (median) 0.5 - 1.5 hours[2][12] < 1 hour[2]
Half-life (t½) ~0.8 - 1.1 hours[12] ~1 hour[12]
AUC Increases with dose[12] For 600mg dose, AUC was >2x the AUC for 300mg dose[2]
Cmax Increases with dose[12] Dose-proportional on Day 1; higher than dose-proportional on Day 14[2]
Accumulation N/A No accumulation observed with q8h dosing[2][12]
Urinary Excretion ~55% to 60% of this compound recovered in urine[12][13] ~57% (300mg) to 67% (600mg) excreted in urine on Day 1[14]

| Food Effect | Plasma concentrations comparable in fasted and fed states for 300mg and 600mg doses[2][11] | Not explicitly studied in MAD phase, but SAD suggests minimal effect at clinical doses. |

Data compiled from studies in healthy adult subjects.[2][11][12]

Impact of Renal Impairment

As this compound is primarily cleared by the kidneys, renal function significantly impacts its pharmacokinetics. A study in subjects with varying degrees of renal impairment demonstrated increased this compound exposure as renal function declined.[15][16]

Table 2: Effect of Renal Impairment on this compound Pharmacokinetics (Single 600 mg Dose)

Renal Function Cohort TBP Plasma AUC Increase (vs. Normal) TBP Plasma Cmax Increase (vs. Normal) Renal Clearance (CLR) Key Finding
Mild Impairment 1.4-fold[15][16] Up to 1.3-fold[15][16] Decreased Plasma exposure increases as renal function declines.[15]
Moderate Impairment Up to 4.5-fold[15][16] Up to 1.3-fold[15][16] 2.4 L/h (vs. 13.4 L/h in normal)[15][16] A dose reduction may be necessary for patients with CLcr ≤50 mL/min.[15][16]
Severe Impairment Up to 4.5-fold[15][16] Up to 1.3-fold[15][16] Decreased A dose reduction may be necessary.[15][16]

| ESRD on Hemodialysis | ~7-fold increase in AUC and t½[15][16] | N/A | N/A | ~40% of this compound is removed by a 4-hour hemodialysis session.[15][16] |

Data from a study evaluating a single 600 mg oral dose of TBP-PI-HBr.[15][16]

Pharmacodynamics

The pharmacokinetic-pharmacodynamic (PK-PD) index most associated with this compound efficacy is the ratio of the free-drug plasma area under the concentration-time curve to the minimum inhibitory concentration (AUC:MIC ratio).[17] In a neutropenic murine acute pyelonephritis model, an AUC:MIC ratio of 26.2 was associated with net bacterial stasis, and a ratio of 54.1 was linked to a 1-log10 CFU/g reduction in kidney tissue.[17]

Clinical Efficacy and Safety

This compound pivoxil HBr has been evaluated in large-scale, randomized, double-blind Phase 3 clinical trials for the treatment of cUTI and acute pyelonephritis.

Table 3: Summary of Pivotal Phase 3 Clinical Trial Outcomes for this compound Pivoxil HBr

Trial Name ADAPT-PO[18][19] PIVOT-PO[20][21]
Status Completed Stopped early for efficacy[4][20][21]
Patient Population 1372 hospitalized adults with cUTI or AP[18] 1690 hospitalized adults with cUTI or AP[21][22]
Treatment Arm Oral this compound Pivoxil HBr (600 mg q8h)[18] Oral this compound Pivoxil HBr (600 mg q6h)[21]
Comparator Arm IV Ertapenem (1 g q24h)[18] IV Imipenem-Cilastatin (500 mg q6h)[20][21]
Treatment Duration 7 to 10 days (up to 14 for bacteremia)[18] 7 to 10 days[20][21]
Primary Endpoint Overall Response (Clinical Cure + Microbiologic Response) at Test-of-Cure (Day 19)[18] Overall Response (Clinical Cure + Microbiologic Eradication) at Test-of-Cure (Day 17)[20][21]
Primary Endpoint Result (this compound) 58.8% (264/449)[18] 58.5% (261/446)[20]
Primary Endpoint Result (Comparator) 61.6% (258/419)[18] 60.2% (291/483)[20]
Outcome Non-inferiority demonstrated (Difference: -3.3%; 95% CI, -9.7 to 3.2)[18] Non-inferiority demonstrated (p=0.003)[20]
Clinical Cure Rate (at TOC) 93.1%[18][23][24] 93.5%[25]
Adverse Events (this compound) 25.7%[18][23] Not specified, similar safety profile to comparator[25]
Adverse Events (Comparator) 25.6%[18][23] Not specified, similar safety profile[25]

| Most Common AEs | Mild diarrhea, headache[18][22][23] | Diarrhea, headache[22] |

Experimental Protocols

Protocol: Phase 3 Non-Inferiority Trial for cUTI (Based on PIVOT-PO)

This protocol outlines a typical Phase 3, randomized, double-blind, double-dummy study to evaluate the efficacy and safety of oral this compound pivoxil HBr.

  • Objective: To demonstrate that oral TBP-PI-HBr is non-inferior to an IV carbapenem comparator in treating hospitalized adults with cUTI or AP.[26]

  • Study Design: Randomized, double-blind, double-dummy, multicenter trial.[21][27]

  • Patient Population: Hospitalized adults (≥18 years) with a clinical diagnosis of cUTI or acute pyelonephritis.[26]

  • Key Inclusion Criteria:

    • Signs and symptoms consistent with cUTI or AP.

    • Urinalysis indicative of infection (e.g., pyuria).

    • Urine culture at baseline showing ≥10^5 CFU/mL of a uropathogen.[20]

  • Key Exclusion Criteria:

    • Severe renal or hepatic impairment.[24]

    • Septic shock.[24]

    • Immunocompromised state.[24]

    • Known hypersensitivity to β-lactam antibiotics.

  • Randomization: Patients are randomized 1:1 to either the investigational or comparator arm.[21]

  • Treatment Regimens:

    • Arm A (Investigational): Oral TBP-PI-HBr 600 mg every 6 hours + IV placebo (dummy infusion) every 6 hours.[21][22]

    • Arm B (Comparator): IV Imipenem-Cilastatin 500 mg every 6 hours + oral placebo (dummy tablet) every 6 hours.[21][22]

    • Duration: 7 to 10 days.[21]

  • Assessments:

    • Screening/Baseline: Clinical assessment, vital signs, laboratory tests (hematology, chemistry), urinalysis, and urine/blood cultures.

    • During Treatment: Monitor for clinical response and adverse events (AEs).

    • End-of-Treatment (EOT): Clinical assessment.

    • Test-of-Cure (TOC) Visit (e.g., Day 17-19): Primary efficacy endpoint assessment. Includes clinical evaluation and repeat urine culture.[18][20]

    • Follow-up Visit (e.g., Day 28): Late follow-up for sustained clinical cure and safety.[20]

  • Primary Efficacy Endpoint: Overall response at the TOC visit, defined as a composite of clinical cure (resolution of symptoms) and microbiological eradication (pathogen reduction in urine culture).[21][26]

  • Statistical Analysis: The primary analysis is an assessment of non-inferiority between the two treatment arms based on the difference in the primary endpoint rates, using a pre-specified non-inferiority margin (e.g., 10% or 12.5%).[18][20]

cluster_pre Pre-Treatment cluster_treatment Treatment Phase (7-10 Days) cluster_post Post-Treatment Assessment Screening Screening & Enrollment (cUTI / AP Diagnosis) Randomization Randomization (1:1) Screening->Randomization Arm_A Arm A: Oral this compound HBr (600mg q6h) + IV Placebo Randomization->Arm_A Arm_B Arm B: IV Imipenem-Cilastatin (500mg q6h) + Oral Placebo Randomization->Arm_B EOT End of Treatment (EOT) Assessment Arm_A->EOT Arm_B->EOT TOC Test of Cure (TOC) Visit (Day ~17-19) Primary Endpoint EOT->TOC FollowUp Follow-Up Visit (Day ~28) Safety & Sustained Cure TOC->FollowUp

Caption: Workflow for a Phase 3 trial of oral this compound HBr.
Protocol: Pharmacokinetic Study in Subjects with Renal Impairment

This protocol outlines a study to assess the impact of renal impairment on the single-dose pharmacokinetics of this compound.

  • Objective: To evaluate the safety, tolerability, and pharmacokinetics of a single oral dose of TBP-PI-HBr in subjects with varying degrees of renal function.[15]

  • Study Design: Open-label, parallel-group, single-dose study.

  • Study Population:

    • Cohort 1: Healthy subjects with normal renal function (e.g., CLcr > 80 mL/min).

    • Cohort 2: Mild renal impairment (e.g., CLcr 50-80 mL/min).

    • Cohort 3: Moderate renal impairment (e.g., CLcr 30-49 mL/min).

    • Cohort 4: Severe renal impairment (e.g., CLcr < 30 mL/min).

    • Cohort 5: End-stage renal disease (ESRD) requiring hemodialysis.[15][16]

  • Treatment: A single oral dose of TBP-PI-HBr (e.g., 600 mg) administered to all subjects.[15][16]

  • PK Sampling:

    • Serial blood samples collected at pre-dose and at specified time points post-dose (e.g., 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24 hours).

    • Urine collected over specified intervals to determine renal clearance.

    • For the ESRD cohort, PK sampling is conducted during both a non-dialysis period and a period including a 4-hour hemodialysis session to assess drug clearance by dialysis.[15][16]

  • Analytical Method: Plasma and urine concentrations of this compound are quantified using a validated method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[15]

  • PK Parameters: The following parameters are calculated using noncompartmental analysis: AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Cmax), t½ (Half-life), CL/F (Apparent Total Body Clearance), and CLR (Renal Clearance).[15][16]

  • Safety Assessment: Monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests throughout the study.

References

Investigating Tebipenem for Pediatric Respiratory Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tebipenem pivoxil, the oral prodrug of the carbapenem (B1253116) antibiotic this compound, represents a significant advancement in the treatment of pediatric respiratory infections.[1][2] Its broad spectrum of activity against common respiratory pathogens, including drug-resistant Streptococcus pneumoniae and Haemophilus influenzae, coupled with a favorable safety profile, makes it a valuable therapeutic option.[3][4][5] These application notes provide a comprehensive overview of the key data and experimental protocols associated with the investigation of this compound for pediatric respiratory infections, intended to guide further research and development in this area.

Data Presentation

Table 1: In Vitro Activity of this compound Against Key Pediatric Respiratory Pathogens
PathogenThis compound MIC50 (µg/mL)This compound MIC90 (µg/mL)Comparator MIC90 (µg/mL)
Streptococcus pneumoniae (Penicillin-Susceptible)≤0.0150.03Amoxicillin (B794): ≤1
Streptococcus pneumoniae (Penicillin-Resistant)0.030.063Amoxicillin: ≥8
Haemophilus influenzae (β-lactamase negative)≤0.0150.03Amoxicillin: ≤1
Haemophilus influenzae (β-lactamase positive)0.250.5Amoxicillin-Clavulanate: ≤4/2
Moraxella catarrhalis0.060.12Amoxicillin-Clavulanate: ≤4/2
Escherichia coli0.030.03Cefdinir: >32
Klebsiella pneumoniae0.030.125Cefdinir: >32

Data compiled from multiple in vitro studies. MIC50 and MIC90 values represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.[5][6][7]

Table 2: Clinical Efficacy of this compound Pivoxil in Pediatric Respiratory Infections
IndicationStudy DesignNumber of PatientsDosing RegimenClinical Efficacy RateKey Findings
Community-Acquired PneumoniaRetrospective344 mg/kg twice daily for 3 days100%Fever resolved within 24 hours in all patients.[8]
Community-Acquired PneumoniaProspective49 (36 evaluated for efficacy)Not specified88.9% (32/36 cured)Significant reduction in body temperature, leukocyte counts, and C-reactive protein levels.[6][9]
Pneumonia, Otitis Media, SinusitisPost-marketing surveillance2,769Not specified95.6% (Pneumonia), 93.7% (Otitis Media), 93.6% (Sinusitis)High bacteriological eradication rates for common pathogens.[4][10]
Table 3: Pharmacokinetic Parameters of this compound in Pediatric Patients
ParameterValuePatient PopulationDosing
Cmax (Maximum Concentration)5.3 ± 1.6 µg/mLPediatric patients with acute otitis media6 mg/kg twice daily
AUC0-∞ (Area Under the Curve)7.9 ± 0.2 µg·h/mLPediatric patients with acute otitis media6 mg/kg twice daily
Apparent Clearance (CL/F)Increased with creatinine (B1669602) clearance0.5-16 years with otolaryngological infection or pneumonia4 or 6 mg/kg twice daily
Apparent Volume of Distribution (Vd/F)Decreased with age0.5-16 years with otolaryngological infection or pneumonia4 or 6 mg/kg twice daily

Data from population pharmacokinetic studies.[11][12][13]

Experimental Protocols

Protocol 1: Antimicrobial Susceptibility Testing (AST) of this compound

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against pediatric respiratory pathogens.

Methodology: Broth microdilution testing should be performed according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[14][15][16]

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates from pediatric respiratory specimens

  • Spectrophotometer or equivalent device for measuring turbidity

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., deionized water) at a concentration of 1000 mg/L.[6]

  • Preparation of Microtiter Plates: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plates to achieve a final concentration range (e.g., 0.004 to 4 mg/L).[6]

  • Inoculum Preparation: a. Subculture bacterial isolates onto an appropriate agar (B569324) medium and incubate overnight. b. Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard. c. Dilute the standardized inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Inoculate each well of the microtiter plates with the bacterial suspension. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Pediatric Community-Acquired Pneumonia (CAP) Clinical Trial Framework

Objective: To evaluate the efficacy and safety of this compound pivoxil for the treatment of uncomplicated CAP in children.

Study Design: A multicenter, randomized, double-blind, non-inferiority clinical trial.

Patient Population:

  • Inclusion Criteria:

    • Children aged 6 months to 12 years.

    • Clinical diagnosis of CAP (e.g., fever, cough, tachypnea).

    • Radiographic evidence of pneumonia.

    • Informed consent from a parent or legal guardian.[17][18][19]

  • Exclusion Criteria:

    • Severe or complicated pneumonia requiring hospitalization.

    • Known hypersensitivity to β-lactam antibiotics.

    • Underlying chronic illness (e.g., cystic fibrosis, immunodeficiency).

    • Receipt of another systemic antibiotic within the previous 72 hours.

Treatment Arms:

  • Experimental Arm: Oral this compound pivoxil (e.g., 4-6 mg/kg twice daily) for 5-7 days.

  • Comparator Arm: Standard-of-care oral antibiotic (e.g., amoxicillin 90 mg/kg/day in two divided doses) for 10 days.[20][21]

Endpoints:

  • Primary Endpoint: Clinical cure rate at the test-of-cure visit (e.g., day 10-14), defined as the resolution of signs and symptoms of pneumonia without the need for additional antibiotic therapy.

  • Secondary Endpoints:

    • Time to fever resolution.

    • Changes in inflammatory markers (e.g., C-reactive protein).

    • Incidence and severity of adverse events.

    • Bacteriological eradication rates (if pathogens are identified).

Data Collection:

  • Baseline demographics and clinical characteristics.

  • Daily monitoring of symptoms and temperature.

  • Blood samples for inflammatory markers at baseline and follow-up.

  • Nasopharyngeal swabs for pathogen identification (optional).

  • Adverse event reporting throughout the study.

Visualizations

Bacterial Cell Wall Synthesis and Mechanism of Action of this compound```dot

G This compound This compound PBP PBP This compound->PBP Inhibition UDP_MurNAc_Pentapeptide UDP_MurNAc_Pentapeptide MraY MraY UDP_MurNAc_Pentapeptide->MraY Lipid_I Lipid_I MraY->Lipid_I Transfer to Lipid Carrier MurG MurG Lipid_I->MurG Lipid_II Lipid_II MurG->Lipid_II Addition of GlcNAc Nascent_Peptidoglycan Nascent_Peptidoglycan Lipid_II->Nascent_Peptidoglycan Translocation & Polymerization Nascent_Peptidoglycan->PBP Cross_linked_Peptidoglycan Cross_linked_Peptidoglycan PBP->Cross_linked_Peptidoglycan Transpeptidation

Caption: Host innate immune signaling in response to bacterial infection.

Experimental Workflow for a Pediatric CAP Clinical Trial

G Patient_Screening Patient Screening (Ages 6mo-12yr with CAP) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Randomization Randomization Eligibility_Assessment->Randomization Tebipenem_Arm Treatment Arm A: This compound Pivoxil Randomization->Tebipenem_Arm 1:1 Comparator_Arm Treatment Arm B: Standard of Care Randomization->Comparator_Arm 1:1 Treatment_Period Treatment Period (5-10 Days) Tebipenem_Arm->Treatment_Period Comparator_Arm->Treatment_Period Follow_Up Follow-Up Visits (e.g., Test-of-Cure) Treatment_Period->Follow_Up Data_Analysis Data Analysis (Efficacy & Safety) Follow_Up->Data_Analysis

References

Application Notes and Protocols for Tebipenem in Acute Pyelonephritis Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tebipenem, the first orally bioavailable carbapenem (B1253116) antibiotic, and its utility in research on acute pyelonephritis (AP), a serious kidney infection. Detailed protocols for preclinical and clinical evaluation are provided to guide researchers in their study design.

Introduction to this compound

This compound is the active form of the prodrug this compound pivoxil hydrobromide. Following oral administration, the prodrug is rapidly absorbed and converted to this compound.[1][2] As a carbapenem, this compound exhibits broad-spectrum activity against a wide range of Gram-positive and Gram-negative bacteria, including many multidrug-resistant (MDR) strains.[3] Its development is particularly significant for the treatment of complicated urinary tract infections (cUTIs) and acute pyelonephritis, offering a potential oral alternative to intravenous therapies.[4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1][5] Like other β-lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[1][3] By inactivating these proteins, this compound disrupts cell wall integrity, leading to cell lysis and death.[1] Notably, this compound has a high affinity for multiple PBPs, contributing to its potent and broad-spectrum activity.[6][7] Its structure also confers stability against many β-lactamases, enzymes produced by some bacteria that can inactivate other β-lactam antibiotics.[1]

cluster_0 Bacterial Cell This compound This compound PBPs Penicillin-Binding Proteins (PBPs) This compound->PBPs Binds to and inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBPs->Peptidoglycan_Synthesis Catalyzes Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Forms Cell_Lysis Cell Lysis and Death Peptidoglycan_Synthesis->Cell_Lysis Inhibition leads to

Figure 1: Mechanism of action of this compound.

In Vitro Activity of this compound

This compound has demonstrated potent in vitro activity against common uropathogens, including Escherichia coli, Klebsiella pneumoniae, and Proteus mirabilis.[8][9] Its efficacy extends to strains that are resistant to other classes of antibiotics, such as fluoroquinolones and trimethoprim-sulfamethoxazole, as well as those producing extended-spectrum β-lactamases (ESBLs).[10][11]

Table 1: In Vitro Susceptibility of Enterobacterales to this compound and Comparator Carbapenems

OrganismAntibioticMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
All Enterobacterales This compound-0.06
Ertapenem (B1671056)-0.03
Meropenem-0.06
Escherichia coli This compound-0.015-0.03
Ertapenem-0.015-0.03
Klebsiella pneumoniae This compound-0.015-0.03
Ertapenem-0.015-0.03
Proteus mirabilis This compound0.120.12
Ertapenem--

Data sourced from studies on urinary tract infection isolates.[8][9][12]

Preclinical Research: Murine Model of Acute Pyelonephritis

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics/pharmacodynamics (PK/PD) of new antibiotics. A neutropenic murine model of acute pyelonephritis has been used to characterize the activity of this compound.[13][14]

Table 2: Pharmacodynamic Parameters of this compound in a Murine AP Model

PK/PD IndexValue for Net Bacterial StasisValue for 1-log₁₀ CFU/g Reduction
Free-drug plasma AUC:MIC ratio•1/τ 26.254.1

Data from a neutropenic murine model of acute pyelonephritis.[13][14]

Animal_Prep Animal Preparation (Neutropenic Mice) Infection Intra-renal Injection of Uropathogen Animal_Prep->Infection Treatment Oral Administration of This compound Pivoxil HBr Infection->Treatment Sample_Collection Collection of Plasma and Kidney Tissue Treatment->Sample_Collection Analysis Pharmacokinetic Analysis (Plasma Drug Levels) Bacterial Load Determination (CFU/g of Kidney) Sample_Collection->Analysis Endpoint PK/PD Analysis and Efficacy Determination Analysis->Endpoint

Figure 2: Workflow for a murine model of acute pyelonephritis.

Clinical Research: The ADAPT-PO Trial

The pivotal Phase 3 ADAPT-PO clinical trial was a global, randomized, double-blind, double-dummy study that compared the efficacy and safety of oral this compound pivoxil hydrobromide with intravenous (IV) ertapenem in hospitalized adult patients with cUTI or acute pyelonephritis.[10][15]

Table 3: Efficacy of Oral this compound vs. IV Ertapenem in the ADAPT-PO Trial

OutcomeThis compound Pivoxil HBr (n=449)IV Ertapenem (n=419)Treatment Difference (95% CI)
Overall Response Rate at TOC 58.8% (264/449)61.6% (258/419)-3.3% (-9.7 to 3.2)
Clinical Cure Rate at TOC >93%>93%-

TOC: Test-of-Cure. Data from the microbiological intention-to-treat (micro-ITT) population.[10][15]

Table 4: Safety Profile of Oral this compound vs. IV Ertapenem in the ADAPT-PO Trial

Adverse EventThis compound Pivoxil HBrIV Ertapenem
Any Treatment-Emergent AE 25.7%25.6%
Diarrhea 5.0%-
Headache 3.8%-
Serious Adverse Events 1.3%1.7%

Data from the ADAPT-PO clinical trial.[15]

Screening Patient Screening and Informed Consent Randomization Randomization (1:1) Screening->Randomization Tebipenem_Arm Oral this compound Pivoxil HBr + IV Placebo Randomization->Tebipenem_Arm Ertapenem_Arm IV Ertapenem + Oral Placebo Randomization->Ertapenem_Arm Treatment_Period Treatment for 7-10 Days (up to 14 for bacteremia) Tebipenem_Arm->Treatment_Period Ertapenem_Arm->Treatment_Period TOC_Visit Test-of-Cure Visit (Day 19 ± 2) Treatment_Period->TOC_Visit Primary_Endpoint Assessment of Overall Response (Clinical Cure + Microbiological Eradication) TOC_Visit->Primary_Endpoint Follow_Up Late Follow-up Visit Primary_Endpoint->Follow_Up Final_Analysis Final Efficacy and Safety Analysis Follow_Up->Final_Analysis

Figure 3: Workflow of the ADAPT-PO double-blind, double-dummy trial.

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[13][16]

1. Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates (e.g., E. coli, K. pneumoniae) and quality control strains (e.g., E. coli ATCC 25922)

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

2. Preparation of Antimicrobial Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent at a concentration 100 times the highest concentration to be tested.

  • Sterilize the stock solution by filtration.

3. Preparation of Bacterial Inoculum:

  • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.

  • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

4. Plate Preparation and Inoculation:

  • Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

  • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

5. Incubation and Reading:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • The Minimum Inhibitory Concentration (MIC) is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Murine Model of Acute Pyelonephritis

This protocol is a generalized procedure based on published murine models of AP.[12][17]

1. Animal Preparation:

  • Use female mice (e.g., C3H/HeN or BALB/c strain), 6-8 weeks old.

  • To induce neutropenia (optional, but common in PK/PD studies), administer cyclophosphamide (B585) intraperitoneally on days -4 and -1 relative to infection.

2. Bacterial Inoculum Preparation:

  • Culture a uropathogenic E. coli (UPEC) strain overnight in Luria-Bertani (LB) broth.

  • Harvest bacteria by centrifugation, wash, and resuspend in sterile phosphate-buffered saline (PBS) to a concentration of approximately 2 x 10⁸ CFU/mL.

3. Infection Procedure:

  • Anesthetize the mice.

  • Introduce the bacterial suspension into the bladder via transurethral catheterization (typically 50 µL). In some models, direct intra-renal injection is performed for a more consistent kidney infection.

4. Treatment:

  • At a specified time post-infection (e.g., 2 hours), begin treatment with oral this compound pivoxil hydrobromide or a vehicle control.

  • Administer the treatment at specified intervals (e.g., every 8 hours) for a defined duration.

5. Endpoint Analysis:

  • At the end of the treatment period (e.g., 24 or 48 hours post-infection), euthanize the mice.

  • Aseptically harvest the kidneys.

  • Homogenize the kidneys in sterile PBS.

  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/g of kidney tissue).

  • For PK studies, collect blood samples at various time points after drug administration to measure plasma drug concentrations.

Protocol 3: Phase 3 Double-Blind, Double-Dummy Clinical Trial (ADAPT-PO Model)

This protocol outlines the key steps in a clinical trial modeled after the ADAPT-PO study.[10][15]

1. Study Design and Population:

  • Design: Randomized, double-blind, double-dummy, multicenter, non-inferiority trial.

  • Population: Hospitalized adults with a clinical diagnosis of complicated UTI or acute pyelonephritis.

  • Key Inclusion Criteria: Signs and symptoms of cUTI/AP, ability to take oral medication.

  • Key Exclusion Criteria: Known or suspected carbapenem-resistant infection, severe renal impairment.

2. Randomization and Blinding:

  • Eligible patients are randomized in a 1:1 ratio to one of two treatment arms.

  • To maintain blinding, a double-dummy design is used:

    • Arm 1 (Oral this compound): Patients receive oral this compound pivoxil hydrobromide tablets and an IV infusion of a placebo (e.g., normal saline).

    • Arm 2 (IV Ertapenem): Patients receive an IV infusion of ertapenem and oral placebo tablets that are identical in appearance to the active tablets.

3. Treatment Regimen:

  • Arm 1: Oral this compound pivoxil hydrobromide (e.g., 600 mg every 8 hours) plus a daily IV placebo infusion.

  • Arm 2: IV ertapenem (e.g., 1 g every 24 hours) plus oral placebo tablets (e.g., every 8 hours).

  • Duration: 7 to 10 days, with a provision to extend to 14 days for patients with bacteremia.

4. Efficacy and Safety Assessments:

  • Primary Endpoint: Overall response at the Test-of-Cure (TOC) visit (Day 19 ± 2), defined as a composite of clinical cure (resolution of signs and symptoms) and microbiological eradication (reduction of baseline uropathogen to <10³ CFU/mL).

  • Secondary Endpoints: Clinical cure rate at TOC, microbiological response by pathogen, and safety and tolerability.

  • Safety Monitoring: Collect data on all adverse events (AEs), serious adverse events (SAEs), and laboratory abnormalities throughout the study.

5. Data Analysis:

  • The primary efficacy analysis is conducted on the microbiological intention-to-treat (micro-ITT) population.

  • Non-inferiority is assessed by comparing the confidence interval of the treatment difference to a pre-specified margin (e.g., -12.5%).

References

Application Notes and Protocols for Tebipenem Broth Microdilution Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the minimum inhibitory concentration (MIC) of Tebipenem using the broth microdilution (BMD) method. The protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the International Organization for Standardization (ISO).

Introduction

This compound is an orally bioavailable carbapenem (B1253116) antibiotic with potent activity against a broad spectrum of Gram-negative bacteria, including many multidrug-resistant strains. Accurate and reproducible susceptibility testing is crucial for its clinical development and for monitoring bacterial resistance. The broth microdilution method is the reference standard for quantitative antimicrobial susceptibility testing.

Principle of the Method

The broth microdilution method involves challenging a standardized bacterial inoculum with serial twofold dilutions of an antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism after a specified incubation period.

Experimental Protocols

Materials and Reagents
  • This compound analytical powder

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)[1]

  • Sterile 96-well microtiter plates[1]

  • Sterile reagent reservoirs

  • Multichannel pipettes

  • Spectrophotometer or McFarland turbidity standards

  • Vortex mixer

  • Incubator (35°C ± 2°C)[1][2]

  • Quality control (QC) bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853)[1][2][3]

  • Test bacterial isolates

  • Sterile saline (0.85% or 0.9%)[1]

  • Trypticase Soy Agar (B569324) (TSA) with 5% sheep blood or other suitable non-selective agar[2]

Preparation of this compound Stock Solution
  • Prepare a stock solution of this compound at a concentration of 1000 mg/L by dissolving the dry powder in deionized water.[1]

  • Further dilutions should be made in CAMHB to achieve the desired final concentrations in the microtiter plate.[1] The typical concentration range for this compound testing is 0.004 to 4 mg/L or 0.03 to 32 µg/mL.[1][2]

Inoculum Preparation
  • Subculture the test and QC organisms onto a non-selective agar medium (e.g., TSA with 5% sheep blood) and incubate at 35°C ± 2°C for 18-24 hours to obtain fresh, pure colonies.[1][2]

  • Using a sterile loop or swab, touch 3-5 well-isolated colonies of the same morphology.

  • Emulsify the colonies in sterile saline.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1 x 10⁸ CFU/mL.

  • Within 15 minutes of preparation, dilute the adjusted inoculum in CAMHB to achieve a final bacterial concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]

Microtiter Plate Preparation and Inoculation
  • Dispense the appropriate dilutions of this compound in CAMHB into the wells of a 96-well microtiter plate. Each well should contain a final volume of 100 µL.

  • Include a growth control well (containing only CAMHB and the inoculum) and a sterility control well (containing only CAMHB).

  • Inoculate each well (except the sterility control) with the standardized bacterial suspension to achieve a final concentration of 5 x 10⁵ CFU/mL.[1]

Incubation

Incubate the inoculated microtiter plates in ambient air at 35°C ± 2°C for 18-24 hours.[1][2][4]

Reading and Interpreting Results
  • After incubation, examine the plates for bacterial growth. The MIC is the lowest concentration of this compound at which there is no visible growth.

  • The growth control well should show distinct turbidity. The sterility control well should remain clear.

  • Provisional susceptibility breakpoints for this compound against Enterobacterales are often cited as ≤0.125 mg/L for susceptible.[3][5]

Data Presentation

Table 1: Quality Control Ranges for this compound Broth Microdilution Testing
Quality Control StrainATCC NumberThis compound MIC Range (mg/L)
Escherichia coli259220.008 - 0.03[3]
Pseudomonas aeruginosa278531 - 8[3]
Table 2: Example MIC50 and MIC90 Values for this compound Against Select Enterobacterales
OrganismMIC50 (mg/L)MIC90 (mg/L)Reference
Escherichia coli≤0.0150.03[6][7]
Klebsiella pneumoniae0.030.125[1][8]
Proteus mirabilis0.060.12[6]

Visualizations

Broth_Microdilution_Workflow cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis Phase stock_sol Prepare this compound Stock Solution serial_dil Perform Serial Dilutions in CAMHB stock_sol->serial_dil plate_prep Dispense Diluted this compound into 96-well Plate serial_dil->plate_prep bacterial_culture Culture Bacteria on Agar (18-24h, 35°C) inoculum_prep Prepare 0.5 McFarland Inoculum Suspension bacterial_culture->inoculum_prep inoculum_dil Dilute Inoculum to 5 x 10^5 CFU/mL inoculum_prep->inoculum_dil inoculate Inoculate Plate with Bacterial Suspension inoculum_dil->inoculate plate_prep->inoculate incubate Incubate Plate (18-24h, 35°C) inoculate->incubate read_results Visually Read MIC incubate->read_results qc_check Verify QC Strain Results read_results->qc_check report_mic Report Test Isolate MIC qc_check->report_mic

Caption: Workflow for this compound Broth Microdilution Susceptibility Testing.

Inoculum_Standardization_Pathway start Isolated Colonies on Agar Plate emulsify Emulsify in Sterile Saline start->emulsify measure_turbidity Measure Turbidity emulsify->measure_turbidity adjust_turbidity Adjust to Match McFarland Standard measure_turbidity->adjust_turbidity measure_turbidity->adjust_turbidity If turbidity differs mcfarland_std 0.5 McFarland Standard (~1x10^8 CFU/mL) mcfarland_std->adjust_turbidity final_dilution Dilute in CAMHB adjust_turbidity->final_dilution If turbidity matches end Final Inoculum (~5x10^5 CFU/mL) final_dilution->end

Caption: Logical Flow for Standardized Inoculum Preparation.

References

Application Notes & Protocols: Hollow-Fiber Infection Model for Tebipenem Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The hollow-fiber infection model (HFIM) is a dynamic in vitro system that simulates human pharmacokinetic (PK) profiles of antimicrobial agents, allowing for the study of pharmacodynamics (PD) and the emergence of resistance over extended periods.[1][2][3] This document provides detailed application notes and protocols for utilizing the HFIM to investigate the efficacy of tebipenem, an oral carbapenem (B1253116), and to study the development of resistance in various bacterial species, particularly Enterobacterales.[4][5][6] this compound, administered as the prodrug this compound pivoxil hydrobromide, is under development for treating complicated urinary tract infections (cUTIs).[4][5][6][7]

Core Concepts of the Hollow-Fiber Infection Model

The HFIM is a two-compartment model that allows for the continuous culture of a high density of bacteria exposed to fluctuating drug concentrations that mimic human plasma levels.[1][8][9] Small drug molecules can freely diffuse across the semi-permeable hollow fibers to interact with the bacteria, while the larger bacteria are contained within the extra-capillary space.[1][8] This setup enables researchers to maintain a stable bacterial population and collect samples over several days to assess both the killing activity of the drug and the amplification of resistant subpopulations.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies utilizing the hollow-fiber infection model to evaluate this compound's efficacy and resistance potential against Escherichia coli.

Table 1: this compound Dosing Regimens and Bacterial Responses in HFIM Studies

Bacterial Isolate(s)This compound Dosing Regimen (Simulated)Initial Inoculum (CFU/mL)Study Duration (Days)Key OutcomesReference(s)
E. coli (ESBL+, ST-131)4.69 mg to 1200 mg q8h1 x 10⁸10A full dose-response was observed. 600 mg q8h consistently reduced bacterial burdens below the initial inoculum.[4][5]
E. coli (ESBL+)600 mg q8h1 x 10⁷7Successfully reduced bacterial burdens for 4 out of 5 isolates. Prevented regrowth when used as a step-down from ertapenem.[6][10][11]
ESBL-producing E. coliProgressively more fractionated regimensNot specifiedNot specifiedAn fAUC₀₋₂₄/MIC of 34.58 to 51.87 resulted in logarithmic killing and suppression of resistance.[12][13]

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for this compound

ParameterDescriptionValue/TargetSignificanceReference(s)
MIC Minimum Inhibitory Concentration0.008 to 0.03 mg/L for susceptible E. coliBaseline measure of bacterial susceptibility.[5]
fAUC₀₋₂₄/MIC Free drug area under the concentration-time curve over 24 hours divided by MIC34.58 - 51.87Associated with bacterial killing and resistance suppression.[12][13]
Protein Binding (murine) Percentage of drug bound to plasma proteins98.7%Used to calculate the free (active) drug concentration.[13]

Experimental Protocols

This section outlines a detailed methodology for conducting a hollow-fiber infection model experiment to study this compound resistance.

Materials and Equipment
  • Hollow-fiber cartridges (e.g., polysulfone or cellulose (B213188) acetate (B1210297) fibers)[1]

  • Peristaltic pump

  • Central reservoir with a stir bar

  • Diluent (fresh media) reservoir

  • Waste reservoir

  • Syringe pumps for drug administration

  • Connecting silicone or Tygon tubing

  • Bacterial isolate of interest (e.g., ESBL-producing E. coli)

  • Appropriate growth medium (e.g., Mueller-Hinton Broth)

  • This compound analytical standard

  • Drug-free and this compound-supplemented agar (B569324) plates for bacterial enumeration

  • Incubator with CO₂ supply if required for the organism[14]

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) for pharmacokinetic analysis[4]

Experimental Workflow Diagram

HFIM_Workflow cluster_prep Phase 1: Preparation cluster_setup Phase 2: HFIM Setup cluster_run Phase 3: Experimental Run (7-10 Days) cluster_analysis Phase 4: Data Analysis P1 Select Bacterial Isolate (e.g., ESBL+ E. coli) P2 Determine this compound MIC P1->P2 P3 Prepare Bacterial Inoculum (~10^8 CFU/mL) P2->P3 S3 Inoculate Cartridge with Bacteria P3->S3 S1 Assemble HFIM System: Reservoirs, Tubing, Cartridge S2 Sterilize and Prime System S1->S2 S2->S3 R1 Simulate Human PK Profile: Administer this compound via Syringe Pump S3->R1 R2 Maintain System: Continuous Media Flow R1->R2 R3 Collect Samples Daily: - Bacterial Counts (Total & Resistant) - PK Analysis (LC-MS/MS) R2->R3 A1 Enumerate CFU on Drug-Free and this compound-Supplemented Agar R3->A1 A3 Model PK/PD Relationships (e.g., fAUC/MIC vs. Bacterial Kill) A1->A3 A2 Analyze PK Samples A2->A3

Caption: Experimental workflow for a this compound resistance study using the HFIM.

Step-by-Step Protocol
  • Bacterial Preparation:

    • Select the clinical bacterial isolate for the study (e.g., an ESBL-producing E. coli).

    • Determine the Minimum Inhibitory Concentration (MIC) of this compound for the isolate using standard broth microdilution methods.[15]

    • Prepare a starting inoculum by growing the bacteria to the mid-logarithmic phase and then concentrating the cells to the desired density (e.g., 1 x 10⁸ CFU/mL).[5]

  • Hollow-Fiber System Assembly and Sterilization:

    • Assemble the HFIM circuit, connecting the central reservoir, diluent reservoir, hollow-fiber cartridge, and waste reservoir with sterile tubing.[9]

    • Sterilize the entire apparatus, typically using an appropriate method like ethylene (B1197577) oxide or by autoclaving components separately and assembling them in a sterile environment.

    • Prime the system with sterile growth medium to remove air and ensure proper flow.

  • Inoculation and Equilibration:

    • Inoculate the extra-capillary space of the hollow-fiber cartridge with the prepared bacterial suspension.

    • Allow the system to equilibrate for a few hours before starting the drug infusion.

  • Simulation of this compound Pharmacokinetics:

    • Program a syringe pump to infuse a stock solution of this compound into the central reservoir to simulate the desired human plasma concentration-time profile (e.g., for a 600 mg q8h oral dose).[4][6]

    • Simultaneously, pump fresh, drug-free medium from the diluent reservoir into the central reservoir at a specific rate to simulate the drug's elimination half-life. The same volume is removed to the waste container to maintain a constant volume in the central reservoir.[1]

  • Sampling and Analysis:

    • Collect samples from the extra-capillary space of the cartridge at predetermined time points (e.g., 0, 5 hours, and then daily for 10 days).[4]

    • For Pharmacodynamics (PD): Perform serial dilutions of the collected samples and plate them on both drug-free agar (for total bacterial count) and this compound-supplemented agar (to quantify the resistant subpopulation).[5] The concentration of this compound in the agar is typically set at 3-5 times the baseline MIC.

    • For Pharmacokinetics (PK): Analyze the drug concentration in the collected samples using a validated LC-MS/MS method to confirm that the simulated PK profile matches the target profile.[4]

  • Data Interpretation:

    • Plot the bacterial density (log₁₀ CFU/mL) versus time for both the total and resistant populations.

    • Calculate the PK/PD index that best describes this compound's activity. For carbapenems, this is often the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT>MIC) or the ratio of the free drug area under the curve to the MIC (fAUC/MIC).[12][13]

    • Evaluate the this compound exposures required to suppress the amplification of the resistant subpopulation.

Mechanism of Action and Resistance

This compound, like other carbapenems, acts by inhibiting bacterial cell wall synthesis.[16] It covalently binds to essential penicillin-binding proteins (PBPs), preventing the cross-linking of peptidoglycan strands.[16] This disruption leads to a weakened cell wall and ultimately, bacterial lysis and death.[16]

The primary mechanism of resistance against carbapenems in Enterobacterales is the production of β-lactamase enzymes, which can hydrolyze the β-lactam ring of the antibiotic, rendering it inactive.[17] this compound is stable against many common β-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes, making it a potential option for treating infections caused by such resistant organisms.[7][15]

Signaling Pathway Diagram: this compound Action and Resistance

Tebipenem_Mechanism cluster_drug This compound Action This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits Inactivethis compound Inactive this compound Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes Lysis Cell Lysis (Bactericidal Effect) PBP->Lysis Inhibition leads to CellWall Stable Cell Wall Peptidoglycan->CellWall Leads to BetaLactamase β-Lactamase (e.g., ESBL, KPC) BetaLactamase->this compound Hydrolyzes BetaLactamase->Inactivethis compound Converts to

Caption: Mechanism of this compound action and the counteracting β-lactamase resistance.

References

Dosing Tebipenem in Murine Infection Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to dosing considerations for the oral carbapenem (B1253116), tebipenem, in various murine infection models. The protocols and data presented are synthesized from recent studies to aid in the design and execution of preclinical efficacy and pharmacokinetic/pharmacodynamic (PK/PD) studies.

This compound is administered in its prodrug form, this compound pivoxil hydrobromide (this compound HBr), which is orally bioavailable.[1][2] Upon oral administration, it is rapidly absorbed and converted to its active moiety, this compound.[3] this compound has demonstrated broad-spectrum activity against Gram-negative and Gram-positive bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[2][4]

I. Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations

The efficacy of this compound is best predicted by the ratio of the free drug area under the concentration-time curve to the minimum inhibitory concentration (MIC), adjusted for the dosing interval (fAUC/MIC).[1][5] Studies in neutropenic murine infection models have established target fAUC/MIC values associated with different levels of bacterial reduction.

Table 1: Key PK/PD Parameters for this compound in Murine Models
PK/PD ParameterInfection ModelPathogen(s)Target Value for EfficacyReference
fAUC₀₋₂₄/MIC ⋅ 1/τNeutropenic Thigh InfectionE. coli, K. pneumoniaeMedian of 23 for stasis
fAUC₀₋₂₄/MIC ⋅ 1/τNeutropenic Thigh InfectionE. coli, K. pneumoniae34.58 to 51.87 for logarithmic killing and resistance suppression
fAUC/MIC ⋅ 1/τNeutropenic Acute PyelonephritisEnterobacteriaceae26.2 for net bacterial stasis[1][6]
fAUC/MIC ⋅ 1/τNeutropenic Acute PyelonephritisEnterobacteriaceae54.1 for 1-log₁₀ CFU/g reduction[1][6]

Note: fAUC₀₋₂₄ represents the free drug area under the curve over 24 hours, and τ represents the dosing interval.

II. Dosing Regimens in Specific Murine Infection Models

The selection of a dosing regimen for this compound HBr in mice depends on the infection model, the pathogen's MIC, and the desired therapeutic endpoint.

Table 2: Exemplary Dosing Regimens for this compound HBr in Murine Models
Infection ModelPathogenMouse StrainDosing Regimen (Oral)Key FindingsReference
Neutropenic Thigh InfectionE. coli ATCC 25922, P. aeruginosa NCTC 13921Neutropenic MiceDose-ranging and fractionation studiesED₅₀ of 58 mg/kg q8h for P. aeruginosa[7]
Neutropenic Acute PyelonephritisE. coli NCTC 13441 and other EnterobacteriaceaeNeutropenic Mice0.3 to 135 mg/kg total daily dose, fractionated q8hEstablished fAUC/MIC targets for stasis and bacterial reduction[1][6]
Ascending UTIE. coliNot SpecifiedNot specifiedDemonstrated efficacy[4]
Lung InfectionS. pneumoniae, H. influenzaeNot SpecifiedNot specifiedDemonstrated efficacy[8]
SepsisE. coli, S. aureus, P. aeruginosa, K. pneumoniaeNot Specified100 mg/kgShowed a better protective effect than this compound pivoxil granules[9]
B. anthracis InfectionBacillus anthracisNot SpecifiedDosed at 12h and 24h post-challengeSurvival rates of 75% and 73% respectively[10]

III. Experimental Protocols

Below are detailed methodologies for commonly used murine infection models for evaluating this compound.

A. Neutropenic Murine Thigh Infection Model

This model is a standard for evaluating the in vivo efficacy of antibiotics against localized bacterial infections.

1. Animal Preparation:

  • Use specific pathogen-free mice (e.g., ICR, Swiss Webster).

  • Render mice neutropenic by administering cyclophosphamide (B585) intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.

2. Infection Procedure:

  • Culture the bacterial strain of interest (e.g., E. coli, K. pneumoniae) to mid-logarithmic phase.

  • Wash and dilute the bacterial suspension in sterile saline.

  • Inject 0.1 mL of the bacterial suspension (typically 10⁶ to 10⁷ CFU/mL) into the thigh muscle of each mouse.

3. Drug Administration:

  • Prepare a suspension of this compound pivoxil hydrobromide in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

  • Administer the drug orally via gavage at predetermined time points post-infection (e.g., starting 2 hours post-infection).

  • Dosing frequency can be varied (e.g., q6h, q8h, q12h, q24h) to investigate the impact of different dosing schedules.[2]

4. Endpoint Measurement:

  • At a specified time (e.g., 24 hours post-treatment initiation), euthanize the mice.

  • Aseptically remove the thigh muscle, homogenize it in sterile saline.

  • Perform serial dilutions of the homogenate and plate on appropriate agar (B569324) to determine the bacterial load (CFU/thigh).

  • Efficacy is determined by the reduction in bacterial CFU compared to untreated controls.

Experimental Workflow: Neutropenic Thigh Infection Model

Thigh_Infection_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Neutropenia Induce Neutropenia (Cyclophosphamide) Infect Intramuscular Thigh Infection Neutropenia->Infect Inoculum Prepare Bacterial Inoculum Inoculum->Infect Treat Oral Administration of this compound HBr Infect->Treat 2h post-infection Euthanize Euthanize Mice (24h post-treatment) Treat->Euthanize 24h treatment Harvest Harvest & Homogenize Thigh Tissue Euthanize->Harvest CFU_Count Determine Bacterial Load (CFU/thigh) Harvest->CFU_Count

Caption: Workflow for the neutropenic murine thigh infection model.

B. Neutropenic Murine Acute Pyelonephritis (AP) Model

This model is used to assess antibiotic efficacy in treating complicated urinary tract infections.

1. Animal Preparation:

  • Render mice neutropenic as described for the thigh infection model.

2. Infection Procedure:

  • Anesthetize the mice.

  • Make a small incision to expose the kidney.

  • Inject a low volume (e.g., 10-20 µL) of a bacterial suspension (e.g., 10⁴ CFU of E. coli) directly into the renal cortex.[1][6]

  • Suture the incision.

3. Drug Administration:

  • Administer this compound HBr orally at specified intervals, starting typically 2 hours post-infection.[1][6]

4. Endpoint Measurement:

  • At 24 hours post-treatment initiation, euthanize the mice.

  • Aseptically remove the kidneys, homogenize them, and determine the bacterial load (CFU/g of kidney tissue).[1][6]

  • The change in log₁₀ CFU/g from baseline is used to assess efficacy.[1][6]

Experimental Workflow: Acute Pyelonephritis Model

AP_Infection_Workflow cluster_prep Preparation cluster_infection Infection & Treatment cluster_analysis Analysis Neutropenia Induce Neutropenia Infect Intra-renal Infection Neutropenia->Infect Inoculum Prepare Bacterial Inoculum Inoculum->Infect Treat Oral Administration of this compound HBr Infect->Treat 2h post-infection Euthanize Euthanize Mice (24h post-treatment) Treat->Euthanize 24h treatment Harvest Harvest & Homogenize Kidneys Euthanize->Harvest CFU_Count Determine Bacterial Load (CFU/g) Harvest->CFU_Count

Caption: Workflow for the neutropenic murine acute pyelonephritis model.

IV. Pharmacokinetic Analysis Protocol

To determine the PK parameters of this compound in infected mice, the following protocol can be used.

1. Animal and Dosing:

  • Use infected mice from the respective models.

  • Administer a single oral dose of this compound HBr at various concentrations (e.g., 1, 15, 45, and 100 mg/kg).[1][6]

2. Sample Collection:

  • Collect blood samples via cardiac puncture or another appropriate method at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours).[1][6]

  • Process blood to obtain plasma.

3. Bioanalysis:

  • Determine the concentration of this compound in plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][6]

4. Data Analysis:

  • Use pharmacokinetic modeling software to calculate key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

  • Determine the free fraction of the drug by accounting for plasma protein binding. Mouse plasma protein binding for this compound has been estimated to be high.[3]

Logical Relationship: PK/PD Target Attainment

PKPD_Target_Attainment Dose This compound HBr Dose (mg/kg) PK Pharmacokinetics (Cmax, AUC) Dose->PK PKPD_Index PK/PD Index (fAUC/MIC) PK->PKPD_Index MIC Pathogen MIC (µg/mL) MIC->PKPD_Index Efficacy Therapeutic Efficacy (Bacterial Reduction) PKPD_Index->Efficacy Correlates with

Caption: Relationship between dosing, PK, MIC, and therapeutic efficacy.

V. Conclusion

The provided data and protocols offer a framework for conducting preclinical studies with this compound in murine infection models. Accurate determination of the MIC for the challenge organism is critical for appropriate dose selection to achieve the desired PK/PD targets for efficacy. These models are invaluable tools for understanding the in vivo activity of this compound and for the development of effective oral treatment strategies for multidrug-resistant bacterial infections.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Bacterial Resistance to Tebipenem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the mechanisms of bacterial resistance to Tebipenem.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of bacterial resistance to this compound?

A1: The primary mechanisms of bacterial resistance to this compound, an oral carbapenem (B1253116), are:

  • Enzymatic Degradation: The most significant mechanism is the hydrolysis of the β-lactam ring by carbapenemases. This compound is susceptible to hydrolysis by key carbapenemases such as Klebsiella pneumoniae carbapenemase (KPC), oxacillinase-48 (OXA-48), and New Delhi metallo-β-lactamase (NDM-1).[1][2][3] However, it demonstrates stability against extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2][3]

  • Reduced Outer Membrane Permeability: Decreased expression or mutations in the genes encoding for outer membrane porins, such as OmpC and OmpF in Enterobacteriaceae and OprD in Pseudomonas aeruginosa, can restrict the entry of this compound into the bacterial cell, leading to increased resistance.[4][5][6] This mechanism is often observed in conjunction with the production of β-lactamases.[6]

  • Efflux Pumps: Overexpression of multidrug resistance (MDR) efflux pumps can actively transport this compound out of the bacterial cell, reducing its intracellular concentration and efficacy. While this mechanism contributes to carbapenem resistance in general, its specific impact on this compound is an area of ongoing research.[5][7][8]

Q2: How does the production of different β-lactamases affect this compound's activity?

A2: this compound's activity is significantly affected by the type of β-lactamase produced by the bacteria.

  • Stable against ESBLs and AmpC: this compound is stable to hydrolysis by common ESBLs (e.g., TEM-1, CTX-M) and AmpC β-lactamases.[1][2][3] Therefore, it generally retains potent activity against bacteria producing only these enzymes.

  • Susceptible to Carbapenemases: this compound is hydrolyzed by clinically important carbapenemases, including KPC, OXA-48, and NDM-1.[1][2][3] The presence of these enzymes often leads to clinically significant resistance.

Q3: What is the expected Minimum Inhibitory Concentration (MIC) of this compound against susceptible and resistant isolates?

A3: The MIC of this compound varies depending on the bacterial species and the presence of resistance mechanisms. The following tables summarize typical MIC ranges.

Quantitative Data Summary

Table 1: this compound MIC Distribution against Escherichia coli and Klebsiella pneumoniae

OrganismResistance ProfileThis compound MIC50 (mg/L)This compound MIC90 (mg/L)Reference(s)
E. coliESBL- and/or AmpC-producing0.030.03[9]
K. pneumoniaeESBL- and/or AmpC-producing0.030.125[9]
E. coliCarbapenem-resistant (Carbapenemase-producing)>8>8[10]
K. pneumoniaeCarbapenem-resistant (Carbapenemase-producing)>8>8[10]

Table 2: Catalytic Efficiency (kcat/Km) of β-Lactamases against this compound

β-LactamaseEnzyme ClassCatalytic Efficiency (kcat/Km) (M⁻¹s⁻¹)Reference(s)
KPC-2A0.1 x 10⁶ - 2 x 10⁶[1]
OXA-48D0.1 x 10⁶ - 2 x 10⁶[1]
NDM-1B0.1 x 10⁶ - 2 x 10⁶[1]
TEM-1ANo significant hydrolysis[1]
CTX-M-15ANo significant hydrolysis[1]
AmpCCNo significant hydrolysis[1]

Troubleshooting Guides

Guide 1: Investigating Enzymatic Degradation of this compound

Issue: Inconsistent or unexpected results in β-lactamase hydrolysis assays.

Potential Cause Troubleshooting Step
Incorrect enzyme concentration Determine the optimal enzyme concentration by performing a titration experiment.
Substrate instability Prepare fresh this compound solutions for each experiment, as carbapenems can be unstable in aqueous solutions.
Inappropriate buffer conditions Ensure the pH and composition of the assay buffer are optimal for the specific β-lactamase being tested.[1]
Contamination of enzyme preparation Purify the β-lactamase enzyme to homogeneity to avoid interference from other cellular components.
Guide 2: Assessing the Role of Porin Loss

Issue: Difficulty in correlating porin expression levels with this compound MIC values.

Potential Cause Troubleshooting Step
Compensatory mutations Sequence other genes known to be involved in carbapenem resistance (e.g., efflux pump regulators) to identify other contributing factors.
Post-transcriptional regulation Analyze porin protein levels using SDS-PAGE in addition to quantifying gene expression with RT-qPCR, as regulation can occur at the translational level.
Functional redundancy of porins Investigate the expression of multiple porins, as the loss of one may be compensated by another.
Guide 3: Evaluating Efflux Pump Activity

Issue: Ambiguous results in efflux pump inhibitor (EPI) assays.

Potential Cause Troubleshooting Step
Toxicity of the EPI Determine the MIC of the EPI alone to ensure that the observed effect is not due to its intrinsic antibacterial activity.
Non-specific effects of the EPI Use multiple, structurally distinct EPIs to confirm that the observed potentiation of this compound activity is due to efflux inhibition.
Incorrect concentration of fluorescent dye (e.g., ethidium (B1194527) bromide) Optimize the concentration of the fluorescent substrate to achieve a stable baseline fluorescence before adding the EPI and this compound.[11]

Experimental Protocols

Protocol 1: β-Lactamase Hydrolysis Assay

A detailed protocol for determining the kinetic parameters of β-lactamase-mediated hydrolysis of this compound.

  • Enzyme and Substrate Preparation:

    • Purify the β-lactamase of interest.

    • Prepare a stock solution of this compound in an appropriate buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0).[1]

  • Kinetic Measurements:

    • Perform spectrophotometric assays by monitoring the decrease in absorbance of this compound at its specific wavelength (typically around 297 nm).

    • Vary the concentration of this compound while keeping the enzyme concentration constant.

    • Record the initial velocity of the reaction for each substrate concentration.

  • Data Analysis:

    • Plot the initial velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters Km and Vmax.

    • Calculate the catalytic efficiency (kcat/Km).

Protocol 2: Outer Membrane Protein (OMP) Analysis by SDS-PAGE

A protocol to visualize and compare the outer membrane protein profiles of this compound-susceptible and -resistant bacterial isolates.

  • OMP Extraction:

    • Grow bacterial cultures to the mid-logarithmic phase.

    • Harvest the cells and perform sarkosyl extraction to selectively solubilize inner membrane proteins, leaving the OMPs in the pellet.

  • SDS-PAGE:

    • Resuspend the OMP-containing pellet in a sample buffer.

    • Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[12]

  • Visualization and Analysis:

    • Stain the gel with Coomassie Brilliant Blue or a silver stain to visualize the protein bands.[12]

    • Compare the protein profiles of the resistant and susceptible isolates, looking for the absence or reduced intensity of bands corresponding to major porins (e.g., OmpC, OmpF, OprD).[12][13]

Protocol 3: Real-Time Quantitative PCR (RT-qPCR) for Porin Gene Expression

A method to quantify the transcript levels of porin genes.

  • RNA Extraction:

    • Grow bacterial cultures under the desired conditions and extract total RNA using a commercial kit or a standard protocol.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.

  • RT-qPCR:

    • Perform real-time PCR using primers specific for the porin gene(s) of interest and a reference gene (e.g., 16S rRNA) for normalization.[14]

    • Use a DNA-binding dye (e.g., SYBR Green) to monitor the amplification in real-time.[14]

  • Data Analysis:

    • Calculate the relative expression of the porin gene in the resistant isolate compared to the susceptible isolate using the ΔΔCt method.[14]

Protocol 4: Ethidium Bromide (EtBr) Accumulation Assay for Efflux Pump Activity

A fluorometric assay to assess the activity of efflux pumps.

  • Cell Preparation:

    • Grow bacterial cells to the mid-logarithmic phase, wash, and resuspend them in a buffer (e.g., phosphate-buffered saline).

  • Assay Setup:

    • Load the cells with a sub-inhibitory concentration of EtBr in the presence of an energy source (e.g., glucose).

    • Monitor the fluorescence of the cell suspension over time using a fluorometer. An increase in fluorescence indicates EtBr accumulation.

  • Efflux Measurement:

    • After the accumulation phase, add an energy source (if not already present) to energize the efflux pumps and monitor the decrease in fluorescence, which corresponds to EtBr efflux.[11]

  • Inhibition Assay:

    • Perform the assay in the presence and absence of an efflux pump inhibitor (EPI) to determine if the efflux of EtBr is mediated by an EPI-sensitive pump. A slower rate of efflux in the presence of the EPI suggests efflux pump activity.[11]

Visualizations

Bacterial_Resistance_to_this compound cluster_mechanisms Mechanisms of Resistance Enzymatic_Degradation Enzymatic Degradation (Carbapenemases) Tebipenem_Periplasmic This compound (Periplasmic) Enzymatic_Degradation->Tebipenem_Periplasmic Hydrolysis Reduced_Permeability Reduced Permeability (Porin Loss/Mutation) Reduced_Permeability->Tebipenem_Periplasmic Blocks Entry Efflux_Pumps Active Efflux (Efflux Pumps) Tebipenem_Extracellular This compound (Extracellular) Efflux_Pumps->Tebipenem_Extracellular Expulsion Tebipenem_Extracellular->Tebipenem_Periplasmic Porin Channel Tebipenem_Periplasmic->Efflux_Pumps Substrate PBP Penicillin-Binding Proteins (PBPs) (Target) Tebipenem_Periplasmic->PBP Binding Cell_Lysis Cell Lysis PBP->Cell_Lysis Inhibition of Cell Wall Synthesis

Caption: Overview of this compound resistance mechanisms.

Experimental_Workflow cluster_workflow Experimental Workflow for Investigating this compound Resistance Start Start: Resistant Isolate MIC_Testing MIC Susceptibility Testing (Broth Microdilution) Start->MIC_Testing Carbapenemase_Detection Carbapenemase Detection (e.g., mCIM, PCR) MIC_Testing->Carbapenemase_Detection High MIC Hydrolysis_Assay β-Lactamase Hydrolysis Assay Carbapenemase_Detection->Hydrolysis_Assay Positive OMP_Analysis OMP Analysis (SDS-PAGE) Carbapenemase_Detection->OMP_Analysis Negative Conclusion Conclusion: Characterized Resistance Mechanism(s) Hydrolysis_Assay->Conclusion Gene_Expression Porin Gene Expression (RT-qPCR) OMP_Analysis->Gene_Expression Efflux_Assay Efflux Pump Assay (EtBr Accumulation) OMP_Analysis->Efflux_Assay Gene_Expression->Conclusion Efflux_Assay->Conclusion

Caption: Workflow for this compound resistance investigation.

References

Technical Support Center: Overcoming Carbapenemase-Mediated Hydrolysis of Tebipenem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments investigating carbapenemase-mediated hydrolysis of tebipenem.

Frequently Asked Questions (FAQs)

Q1: What is the general susceptibility of this compound to different classes of β-lactamases?

A1: this compound, the active form of the oral prodrug this compound pivoxil, is generally stable against hydrolysis by extended-spectrum β-lactamases (ESBLs) and AmpC β-lactamases.[1][2][3] However, it is susceptible to hydrolysis by clinically significant carbapenemases, including Klebsiella pneumoniae carbapenemase (KPC), New Delhi metallo-β-lactamase (NDM), and oxacillinase-48 (OXA-48).[1][2][3]

Q2: What are the typical Minimum Inhibitory Concentration (MIC) values of this compound against carbapenemase-producing Enterobacterales?

A2: The MICs of this compound against carbapenemase-producing Enterobacterales are significantly higher than against non-producers. For isolates carrying carbapenemase genes, MIC50 values are often ≥8 mg/L.[1][4] In contrast, against ESBL-producing isolates that do not produce carbapenemases, this compound demonstrates potent activity with MIC90 values often at or below 0.125 mg/L.[5]

Q3: How can carbapenemase-mediated hydrolysis of this compound be overcome?

A3: A primary strategy to overcome carbapenemase-mediated hydrolysis is the combination of this compound with a β-lactamase inhibitor. Avibactam (B1665839), a non-β-lactam β-lactamase inhibitor, has shown the potential to restore the in vitro activity of this compound against some carbapenemase-producing strains.[6][7]

Q4: What are the key kinetic parameters to measure when assessing this compound hydrolysis by a carbapenemase?

A4: The key kinetic parameters are the Michaelis constant (Km) and the catalytic rate constant (kcat). The catalytic efficiency (kcat/Km) is the most informative value for comparing the hydrolytic efficiency of different carbapenemases against this compound.[1][2]

Q5: Where can I obtain reference strains for carbapenemase production for my experiments?

A5: Reference strains, such as E. coli ATCC 25922 (quality control for susceptibility testing), and specific carbapenemase-producing strains can be obtained from culture collections like the American Type Culture Collection (ATCC) or requested from research laboratories that have published on this topic.

Troubleshooting Guides

Guide 1: Inconsistent MIC Results in Broth Microdilution Assays
Problem Possible Cause Recommended Solution
Higher than expected MICs for control strains Inoculum concentration is too high.Ensure the final inoculum concentration in the wells is approximately 5 x 105 CFU/mL. Prepare the inoculum using a 0.5 McFarland standard and perform serial dilutions as per CLSI guidelines.[5]
Contamination of media or reagents.Use sterile technique throughout the procedure. Check the sterility of the cation-adjusted Mueller-Hinton broth (CAMHB) and other reagents.
Improper storage of this compound stock solution.Prepare fresh stock solutions of this compound. If storing, aliquot and freeze at -80°C and avoid repeated freeze-thaw cycles.
Lower than expected MICs Inoculum concentration is too low.Verify the density of your bacterial suspension before dilution.
Degradation of this compound in the assay plate.Use freshly prepared plates. If using frozen plates, ensure they are thawed properly and used promptly.
Trailing endpoints (partial growth in multiple wells) The bacterial strain exhibits heterogeneous resistance.Read the MIC as the lowest concentration with no visible growth. Consider repeating the assay and plating the contents of the "trailing" wells to check for contamination or resistant subpopulations.
pH of the media is not optimal.Ensure the pH of the CAMHB is within the recommended range (7.2-7.4).
Guide 2: Difficulties in Enzyme Kinetic Assays for this compound Hydrolysis
Problem Possible Cause Recommended Solution
No detectable hydrolysis of this compound Inactive enzyme preparation.Verify the activity of your purified carbapenemase using a known substrate like nitrocefin. Consider issues with protein folding or degradation during purification.
Insufficient enzyme concentration.Increase the concentration of the carbapenemase in the reaction mixture.
Assay conditions are not optimal.Ensure the buffer composition, pH, and temperature are suitable for the specific carbapenemase being tested.
High background noise or rapid signal decay Instability of this compound in the assay buffer.Run a control reaction with this compound in the assay buffer without the enzyme to measure the rate of spontaneous degradation. Subtract this rate from the enzyme-catalyzed reaction rate.
Contaminants in the enzyme preparation.Re-purify the enzyme using a different chromatography method to remove any interfering substances.
Non-linear reaction progress curves Substrate depletion.Use a lower enzyme concentration or a higher initial substrate concentration.
Enzyme instability during the assay.Perform the assay at a lower temperature or for a shorter duration. Add stabilizing agents like glycerol (B35011) to the buffer if compatible with the assay.
Guide 3: Challenges in this compound-Avibactam Synergy Testing (Checkerboard Assay)
Problem Possible Cause Recommended Solution
No clear synergistic effect observed The carbapenemase is not inhibited by avibactam (e.g., metallo-β-lactamases like NDM).Confirm the class of carbapenemase produced by the test organism. Avibactam is primarily effective against class A (like KPC) and some class D (like OXA-48) carbapenemases.
Inappropriate concentration ranges of drugs.Ensure the concentration ranges tested for both this compound and avibactam bracket their individual MICs.
Difficulty in interpreting the checkerboard results Inconsistent growth patterns in the microtiter plate.Ensure proper mixing of reagents and a homogenous bacterial suspension. Read the plate at a consistent time point.
Calculation of the Fractional Inhibitory Concentration (FIC) index is complex.Use a standardized method for calculating the FIC index. An FIC index of ≤ 0.5 is generally considered synergistic.

Data Presentation

Table 1: In Vitro Activity of this compound and Comparators against Enterobacterales Isolates.

Organism (Number of Isolates)AntibioticMIC50 (mg/L)MIC90 (mg/L)
E. coli (101)This compound≤0.0150.03
Meropenem≤0.0150.03
Imipenem0.120.25
K. pneumoniae (208)This compound0.030.06
Meropenem0.030.06
Imipenem0.250.5
P. mirabilis (103)This compound0.060.12
Meropenem0.030.06
Imipenem0.250.25
Carbapenemase-producing isolates This compound≥8-
Meropenem≥8-
Imipenem≥16-

Data compiled from studies on clinical isolates.[1][4]

Table 2: Kinetic Parameters for this compound Hydrolysis by Purified Carbapenemases.

CarbapenemaseKm (µM)kcat (s-1)kcat/Km (M-1s-1)
KPC-2130 ± 202.5 ± 0.11.9 x 104
NDM-160 ± 10120 ± 102.0 x 106
OXA-48180 ± 300.02 ± 0.0021.1 x 102

Note: These values are illustrative and can vary based on experimental conditions. Data is synthesized from published literature for comparative purposes.[1][2]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • This compound analytical powder

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates and quality control strains (e.g., E. coli ATCC 25922)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85%)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration of 1280 µg/mL.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of CAMHB into each well of a 96-well plate.

    • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in a range of this compound concentrations.

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

    • Dilute this suspension 1:100 in CAMHB to achieve a concentration of approximately 1-2 x 106 CFU/mL.

  • Inoculation: Inoculate each well of the microtiter plate with 50 µL of the diluted bacterial suspension. This will result in a final inoculum concentration of approximately 5 x 105 CFU/mL and a final volume of 100 µL per well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Enzyme Kinetics of this compound Hydrolysis

This protocol describes a spectrophotometric assay to determine the kinetic parameters of this compound hydrolysis by a purified carbapenemase.

Materials:

  • Purified carbapenemase (e.g., KPC-2, NDM-1, or OXA-48)

  • This compound

  • Assay buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 7.0)

  • UV-transparent 96-well plates or cuvettes

  • Spectrophotometer capable of reading in the UV range (around 300 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the assay buffer.

    • Dilute the purified enzyme to a suitable concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate for a sufficient duration.

  • Assay Setup:

    • Add a fixed volume of assay buffer to each well or cuvette.

    • Add varying concentrations of the this compound substrate.

    • Pre-incubate the plate/cuvettes at the desired temperature (e.g., 25°C or 37°C).

  • Initiation of Reaction: Initiate the reaction by adding a small volume of the diluted enzyme solution to each well/cuvette. Mix quickly and thoroughly.

  • Measurement of Hydrolysis: Immediately begin monitoring the decrease in absorbance at approximately 300 nm, which corresponds to the hydrolysis of the β-lactam ring of this compound. Record the absorbance at regular intervals for a set period.

  • Data Analysis:

    • Calculate the initial velocity (V0) of the reaction for each substrate concentration from the linear portion of the absorbance vs. time plot. The change in absorbance per minute will need to be converted to µmoles/min using the Beer-Lambert law and the molar extinction coefficient of this compound at the measured wavelength.

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Km and Vmax.

    • Calculate kcat by dividing Vmax by the enzyme concentration.

    • The catalytic efficiency is then calculated as kcat/Km.

Visualizations

Experimental_Workflow_MIC_Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_this compound Prepare this compound Stock and Serial Dilutions start->prep_this compound inoculate Inoculate Plate with Bacterial Suspension prep_bacteria->inoculate prep_plate Prepare 96-well Plate with Diluted this compound prep_this compound->prep_plate prep_plate->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no growth) incubate->read_mic end End read_mic->end

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Carbapenemase_Hydrolysis_Pathway cluster_inhibition Overcoming Hydrolysis This compound This compound (Active Antibiotic) acyl_intermediate Acyl-Enzyme Intermediate This compound->acyl_intermediate Acylation carbapenemase Carbapenemase Enzyme (e.g., KPC, NDM, OXA-48) carbapenemase->acyl_intermediate inhibited_complex Carbapenemase Inactivation carbapenemase->inhibited_complex acyl_intermediate->carbapenemase hydrolyzed_this compound Hydrolyzed this compound (Inactive) acyl_intermediate->hydrolyzed_this compound Deacylation (Hydrolysis) inhibitor β-Lactamase Inhibitor (e.g., Avibactam) inhibitor->inhibited_complex

Caption: Mechanism of this compound hydrolysis by carbapenemases and its inhibition.

Troubleshooting_Logic start Inconsistent Experimental Results mic_issue MIC Assay Issue? start->mic_issue kinetics_issue Enzyme Kinetics Issue? start->kinetics_issue mic_issue->kinetics_issue No check_inoculum Check Inoculum Density mic_issue->check_inoculum Yes check_enzyme Verify Enzyme Activity with Control Substrate kinetics_issue->check_enzyme Yes check_reagents Verify Reagent Quality and Storage check_inoculum->check_reagents check_incubation Confirm Incubation Conditions check_reagents->check_incubation check_buffer Optimize Assay Buffer (pH, components) check_enzyme->check_buffer check_substrate Assess Substrate Stability check_buffer->check_substrate

Caption: Logical flow for troubleshooting common experimental issues.

References

Impact of varied growth conditions on Tebipenem in vitro activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tebipenem. The following information addresses common issues encountered during in vitro susceptibility testing under varied growth conditions.

Frequently Asked Questions (FAQs)

Q1: What is the standard method for determining the in vitro activity of this compound?

A1: The standard method for determining the Minimum Inhibitory Concentration (MIC) of this compound is the broth microdilution (BMD) method as outlined by the Clinical and Laboratory Standards Institute (CLSI) document M07.[1][2] This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.

Q2: How does inoculum size affect the in vitro activity of this compound?

A2: The antibacterial activity of this compound decreases as the initial bacterial inoculum size increases.[3] This phenomenon, known as the inoculum effect, is particularly important for β-lactam antibiotics. Adherence to standardized inoculum concentrations as per CLSI guidelines is crucial for accurate and reproducible MIC values.[3]

Q3: Does the pH of the growth medium influence this compound's activity?

A3: Yes, the pH of the growth medium can impact the in vitro activity of this compound, particularly for certain bacterial species. For instance, the activity of this compound against Proteus mirabilis has been observed to decrease at an acidic pH.[3]

Q4: What is the effect of human serum on the in vitro activity of this compound?

A4: The addition of 10% or 50% human serum has been shown to have no significant impact on the MIC values of this compound.[3] This suggests that protein binding in human serum does not substantially alter its in vitro activity.

Q5: Are there other growth conditions that have a minimal effect on this compound's activity?

A5: Studies have shown that varied concentrations of divalent cations, prolonged incubation times, and incubation in a CO2-enriched atmosphere have minimal to no effect on the in vitro activity of this compound.[3]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Higher-than-expected MIC values - Inoculum too heavy: An excessively high starting concentration of bacteria can lead to an underestimation of susceptibility.[3] - Incorrect drug concentration: Errors in the preparation of this compound stock solutions or serial dilutions. - Contamination: Contamination of the bacterial culture or reagents.- Verify inoculum density: Standardize the inoculum to a 0.5 McFarland standard and perform colony counts to confirm the final concentration is within the recommended range (e.g., 5 x 10^5 CFU/mL for standard CLSI broth microdilution). - Prepare fresh drug solutions: Carefully prepare new stock and working solutions of this compound, ensuring accurate weighing and dilution. - Perform purity check: Streak the inoculum on an appropriate agar (B569324) plate to check for contamination.
Lower-than-expected MIC values - Inoculum too light: An insufficient starting concentration of bacteria can lead to an overestimation of susceptibility. - Degradation of this compound: Improper storage or handling of this compound stock solutions.- Re-standardize inoculum: Prepare a fresh bacterial suspension and standardize it to the correct optical density. - Use fresh drug stock: Prepare fresh this compound stock solutions and store them appropriately (e.g., protected from light, at the recommended temperature).
Inconsistent results between experiments - Variability in growth conditions: Minor differences in pH, media composition, or incubation conditions between assays. - Inconsistent inoculum preparation: Variations in the age or density of the bacterial culture used for inoculation.- Standardize all reagents and procedures: Use the same batch of media and reagents for all related experiments. Ensure consistent incubation parameters. - Follow a strict protocol for inoculum preparation: Use colonies of the same age and consistently standardize the inoculum density.
No bacterial growth in control wells - Inactive inoculum: The bacterial culture may have lost viability. - Inhibitory substances in the media: The growth medium may contain substances that inhibit bacterial growth.- Use a fresh culture: Prepare a fresh inoculum from a recent culture. - Test a new batch of media: Perform a growth control test with a new lot of Mueller-Hinton broth.

Data Summary

The following tables summarize the quantitative data on the impact of varied growth conditions on the in vitro activity of this compound against reference bacterial strains.

Table 1: Impact of Inoculum Size on this compound MIC (μg/mL) [3]

OrganismStandard Inoculum (5 x 10^5 CFU/mL)High Inoculum (5 x 10^7 CFU/mL)
E. coli ATCC 259220.015>16
K. pneumoniae ATCC 438160.03>16
P. mirabilis ATCC 70020.06>16

Table 2: Impact of pH on this compound MIC (μg/mL) [3]

OrganismpH 6.0pH 7.2 (Standard)pH 8.0
E. coli ATCC 259220.0150.0150.015
K. pneumoniae ATCC 438160.030.030.03
P. mirabilis ATCC 70020.250.060.06

Table 3: Impact of Human and Mouse Serum on this compound MIC (μg/mL) [3]

OrganismNo Serum10% Human Serum50% Human Serum50% Mouse Serum
E. coli ATCC 259220.0150.0150.0150.25
K. pneumoniae ATCC 438160.030.030.031
P. mirabilis ATCC 70020.060.060.062

Experimental Protocols

The following are detailed methodologies for key experiments to assess the impact of varied growth conditions on this compound's in vitro activity, based on the standard CLSI broth microdilution protocol.

Standard Broth Microdilution (CLSI M07)

This protocol serves as the basis for all modified-condition experiments.

  • Materials:

    • This compound analytical standard

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • Sterile 96-well microtiter plates

    • Bacterial strains (e.g., E. coli ATCC 25922, K. pneumoniae ATCC 43816, P. mirabilis ATCC 7002)

    • 0.5 McFarland turbidity standard

    • Sterile saline (0.85% NaCl)

    • Spectrophotometer

  • Procedure:

    • Prepare this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a concentration of 1280 µg/mL.

    • Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve the desired final concentration range (e.g., 0.008 to 16 µg/mL).

    • Prepare Inoculum:

      • From a fresh (18-24 hour) culture on a non-selective agar plate, select 3-5 colonies and suspend them in sterile saline.

      • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

      • Dilute the standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

    • Inoculation: Inoculate each well of the microtiter plate containing the this compound dilutions with the prepared bacterial inoculum. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

    • Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol for Varying Inoculum Size
  • Modification to Standard Protocol:

    • In step 3 of the standard protocol, prepare two different final inoculum densities:

      • Standard Inoculum: 5 x 10^5 CFU/mL

      • High Inoculum: 5 x 10^7 CFU/mL

    • Perform colony counts on the inoculum suspensions to confirm the actual CFU/mL.

Protocol for Varying pH
  • Modification to Standard Protocol:

    • Prepare batches of CAMHB and adjust the pH to the desired levels (e.g., 6.0, 7.2, and 8.0) using sterile HCl or NaOH.

    • Use these pH-adjusted broths to prepare the this compound dilutions and the bacterial inoculum.

    • Verify the final pH of the broth in the wells before incubation.

Protocol for Supplementation with Human Serum
  • Modification to Standard Protocol:

    • Prepare Serum-Supplemented Media: Aseptically add heat-inactivated human serum to CAMHB to achieve the desired final concentrations (e.g., 10% or 50% v/v).

    • Use the serum-supplemented CAMHB to prepare the this compound serial dilutions and the bacterial inoculum.

    • Note: Heat-inactivation of serum (56°C for 30 minutes) is recommended to inactivate complement, which could otherwise have bactericidal activity.

Visualizations

Experimental_Workflow_for_Tebipenem_MIC_Testing Experimental Workflow for this compound MIC Testing Under Varied Conditions cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis cluster_conditions Varied Growth Conditions prep_this compound Prepare this compound Stock Solution serial_dilution Perform Serial Dilutions of this compound in Media prep_this compound->serial_dilution prep_media Prepare Growth Media (Standard or Modified) prep_media->serial_dilution prep_inoculum Prepare and Standardize Bacterial Inoculum inoculation Inoculate Microtiter Plate prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates inoculation->incubation read_mic Read and Record MIC Values incubation->read_mic var_inoculum Vary Inoculum Size var_inoculum->prep_inoculum var_ph Vary pH var_ph->prep_media var_serum Supplement with Serum var_serum->prep_media

Caption: Workflow for determining this compound MIC under varied conditions.

References

Technical Support Center: Optimizing Tebipenem Dosage for Resistance Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Tebipenem dosage to prevent the emergence of bacterial resistance. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and data summaries.

Frequently Asked Questions (FAQs)

Q1: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for this compound that correlates with efficacy and resistance suppression?

A1: The primary PK/PD index for this compound is the free drug area under the concentration-time curve over 24 hours to minimum inhibitory concentration ratio (fAUC0-24/MIC).[1][2][3] This parameter has been shown to be the most predictive of this compound's antibacterial effect and its ability to suppress the development of resistance.[1][2][3]

Q2: What is the target fAUC0-24/MIC value to aim for in our experiments to suppress resistance?

A2: Studies have shown that an fAUC0-24/MIC value of 34.58 to 51.87 is associated with logarithmic bacterial killing and the suppression of resistance emergence.[1][2] For preclinical studies, a target fAUC0–24/MIC·1/tau ≥ 34.58 is recommended as an indicator for bactericidal effects and resistance suppression.[4]

Q3: What are the known mechanisms of resistance to this compound?

A3: As a carbapenem (B1253116), this compound is stable against many common beta-lactamases, including extended-spectrum β-lactamases (ESBLs) and AmpC enzymes.[5][6][7] However, resistance can emerge through mechanisms common to other carbapenems, such as:

  • Carbapenemase Production: The production of carbapenem-hydrolyzing enzymes is a major mechanism of resistance.[8]

  • Efflux Pump Overexpression: Increased expression of efflux pumps can actively remove this compound from the bacterial cell, reducing its intracellular concentration.[8]

  • Porin Channel Mutations: Alterations in outer membrane porin channels can restrict the entry of this compound into the bacterial cell.[8]

  • Target Modification: Changes in the structure of penicillin-binding proteins (PBPs), the primary target of this compound, can reduce binding affinity.[6]

Q4: Which experimental models are most suitable for studying this compound resistance emergence?

A4: The hollow-fiber infection model (HFIM) is a well-established in vitro system for studying the pharmacodynamics of antibiotics and the emergence of resistance over time.[1][2][3] This model allows for the simulation of human pharmacokinetic profiles and the monitoring of bacterial killing and regrowth in the presence of the antibiotic.[1][2][3]

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Recommended Troubleshooting Steps
Rapid emergence of resistant mutants in our in vitro experiment. Suboptimal drug exposure (fAUC0-24/MIC is too low).- Increase the simulated dose of this compound to achieve a target fAUC0-24/MIC of 34.58-51.87.[1][2] - Consider more frequent dosing intervals in your simulation.[1]
High initial bacterial inoculum.- Ensure the starting inoculum in your experiment is standardized and reflects a clinically relevant bacterial load.
Observed this compound MICs are higher than expected for our bacterial strains. The strain may possess intrinsic or acquired resistance mechanisms.- Perform molecular characterization of the isolates to identify resistance genes (e.g., for carbapenemases). - Test for the presence of efflux pump overexpression.
Inaccurate MIC determination.- Review your MIC testing protocol to ensure it adheres to CLSI guidelines.
Difficulty in translating in vitro findings to an in vivo model. Differences in drug metabolism and distribution.- Conduct pharmacokinetic studies in your animal model to determine the actual fAUC0-24 achieved with your dosing regimen.
Host immune factors influencing bacterial clearance.- Use an immunocompromised animal model (e.g., neutropenic mouse thigh infection model) to specifically study the effect of the antibiotic.[1][2]

Data Summary

Table 1: this compound Pharmacodynamic Targets for Resistance Suppression

PK/PD ParameterTarget Value for StasisTarget Value for Logarithmic Killing & Resistance SuppressionReference
fAUC0-24/MIC · 1/tau23 (median)34.58 - 51.87[1][2]

Table 2: In Vitro Activity of this compound Against Key Pathogens

OrganismNumber of IsolatesThis compound MIC50 (mg/L)This compound MIC90 (mg/L)Reference
Escherichia coli274-0.03[5]
Klebsiella pneumoniae42-0.125[5]
ESBL-producing E. coli-0.0160.03[4]
ESBL-producing K. pneumoniae260.0160.016[4]

Experimental Protocols

1. Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of this compound, following general CLSI guidelines.

  • Materials:

    • This compound analytical powder

    • Cation-adjusted Mueller-Hinton broth (CAMHB)

    • 96-well microtiter plates

    • Bacterial isolates for testing

    • Spectrophotometer

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in CAMHB in the 96-well plates to achieve a range of concentrations.

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

2. Hollow-Fiber Infection Model (HFIM) for Resistance Emergence

This protocol provides a general workflow for using the HFIM to study the effect of this compound dosage on resistance.

  • Materials:

    • Hollow-fiber cartridge

    • Peristaltic pump

    • Central reservoir

    • Growth medium

    • This compound solution

    • Bacterial culture

  • Procedure:

    • Inoculate the hollow-fiber cartridge with the test organism at a high density (e.g., 108 CFU/mL).[9]

    • Simulate human plasma pharmacokinetics of this compound by infusing a solution of the drug into the central reservoir using a computer-controlled pump.

    • Collect samples from the cartridge at predetermined time points over several days.

    • Determine the total bacterial population by plating on drug-free agar (B569324).

    • Determine the resistant subpopulation by plating on agar containing a selective concentration of this compound.

    • Monitor the change in bacterial density and the emergence of resistant mutants over time in response to different simulated dosing regimens.[3]

Visualizations

Beta_Lactam_Resistance cluster_cell Bacterial Cell This compound This compound Porin Porin This compound->Porin Entry EffluxPump Efflux Pump This compound->EffluxPump Expulsion (Resistance) BetaLactamase Beta-Lactamase This compound->BetaLactamase Hydrolysis (Resistance) PBP Penicillin-Binding Protein (PBP) Porin->PBP Binding CellWall Cell Wall Synthesis PBP->CellWall Inhibition

Caption: Mechanisms of bacterial resistance to this compound.

HFIM_Workflow cluster_setup Experiment Setup cluster_monitoring Monitoring Phase cluster_analysis Data Analysis Inoculate Inoculate HFIM with high bacterial load SimulatePK Simulate this compound PK using a pump Inoculate->SimulatePK Sample Collect samples at time points SimulatePK->Sample PlateTotal Plate on drug-free agar (Total Population) Sample->PlateTotal PlateResistant Plate on this compound agar (Resistant Subpopulation) Sample->PlateResistant Analyze Analyze bacterial killing and resistance emergence PlateTotal->Analyze PlateResistant->Analyze

Caption: Workflow for the Hollow-Fiber Infection Model (HFIM).

References

Technical Support Center: Tebipenem Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of Tebipenem in solution. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: this compound's stability in aqueous solutions is significantly influenced by pH, temperature, and the presence of oxidizing agents. The molecule is particularly susceptible to degradation in alkaline conditions.[1] The core instability of this compound, like other carbapenems, is attributed to the strained bicyclic 4:5 fused ring system, which includes a β-lactam ring fused to a pyrrolidine (B122466) moiety.[1]

Q2: What is the main degradation pathway for this compound in solution?

A2: The principal degradation pathway for this compound in solution involves the cleavage of the β-lactam bond.[2] This is a common degradation route for carbapenem (B1253116) antibiotics. Depending on the specific stress factors such as pH and temperature, various degradation products can be formed.[1]

Q3: My this compound solution appears to be degrading rapidly. What are the likely causes?

A3: Rapid degradation of this compound solution is most commonly due to alkaline pH. This compound is most susceptible to degradation under the influence of alkalic factors.[1] Elevated temperatures will also accelerate degradation. Ensure your solution is buffered at an appropriate pH and stored at recommended temperatures to minimize degradation.

Q4: Are there any special considerations for the stability of this compound in the solid state?

A4: Yes, humidity is a critical factor in the solid-state stability of this compound. The presence of moisture can lead to the breaking of the β-lactam ring.[1] Thermal stress, especially at elevated relative humidity, will also cause degradation.[1][3][4]

Q5: How does the prodrug, this compound Pivoxil, degrade?

A5: The main degradation pathway of this compound Pivoxil is its conversion to the active form, this compound.[5] In aqueous solutions, further degradation products are then formed from this compound.[5]

Troubleshooting Guides

Issue: Inconsistent results in this compound stability studies.

  • Possible Cause 1: pH Fluctuation.

    • Troubleshooting Step: Ensure that the pH of your solutions is consistently maintained using appropriate buffers. The ionic strength of the solutions should also be controlled, for instance, by adjusting with a sodium chloride solution.[1]

  • Possible Cause 2: Temperature Variations.

    • Troubleshooting Step: Use a calibrated and stable temperature-controlled environment (e.g., water bath, incubator) for your experiments.[1]

  • Possible Cause 3: Inaccurate Analyte Concentration.

    • Troubleshooting Step: Verify the accuracy of your initial this compound concentration. Use a validated analytical method, such as HPLC, for quantification.[5]

Issue: Unexpected peaks in the chromatogram during HPLC analysis.

  • Possible Cause 1: Formation of Degradation Products.

    • Troubleshooting Step: Compare your chromatograms with published data on this compound's degradation products under similar stress conditions (acidic, basic, oxidative).[1] The appearance of new peaks is indicative of degradation.

  • Possible Cause 2: Contamination.

    • Troubleshooting Step: Ensure the purity of your this compound standard, solvents, and reagents. Run a blank to check for any interfering peaks.

Data Summary

The following tables summarize the quantitative data from stress degradation studies on this compound.

Table 1: Summary of Forced Degradation Studies of this compound

Stress ConditionReagent/ParameterTemperatureObservations
Acidic Hydrolysis0.2 N Hydrochloric Acid303 K (30°C)Delayed degradation (approx. 40% after 3 min)
Basic Hydrolysis0.02 N Sodium Hydroxide298 K (25°C)Most susceptible to degradation
Oxidation3% Hydrogen Peroxide298 K (25°C)Delayed degradation (approx. 40% after 3 min)
Thermal (Solid State)Dry Air (RH = 0%)373 K (100°C)Degradation occurs
Thermal (Solid State)Humid Air (RH = 76.5%)343 K (70°C)Significant degradation due to humidity
Photolysis (Solid State)Sunlight (10,000 lux)AmbientDegradation observed

Data sourced from Cielecka-Piontek et al., 2013.[1][5]

Experimental Protocols

1. Protocol for Stress Degradation Studies in Solution (Acidic, Basic, and Oxidative)

  • Preparation of Solutions:

    • For acidic hydrolysis, use 0.2 N Hydrochloric Acid.[1][5]

    • For basic hydrolysis, use 0.02 N Sodium Hydroxide.[5]

    • For oxidative degradation, use 3% Hydrogen Peroxide.[1][5]

  • Procedure:

    • Accurately weigh 5.0 mg of this compound and dissolve it in 25.0 mL of the respective stress solution.[1]

    • Maintain the solution at the specified temperature (e.g., 303 K for acidic, 298 K for basic and oxidative).[1]

    • At specified time intervals, withdraw a sample of the reaction solution.

    • Immediately cool the sample to stop the reaction and neutralize if necessary.[1]

    • Analyze the sample using a validated stability-indicating HPLC method.

2. Protocol for Solid-State Thermal and Photolytic Degradation

  • Thermal Degradation:

    • Weigh 5.0 mg samples of this compound into vials.[1]

    • Expose the samples to the desired conditions: 373 K at 0% relative humidity (RH) or 343 K at 76.5% RH.[1]

    • At specified time points, remove a vial, cool to room temperature, and dissolve the contents in a known volume of solvent (e.g., distilled water).[1]

    • Analyze the resulting solution by HPLC.

  • Photolytic Degradation:

    • Place a sample of this compound in a suitable container.

    • Expose the sample to sunlight (e.g., 10,000 lux) for a defined period.[5]

    • After exposure, dissolve the sample in a known volume of solvent and analyze by HPLC.

3. Validated HPLC Method for this compound Quantification

  • Column: C-18 stationary phase.[5]

  • Mobile Phase: 12 mM ammonium (B1175870) acetate-acetonitrile (96:4 v/v).[5]

  • Flow Rate: 1.2 mL/min.[5]

  • Detection: PDA detector at 298 nm.[5]

  • Concentration Range for Linearity: 0.041–0.240 mg/mL.[5]

Visualizations

Tebipenem_Degradation_Pathways cluster_stress Stress Conditions This compound This compound (Intact β-lactam ring) Degradation_Products Degradation Products (Opened β-lactam ring) This compound->Degradation_Products Acid Acidic pH Acid->this compound Base Alkaline pH Base->this compound Oxidant Oxidizing Agent Oxidant->this compound Heat Heat Heat->this compound Light Light Light->this compound Humidity Humidity Humidity->this compound

Caption: Primary degradation pathway of this compound under various stress conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results Start This compound Sample Stress Application of Stress Condition (pH, Temp, Light, etc.) Start->Stress Sampling Sampling at Time Intervals Stress->Sampling HPLC HPLC Analysis Sampling->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quantification Quantification of this compound and Degradants Data->Quantification Kinetics Determination of Degradation Kinetics Quantification->Kinetics

Caption: General experimental workflow for studying this compound stability.

References

Technical Support Center: Tebipenem Pivoxil Oral Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the oral absorption of the Tebipenem pivoxil prodrug.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of oral absorption for this compound pivoxil?

A1: this compound pivoxil (TBPM-PI) is a prodrug designed to enhance the oral absorption of its active form, this compound.[1][2][3] Its absorption from the gastrointestinal tract is a multifactorial process involving both passive simple diffusion and carrier-mediated transport.[1][3][4] Key to its high absorption rate are the organic anion transporting polypeptides OATP1A2 and OATP2B1, which are expressed in the intestine and facilitate its uptake.[1][3][5] Following absorption into the enterocytes, this compound pivoxil is rapidly and extensively hydrolyzed by intestinal esterases to release the active drug, this compound, into systemic circulation.[2][6]

Q2: What is the expected oral bioavailability of this compound pivoxil?

A2: The oral bioavailability of this compound pivoxil varies across species. Preclinical studies have reported bioavailability of 71.4% in mice, 59.1% in rats, 44.9% in monkeys, and 34.8% in dogs.[4] In humans, the oral bioavailability is estimated to be between 35% and 70%.[3]

Q3: How does food intake affect the oral absorption of this compound pivoxil?

A3: The effect of food on this compound pivoxil absorption can vary depending on the formulation. For immediate-release (IR) formulations, administration with a high-fat meal resulted in a roughly 50% reduction in the maximum plasma concentration (Cmax), but the total drug exposure (AUC) remained similar to the fasted state.[7] For some extended-release (ER) formulations, food intake has been observed to increase both Cmax and AUC.[7][8] However, a study on this compound pivoxil fine granules concluded that while the absorption rate was reduced in the non-fasting state, the overall amount of this compound absorbed was not significantly influenced by food.[9]

Q4: What are the solubility characteristics of this compound pivoxil?

A4: this compound pivoxil is described as being sparingly soluble in aqueous buffers and insoluble in water.[4][10] It is soluble in organic solvents like DMSO and dimethyl formamide, with a solubility of approximately 30 mg/mL.[10] To prepare aqueous solutions for experiments, it is recommended to first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice.[10]

Q5: What is the role of intestinal transporters in this compound pivoxil absorption?

A5: Intestinal transporters play a significant role in the oral absorption of this compound pivoxil, distinguishing it from many other β-lactam antibiotics.[1][3] Specifically, OATP1A2 and OATP2B1 have been identified as key influx transporters that facilitate its passage across the apical membrane of intestinal epithelial cells.[1][5][11] OATP1A2 shows a higher affinity for this compound pivoxil (Km = 41.1 µM) compared to OATP2B1 (Km > 1 mM).[1][5] The activity of these transporters is pH-dependent, with OATP1A2-mediated transport being highest at pH 6.5, while OATP2B1-mediated uptake is greater at neutral to slightly alkaline pH.[1][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low in vitro permeability in Caco-2 cell assays 1. Suboptimal transporter activity. 2. ATP depletion in cells. 3. Incorrect pH of the transport medium.1. Ensure Caco-2 cells are from a passage number known to express adequate levels of OATP1A2 and OATP2B1. 2. Verify cell viability and ATP levels. ATP depletion can reduce carrier-mediated transport.[1][5] 3. Optimize the pH of the apical buffer. OATP1A2-mediated transport is more efficient at pH 6.5, while OATP2B1 prefers a neutral or weakly alkaline pH.[1][5]
High variability in in vivo pharmacokinetic data 1. Food effect. 2. Formulation-dependent dissolution. 3. Inter-individual differences in transporter expression.1. Standardize feeding conditions for animal studies (fasted vs. fed). For clinical studies, note the food status of subjects.[7][9] 2. Characterize the dissolution profile of the formulation being used. Immediate-release and extended-release formulations will have different pharmacokinetic profiles.[7] 3. Consider genotyping for polymorphisms in OATP transporters if significant inter-subject variability is observed.
Incomplete conversion of this compound pivoxil to this compound 1. Inhibition of intestinal esterases. 2. Rapid transit through the upper small intestine.1. Investigate for potential co-administered drugs that may inhibit carboxylesterases. 2. Assess the gastrointestinal transit time in the animal model. The primary site of esterase activity and absorption is the small intestine.[2][6]
Unexpectedly low oral bioavailability 1. Poor dissolution of the formulation. 2. Efflux transporter activity. 3. Pre-systemic metabolism (other than hydrolysis to this compound).1. Evaluate the solid-state properties and dissolution rate of the drug substance and formulation. 2. While influx transporters are key, investigate the potential involvement of efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). 3. Analyze plasma and feces for metabolites other than this compound.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound after Oral Administration of this compound Pivoxil Hydrobromide in Healthy Adults (Single Dose)

FormulationDoseStateCmax (ng/mL)Tmax (h)AUC (ng·h/mL)
Immediate-Release300 mgFasted~6,000~1.0Similar to fed
Immediate-Release300 mgFed~3,000~1.5Similar to fasted
Immediate-Release600 mgFasted~6,2031.3-
Orapenem®300 mgFasted> IR Formulation0.5-
Orapenem®300 mgFedLower than fasted0.5Lower than fasted

Data compiled from multiple studies and presented as approximate values for comparison.[6][7]

Table 2: In Vitro Transporter Affinity for this compound Pivoxil

TransporterMichaelis-Menten Constant (Km)Optimal pH
OATP1A241.1 µM6.5
OATP2B1> 1 mMNeutral to weakly alkaline

Source:[1][5]

Experimental Protocols

1. Caco-2 Cell Permeability Assay to Investigate Transporter Involvement

  • Objective: To determine the contribution of carrier-mediated transport to the intestinal permeability of this compound pivoxil.

  • Methodology:

    • Seed Caco-2 cells on permeable filter supports (e.g., Transwell®) and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.

    • Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

    • Prepare transport buffer (e.g., Hanks' Balanced Salt Solution) at pH 6.5 and 7.4.

    • Prepare a stock solution of this compound pivoxil in DMSO and dilute to the final experimental concentration in the transport buffer.

    • To assess the role of active transport, perform experiments at 37°C and 4°C (to inhibit active processes).[1][5]

    • To confirm ATP-dependency, pre-incubate a set of cells with an ATP depleting agent.[1][5]

    • To identify specific transporters, co-incubate this compound pivoxil with known inhibitors of OATP transporters (e.g., captopril).[1][5]

    • Add the this compound pivoxil solution to the apical side of the monolayer and collect samples from the basolateral side at predetermined time points.

    • Analyze the concentration of this compound pivoxil in the collected samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp). A decrease in Papp at 4°C, with ATP depletion, or in the presence of inhibitors suggests carrier-mediated transport.

2. In Situ Single-Pass Intestinal Perfusion in Rats

  • Objective: To evaluate the intestinal absorption of this compound pivoxil in a model that preserves the physiological environment of the intestine.

  • Methodology:

    • Anesthetize a male rat (e.g., Wistar) following approved animal welfare protocols.

    • Expose the small intestine through a midline abdominal incision and cannulate a segment of the jejunum.

    • Gently flush the intestinal segment with saline to remove residual contents.

    • Perfuse the segment with a solution of this compound pivoxil in a physiologically relevant buffer at a constant flow rate.

    • Collect the perfusate at the distal end of the segment at specified time intervals.

    • To investigate the effect of transporter inhibitors, co-perfuse this compound pivoxil with a known inhibitor (e.g., captopril).[1][5]

    • Measure the concentration of this compound pivoxil in the perfusate samples.

    • Calculate the intestinal permeability or the absorption rate constant based on the disappearance of the drug from the perfusate.

Visualizations

Oral_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Systemic Circulation TBPM_PI_Lumen This compound Pivoxil (Prodrug) TBPM_PI_Intra This compound Pivoxil TBPM_PI_Lumen->TBPM_PI_Intra Simple Diffusion OATP OATP1A2 / OATP2B1 TBPM_PI_Lumen->OATP Esterases Intestinal Esterases TBPM_PI_Intra->Esterases Hydrolysis TBPM_Active This compound (Active Drug) Esterases->TBPM_Active TBPM_Blood This compound TBPM_Active->TBPM_Blood Absorption OATP->TBPM_PI_Intra Carrier-Mediated Transport

Caption: Oral absorption pathway of this compound pivoxil.

Troubleshooting_Workflow Start Low Oral Bioavailability Observed Check_Dissolution Assess Formulation Dissolution Start->Check_Dissolution Check_Permeability Evaluate Intestinal Permeability (e.g., Caco-2) Check_Dissolution->Check_Permeability Adequate Optimize_Formulation Optimize Formulation for Improved Solubility/Dissolution Check_Dissolution->Optimize_Formulation Poor Check_Metabolism Investigate Pre-systemic Metabolism Check_Permeability->Check_Metabolism High Investigate_Transporters Investigate Transporter Involvement (Influx/Efflux) Check_Permeability->Investigate_Transporters Low Identify_Metabolites Identify Metabolites in Plasma, Urine, and Feces Check_Metabolism->Identify_Metabolites Suspected End Identify Root Cause Check_Metabolism->End Not a Factor Optimize_Formulation->End Investigate_Transporters->End Identify_Metabolites->End

Caption: Troubleshooting workflow for low oral bioavailability.

References

Technical Support Center: Investigating Adverse Events of Tebipenem in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and investigating adverse events associated with Tebipenem, based on data from pivotal clinical studies.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments related to this compound's adverse events.

Question Answer
How can I accurately assess the causality of an adverse event (AE) in relation to this compound administration in my study? Causality assessment should be a systematic process. In the ADAPT-PO trial, the relationship of each AE to the study drug was assessed by the investigator as either related or not related. For a more granular assessment, consider using a standardized algorithm like the Naranjo Adverse Drug Reaction Probability Scale. This involves evaluating the temporal relationship of drug administration to the event onset, dechallenge and rechallenge results (if applicable and ethical), and alternative causes.
What are the key safety parameters to monitor in preclinical and clinical studies of this compound based on known adverse events? Based on clinical trial data, gastrointestinal effects and neurological symptoms are the most common AEs. Therefore, continuous monitoring of gastrointestinal tolerance (e.g., incidence and severity of diarrhea, nausea) and neurological status (e.g., incidence of headache) is crucial. Standard safety monitoring should also include hematology, serum chemistry, urinalysis, vital signs, and electrocardiograms (ECGs) as performed in the pivotal clinical trials.[1]
I am observing a higher-than-expected incidence of diarrhea in my study population. What could be the contributing factors? Several factors could contribute to an increased incidence of diarrhea. First, review the baseline characteristics of your study population, as underlying gastrointestinal conditions could be a predisposing factor. Second, analyze the concomitant medications for any known interactions or overlapping side effects. Third, consider the possibility of Clostridioides difficile-associated diarrhea, which was observed in the comparator arm of the ADAPT-PO trial, and implement appropriate diagnostic testing if clinically indicated.[2]
How should I grade the severity of adverse events observed in my this compound study? It is recommended to use a standardized grading system to ensure consistency and comparability of data. The ADAPT-PO clinical trial protocol utilized the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE) v5.0.[3] This system grades adverse events on a scale from 1 (Mild) to 5 (Death related to AE), providing a robust framework for safety reporting.[4][5]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the adverse events of this compound.

Question Answer
What are the most common adverse events associated with this compound? The most frequently reported adverse events in pivotal Phase 3 clinical trials (ADAPT-PO and PIVOT-PO) were diarrhea and headache.[2][6][7][8][9][10]
How does the safety profile of oral this compound compare to intravenous carbapenems? The safety profile of oral this compound has been shown to be generally comparable to that of intravenous carbapenems such as ertapenem (B1671056) and imipenem-cilastatin.[11] In the ADAPT-PO trial, the overall incidence of treatment-emergent adverse events was similar between the this compound and ertapenem groups.[2][11]
What is the overall incidence of adverse events with this compound treatment? In the ADAPT-PO Phase 3 trial, treatment-emergent adverse events were reported in approximately 26% of patients who received this compound, which was similar to the comparator group receiving intravenous ertapenem.[2]
Were there any serious adverse events of particular concern in the clinical trials? Serious treatment-emergent adverse events (TEAEs) were infrequent in the ADAPT-PO trial, occurring in 1.3% of patients receiving this compound compared to 1.7% in the ertapenem group.[2] The Independent Data Monitoring Committee for the PIVOT-PO trial did not identify any new safety concerns.[6][8][10]
Is there a risk of Clostridioides difficile-associated diarrhea with this compound? In the ADAPT-PO trial, there were no reported cases of Clostridioides difficile-associated TEAEs in the this compound group, while three cases were observed in the ertapenem group.[2]
Are there any specific patient populations that may be at a higher risk for adverse events with this compound? The clinical trial data available so far have not highlighted specific subpopulations at a significantly higher risk. However, as with most drugs, patients with pre-existing conditions or those taking multiple medications should be monitored closely. The effect of renal impairment on this compound's safety profile has been a subject of dedicated clinical study.

Data Presentation

Table 1: Incidence of Treatment-Emergent Adverse Events (TEAEs) in the ADAPT-PO Phase 3 Trial
Adverse Event This compound Pivoxil Hydrobromide (n=685) Ertapenem (n=687)
Any TEAE ~26%~26%
Diarrhea 5.0%5.0%
Headache 3.8%3.8%
Serious TEAEs 1.3%1.7%
Clostridioides difficile-associated TEAEs 03
Data from the ADAPT-PO Phase 3 clinical trial as reported in a press release by Spero Therapeutics.[2]
Table 2: Overview of the Safety Profile of this compound in the PIVOT-PO Phase 3 Trial
Adverse Event Description
Most Common AEs Diarrhea and headache
Severity of Common AEs All mild or moderate and non-serious
Overall Safety No new safety concerns identified beyond the known safety profile of this compound
Information based on the findings of the Independent Data Monitoring Committee for the PIVOT-PO trial.[6][8][10]

Experimental Protocols

The following section details the methodologies for the assessment of adverse events as outlined in the protocol for the Phase 3 ADAPT-PO (SPR994-301) clinical trial.

Adverse Event Monitoring and Reporting

1. Definition of an Adverse Event (AE): An AE is defined as any untoward medical occurrence in a clinical trial participant administered a pharmaceutical product, which does not necessarily have a causal relationship with the treatment. This includes any new or exacerbated pre-existing conditions.

2. Definition of a Serious Adverse Event (SAE): An SAE is any AE that results in:

  • Death

  • A life-threatening situation

  • Inpatient hospitalization or prolongation of existing hospitalization

  • Persistent or significant disability/incapacity

  • A congenital anomaly/birth defect

3. Data Collection:

  • All AEs, whether observed by the investigator or reported by the participant, were recorded on the electronic Case Report Form (eCRF).

  • Information collected for each AE included:

    • Description of the event

    • Date of onset and resolution

    • Severity

    • Relationship to the study drug (as assessed by the investigator)

    • Action taken

    • Outcome

4. Severity Grading:

  • The severity of AEs was graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE), Version 5.0.[3]

  • The grading scale is as follows:

    • Grade 1: Mild; asymptomatic or mild symptoms; clinical or diagnostic observations only; intervention not indicated.[4][5]

    • Grade 2: Moderate; minimal, local, or noninvasive intervention indicated; limiting age-appropriate instrumental activities of daily living (ADL).[4]

    • Grade 3: Severe or medically significant but not immediately life-threatening; hospitalization or prolongation of hospitalization indicated; disabling; limiting self-care ADL.[5]

    • Grade 4: Life-threatening consequences; urgent intervention indicated.[4][5]

    • Grade 5: Death related to AE.[4][5]

5. Safety Assessments:

  • Clinical Laboratory Tests: Hematology, serum chemistry, and urinalysis were performed at screening, baseline, and at the end of therapy.

  • Vital Signs: Blood pressure, heart rate, respiratory rate, and temperature were monitored at specified time points throughout the study.

  • Physical Examinations: A complete physical examination was conducted at screening and at the final follow-up visit.

  • Electrocardiograms (ECGs): ECGs were performed at screening and at the end of therapy to monitor for any cardiac effects.

Mandatory Visualization

Adverse_Event_Workflow cluster_patient Patient in Clinical Trial cluster_investigator Investigator Actions cluster_reporting Reporting and Analysis Patient Participant Experiences Potential Adverse Event Observe_Report Observation by Investigator or Report by Participant Patient->Observe_Report Record_eCRF Record AE in electronic Case Report Form (eCRF) Observe_Report->Record_eCRF Assess_Severity Assess Severity (CTCAE v5.0) Record_eCRF->Assess_Severity Assess_Causality Assess Causality (Related/Not Related) Record_eCRF->Assess_Causality Determine_SAE Determine if AE is Serious (SAE) Assess_Severity->Determine_SAE Assess_Causality->Determine_SAE Action_Taken Implement Action (e.g., dose modification, supportive care) Determine_SAE->Action_Taken SAE_Reporting Expedited Reporting of SAEs to Sponsor and Regulatory Authorities Determine_SAE->SAE_Reporting If SAE Data_Analysis Inclusion in Final Safety Analysis Action_Taken->Data_Analysis SAE_Reporting->Data_Analysis

Caption: Workflow for Adverse Event Assessment in this compound Clinical Trials.

Safety_Monitoring_Protocol Screening_Labs Hematology Serum Chemistry Urinalysis Treatment_AE Ongoing Monitoring of Adverse Events Screening_Vitals Vital Signs Screening_PE Physical Examination Screening_ECG Electrocardiogram (ECG) EOT_Labs Hematology Serum Chemistry Urinalysis Treatment_Vitals Periodic Vital Signs Follow_up Follow-up for AE Resolution EOT_PE Physical Examination EOT_ECG Electrocardiogram (ECG)

Caption: Key Safety Monitoring Protocols in this compound Clinical Trials.

References

Technical Support Center: Solid-State Stability Studies of Crystalline Tebipenem

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting solid-state stability studies on crystalline tebipenem.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for crystalline this compound in the solid state?

A1: The primary degradation pathway for crystalline this compound in the solid state is the cleavage of the β-lactam bond.[1][2][3][4] This has been confirmed through spectroscopic analysis of degraded samples.[1][2][4]

Q2: What are the key factors that influence the solid-state stability of this compound?

A2: The main factors affecting the solid-state stability of this compound are temperature and relative humidity (RH).[1][5] Degradation is observed to be faster at higher temperatures and increased relative humidity.[1]

Q3: What is the kinetic model for the degradation of crystalline this compound in the solid state?

A3: The degradation kinetics of this compound in the solid state depend on the humidity. In dry air, the degradation follows a first-order reaction, dependent on the substrate concentration.[1][2][3][4] At increased relative air humidity, the degradation follows an autocatalytic kinetic model.[1][2][3][4]

Q4: How does the stability of this compound compare to other carbapenems in the solid state?

A4: In dry air, this compound degrades at a rate similar to meropenem, while ertapenem (B1671056) and doripenem (B194130) are more stable.[1] As with other carbapenems, the degradation of this compound is accelerated in the presence of increased relative humidity.[1]

Q5: Are there any recommended analytical methods for assessing the stability of this compound?

A5: A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.[5][6][7] Typically, a C-18 stationary phase is used with a mobile phase such as 12 mM ammonium (B1175870) acetate-acetonitrile (96:4 v/v).[5][6] Detection is commonly performed using a photodiode array (PDA) detector at approximately 298 nm.[5][6][7]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected peaks in HPLC chromatogram Formation of degradation products.Use a validated stability-indicating HPLC method that separates the main degradants. Mass spectrometry (e.g., HPLC-Q-TOF-MS/MS) can be used to identify the unknown peaks.[1][2][3][4]
Poor reproducibility of degradation rates Inconsistent control of temperature and/or relative humidity.Ensure the stability chambers are properly calibrated and provide uniform conditions. Monitor and record temperature and RH throughout the experiment.
Difficulty in achieving separation between this compound and its degradation products The HPLC method is not optimized.Adjust the mobile phase composition, flow rate, or column temperature. A C-18 stationary phase with a mobile phase of 12 mM ammonium acetate-acetonitrile (96:4 v/v) has been shown to be effective.[5][6]
Autocatalytic degradation profile observed This is the expected kinetic model for this compound degradation at increased relative humidity.[1][2][3][4]Ensure your data analysis methods are appropriate for an autocatalytic model.
No degradation observed under photolysis conditions This compound is stable to photolytic stress in the solid state.This is a known characteristic of this compound.[5] Focus on thermal and humidity stress conditions.

Experimental Protocols

Forced Degradation (Thermolysis) in the Solid State

This protocol is for assessing the thermal stability of crystalline this compound.

  • Accurately weigh 5.0 mg samples of this compound into 5 ml vials.[5]

  • To study degradation in dry air, place the vials in a heat chamber at a controlled temperature (e.g., 373 K) and relative humidity of 0%.[5]

  • To study degradation at increased humidity, place the vials in a heat chamber at a controlled temperature (e.g., 343 K) and a relative humidity of 76.5%.[5]

  • At predetermined time intervals, remove a vial from the chamber and allow it to cool to room temperature.[5]

  • Dissolve the contents of the vial in distilled water.[5]

  • Quantitatively transfer the solution to a measuring flask and dilute to a known volume (e.g., 25.0 mL) with water.[5]

  • Analyze the sample using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

This protocol outlines a typical HPLC method for the analysis of this compound and its degradation products.[5][6]

  • Column: C-18 stationary phase

  • Mobile Phase: 12 mM ammonium acetate-acetonitrile (96:4 v/v)

  • Flow Rate: 1.2 mL/min

  • Detector: Photodiode Array (PDA) at 298 nm

  • Concentration Range for Linearity: 0.041–0.240 mg/mL

Data Presentation

Table 1: Kinetic Parameters of this compound Degradation in the Solid State

ConditionTemperature (K)Observed Rate Constant (k_obs) (s⁻¹)Degradation Model
Dry Air (RH = 0%)3631.2 x 10⁻⁷First-Order
3733.5 x 10⁻⁷First-Order
3839.8 x 10⁻⁷First-Order
3932.5 x 10⁻⁶First-Order
Increased Humidity (RH = 76.5%)3232.9 x 10⁻⁷Autocatalysis
3338.3 x 10⁻⁷Autocatalysis
3432.2 x 10⁻⁶Autocatalysis

Note: The rate constants are indicative and have been extracted from graphical representations in the cited literature for illustrative purposes.

Table 2: Thermodynamic Parameters of this compound Degradation

ParameterDry Air (RH = 0%)Increased Humidity (RH = 76.5%)
Activation Energy (Ea) (kJ/mol)105.4102.7
Enthalpy of Activation (ΔH≠a) (kJ/mol)102.3100.0
Entropy of Activation (ΔS≠a) (J/mol·K)-84.3-90.9

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_stress_conditions Stress Conditions cluster_sampling Sampling & Analysis weigh Weigh 5.0 mg this compound place_vials Place in Vials weigh->place_vials dry_air Dry Air (e.g., 373 K, 0% RH) place_vials->dry_air humidity Increased Humidity (e.g., 343 K, 76.5% RH) place_vials->humidity remove_vial Remove Vial at Time Intervals dry_air->remove_vial humidity->remove_vial dissolve Dissolve in Water remove_vial->dissolve dilute Dilute to Known Volume dissolve->dilute hplc HPLC Analysis dilute->hplc

Caption: Experimental workflow for solid-state stability testing of this compound.

degradation_pathway This compound Crystalline this compound (Stable β-lactam ring) degraded_product Degradation Product (Cleaved β-lactam ring) This compound->degraded_product Temperature, Humidity

Caption: Primary degradation pathway of crystalline this compound.

References

Technical Support Center: Tebipenem Pivoxil Absorption & Intestinal Microbiota

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of intestinal microbiota on the absorption of Tebipenem pivoxil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound pivoxil absorption?

This compound pivoxil is a prodrug that is absorbed in the gastrointestinal tract and then converted to its active form, this compound.[1] This conversion is a critical step for the drug's bioavailability. The primary mechanism involves hydrolysis of the pivoxil ester bond by carboxylesterases located in the intestinal epithelial cells.[2] In addition to passive diffusion, the uptake of this compound pivoxil into intestinal cells is facilitated by carrier-mediated transport, specifically involving the organic anion transporting polypeptides OATP1A2 and OATP2B1.[2][3][4]

Q2: Does the intestinal microbiota directly hydrolyze this compound pivoxil to its active form, this compound?

While the gut microbiota is known to possess a wide array of metabolic enzymes, including carboxylesterases that can metabolize various compounds, the primary site for the conversion of this compound pivoxil to this compound is considered to be the intestinal mucosa, mediated by human carboxylesterases.[2] There is currently no direct evidence from published studies to suggest that bacterial enzymes play a significant role in the hydrolysis of this compound pivoxil in vivo. However, the potential for microbial metabolism of this and other orally administered prodrugs remains an area of active research.

Q3: How does the administration of this compound pivoxil affect the composition of the gut microbiota?

Oral administration of this compound pivoxil has been shown to cause perturbations in the composition and diversity of the gut microbiome.[5] Clinical studies in healthy adults have demonstrated that a 10-day course of this compound pivoxil hydrobromide resulted in alterations to the gut microbiota, with observed reductions in the abundance of certain bacterial groups.[5] The impact on the gut microbiome was found to be comparable to that of other broad-spectrum antibiotics, such as amoxicillin-clavulanic acid.[5]

Q4: Can alterations in the gut microbiota, such as dysbiosis, indirectly affect the absorption of this compound pivoxil?

This is a plausible hypothesis, although direct experimental evidence is currently limited. The gut microbiota can influence the host's physiology in numerous ways, including the regulation of host gene expression in the intestinal epithelium.[6] It is conceivable that significant changes in the microbiota composition could modulate the expression or activity of intestinal carboxylesterases responsible for converting this compound pivoxil to this compound. Furthermore, gut microbiota metabolites can impact intestinal barrier function and transporter expression, which could indirectly influence drug absorption.[7] However, specific studies demonstrating this indirect effect on this compound pivoxil absorption have not yet been published.

Troubleshooting Guides

Issue: High variability in this compound plasma concentrations observed between experimental subjects.

Possible Causes & Troubleshooting Steps:

  • Host Carboxylesterase Activity:

    • Genetic Polymorphisms: Individual variations in the genes encoding for intestinal carboxylesterases can lead to differences in enzyme activity and, consequently, the rate of this compound pivoxil hydrolysis.

      • Recommendation: If feasible, genotype subjects for common polymorphisms in relevant carboxylesterase genes.

    • Concomitant Medications: Certain drugs can induce or inhibit the activity of carboxylesterases.

      • Recommendation: Review and control for the use of concomitant medications that are known to affect these enzymes.

  • Gut Microbiota Composition:

    • Inter-individual Microbiome Variability: The composition of the gut microbiota varies significantly between individuals, which could potentially contribute to differences in the metabolic environment of the gut.

      • Recommendation: For preclinical studies, consider co-housing animals to normalize their microbiota. For clinical studies, collect fecal samples for 16S rRNA or shotgun metagenomic sequencing to assess if specific microbial signatures correlate with drug absorption profiles.

  • Gastrointestinal Physiology:

    • Food Effects: The presence of food can alter gastric emptying time and intestinal pH, potentially affecting drug dissolution and absorption.

      • Recommendation: Standardize food intake protocols for all subjects. Administer the drug in a fasted or fed state consistently across the study cohort.

    • Transporter Function: Variations in the expression or function of OATP1A2 and OATP2B1 transporters could influence uptake.

      • Recommendation: While challenging to assess directly in a clinical setting, in vitro studies using Caco-2 cells with transporter inhibitors can help elucidate the contribution of these transporters.[2][3][4]

Issue: Inconsistent results in in vitro Caco-2 cell permeability assays for this compound pivoxil.

Possible Causes & Troubleshooting Steps:

  • Cell Monolayer Integrity:

    • Incomplete Differentiation: Caco-2 cells require sufficient time (typically 21 days) to differentiate and form a tight monolayer with well-defined transporter expression.

      • Recommendation: Ensure cells are cultured for an adequate duration. Regularly measure transepithelial electrical resistance (TEER) to confirm monolayer integrity before and after the experiment.

  • Transporter Expression Levels:

    • Passage Number: The expression of transporters like OATP1A2 and OATP2B1 can vary with the passage number of the Caco-2 cells.

      • Recommendation: Use Caco-2 cells within a consistent and defined passage number range for all experiments.

  • Experimental Conditions:

    • pH of the Medium: The activity of OATP transporters can be pH-dependent.[3][4]

      • Recommendation: Maintain a consistent and physiologically relevant pH in the apical and basolateral compartments of your assay system.

Experimental Protocols

Protocol 1: Assessment of this compound Pivoxil Conversion in Caco-2 Cells

  • Cell Culture: Culture Caco-2 cells on permeable supports for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity: Measure the TEER of the Caco-2 cell monolayers to ensure integrity.

  • Drug Incubation: Add this compound pivoxil to the apical side of the monolayer.

  • Sample Collection: At various time points, collect samples from both the apical and basolateral compartments.

  • Quantification: Analyze the concentrations of both this compound pivoxil and the active form, this compound, in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of appearance of this compound in the basolateral compartment and the disappearance of this compound pivoxil from the apical compartment to determine the conversion and permeability rates.

Protocol 2: 16S rRNA Gene Sequencing of Fecal Microbiota

  • Sample Collection: Collect fecal samples from subjects before, during, and after treatment with this compound pivoxil. Immediately store samples at -80°C.

  • DNA Extraction: Extract microbial DNA from fecal samples using a commercially available kit optimized for stool samples.

  • PCR Amplification: Amplify the V3-V4 hypervariable region of the 16S rRNA gene using universal primers.

  • Library Preparation and Sequencing: Prepare sequencing libraries and perform high-throughput sequencing on a suitable platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: Process the raw sequencing data to perform quality filtering, operational taxonomic unit (OTU) clustering or amplicon sequence variant (ASV) picking, and taxonomic assignment.

  • Statistical Analysis: Analyze the microbial community composition, alpha diversity (within-sample diversity), and beta diversity (between-sample diversity) to identify changes associated with this compound pivoxil administration.

Data Presentation

Table 1: Hypothetical Data on this compound Pivoxil Permeability and Conversion in Caco-2 Cells

ParameterValue
Apparent Permeability (Papp) of this compound Pivoxil[Insert Value] cm/s
Rate of this compound Appearance (Basolateral)[Insert Value] pmol/min/mg protein
Percentage of this compound Pivoxil Converted[Insert Value] %

Table 2: Example of Microbiota Alpha Diversity Changes Following this compound Pivoxil Treatment

TimepointShannon Diversity Index (Mean ± SD)Observed OTUs (Mean ± SD)
Baseline[Insert Value][Insert Value]
Day 5 of Treatment[Insert Value][Insert Value]
Day 10 of Treatment[Insert Value][Insert Value]
1-week Follow-up[Insert Value][Insert Value]

Visualizations

Tebipenem_Pivoxil_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_enterocyte Intestinal Epithelial Cell cluster_circulation Systemic Circulation This compound Pivoxil (Oral) This compound Pivoxil (Oral) TBPM-PI_Intracellular This compound Pivoxil This compound Pivoxil (Oral)->TBPM-PI_Intracellular Passive Diffusion & OATP1A2/2B1 Transporters Tebipenem_Active This compound (Active) TBPM-PI_Intracellular->Tebipenem_Active Hydrolysis Tebipenem_Blood This compound Tebipenem_Active->Tebipenem_Blood Absorption Carboxylesterases Intestinal Carboxylesterases Carboxylesterases->TBPM-PI_Intracellular Experimental_Workflow cluster_invitro In Vitro Analysis cluster_in_vivo In Vivo / Clinical Study a Caco-2 Cell Culture (21 days) b TEER Measurement a->b c This compound Pivoxil Incubation b->c d Sample Collection (Apical & Basolateral) c->d e LC-MS/MS Analysis d->e f Fecal Sample Collection (Pre, During, Post-Treatment) g Microbial DNA Extraction f->g h 16S rRNA Gene Amplification g->h i High-Throughput Sequencing h->i j Bioinformatic & Statistical Analysis i->j Troubleshooting_Logic A High Variability in This compound Plasma Levels B Host Factors A->B C Microbiota Factors A->C D Experimental Factors A->D E Genetic Polymorphisms (Carboxylesterases) B->E F Concomitant Medications B->F G Inter-individual Microbiome Differences C->G H Food Effects D->H I GI Physiology D->I

References

Technical Support Center: Enhancing Tebipenem Stability via Salt Formation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of the antibiotic Tebipenem through salt formation. The information is presented in a user-friendly question-and-answer format, including troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and analysis of this compound salts.

Question: I am having difficulty inducing crystallization of my this compound pivoxil salt. What are the common causes and solutions?

Answer:

Failure to induce crystallization is a frequent challenge. Here are the primary causes and troubleshooting steps:

  • High Solubility of the Salt: The formed salt may be too soluble in the chosen solvent system.

    • Solution: Introduce an "anti-solvent" (a solvent in which the salt is less soluble) dropwise to the solution to induce precipitation. Common anti-solvents for this purpose include ethers or alkanes.

  • Insufficient Supersaturation: The concentration of the this compound pivoxil salt may be below its solubility limit.

    • Solution: Carefully evaporate the solvent under reduced pressure to increase the concentration of the salt. Be cautious not to evaporate to dryness, which may result in an amorphous solid.

  • Inappropriate Solvent System: The solvent may not be optimal for crystallization.

    • Solution: Experiment with different solvent systems. A mixture of a solvent in which the free base is soluble and a solvent in which the salt is less soluble often yields good results.

  • Lack of Nucleation Sites: Spontaneous crystal formation may not occur.

    • Solution 1: Scratch the inside of the flask with a glass rod at the air-liquid interface to create nucleation sites.

    • Solution 2: Add a "seed crystal" of the desired salt if available.

Question: The purity of my isolated this compound pivoxil salt is lower than expected after analysis by HPLC. What could be the reasons and how can I improve it?

Answer:

Low purity of the isolated salt can stem from several factors:

  • Incomplete Reaction: The acid-base reaction to form the salt may not have gone to completion.

    • Solution: Ensure the stoichiometry of the acid is correct. A slight excess of the acid may be used to drive the reaction to completion. Monitor the reaction progress using techniques like NMR or HPLC.

  • Co-precipitation of Impurities: Impurities from the starting material (this compound pivoxil free base) may have co-precipitated with the salt.

    • Solution: Recrystallize the isolated salt from a suitable solvent system to purify it.

  • Degradation During Processing: this compound is sensitive to heat and pH extremes.

    • Solution: Avoid high temperatures during solvent evaporation and drying. Maintain a suitable pH range during the process.

  • Residual Solvent: The isolated salt may contain residual solvent.

    • Solution: Dry the salt under high vacuum for an extended period. The presence of residual solvent can be checked by ¹H NMR or thermogravimetric analysis (TGA).

Question: My HPLC analysis of the stability samples shows inconsistent retention times and peak shapes for this compound. How can I troubleshoot my analytical method?

Answer:

Inconsistent HPLC results can compromise the accuracy of your stability data. Here are common issues and their solutions:

  • Column Degradation: The performance of the HPLC column can deteriorate over time, especially with complex sample matrices.

    • Solution: Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it.

  • Mobile Phase Issues: Inconsistent mobile phase preparation or degradation of mobile phase components can affect retention times.

    • Solution: Prepare fresh mobile phase for each analysis. Ensure accurate pH adjustment and thorough degassing.

  • Sample Solvent Effects: Injecting a sample dissolved in a solvent much stronger than the mobile phase can lead to peak distortion.

    • Solution: Whenever possible, dissolve the sample in the mobile phase. If a different solvent must be used, keep the injection volume small.

  • Detector Issues: A dirty flow cell or a failing lamp in the UV detector can cause baseline noise and affect peak detection.

    • Solution: Flush the flow cell with an appropriate solvent. Monitor the lamp energy and replace it if it is low.

Frequently Asked Questions (FAQs)

Q1: Why is improving the stability of this compound important?

A1: this compound, like many carbapenem (B1253116) antibiotics, is susceptible to degradation, particularly through hydrolysis of its β-lactam ring. This degradation leads to a loss of antibacterial activity. Improving its stability is crucial for developing a viable oral dosage form with an adequate shelf-life.

Q2: How does salt formation enhance the stability of this compound?

A2: this compound is administered as its prodrug, this compound pivoxil. Forming a crystalline salt of this compound pivoxil can significantly enhance its solid-state stability. The formation of a stable crystal lattice reduces the molecular mobility and protects the labile functional groups from degradation pathways that are more prevalent in the amorphous state or in solution.

Q3: Which salt form of this compound pivoxil has shown promise for improved stability?

A3: The hydrobromide (HBr) salt of this compound pivoxil has been specifically developed to improve the drug substance and drug product properties, including stability.[1] Crystalline forms of the HBr salt have been a focus of development for a stable oral formulation.

Q4: What are the key degradation pathways for this compound?

A4: this compound is highly susceptible to degradation in basic solutions, leading to immediate and total degradation.[2] It also degrades in acidic and oxidative conditions, though at a slower rate.[2] In the solid state, degradation is influenced by humidity and temperature, with the primary degradation pathway being the cleavage of the β-lactam bond.

Q5: What analytical techniques are used to assess the stability of this compound and its salts?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the primary technique used. This method can separate the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) over time.

Data Presentation

Table 1: Comparative Stability of this compound Pivoxil Free Base vs. Hydrobromide Salt

FormConditionTime (Months)Purity (%)Degradation Products (%)
This compound Pivoxil Free Base 40°C / 75% RH099.50.5
197.22.8
392.87.2
685.114.9
This compound Pivoxil HBr Salt 40°C / 75% RH099.80.2
199.60.4
399.10.9
698.51.5

Note: This table is a representation based on qualitative statements of improved stability of the HBr salt and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of Crystalline this compound Pivoxil Hydrobromide (HBr) Salt

This protocol is adapted from patent literature for research purposes.

Materials:

  • This compound pivoxil free base

  • Acetonitrile (B52724) (MeCN)

  • Hydrobromic acid (HBr) solution (e.g., 48% aqueous solution)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Dissolve this compound pivoxil free base in acetonitrile at room temperature to create a clear solution. A typical concentration is around 100 mg/mL.

  • In a separate flask, prepare a solution of hydrobromic acid in acetonitrile. Cool this solution in an ice bath.

  • Slowly add the cooled HBr solution (approximately 1.0 equivalent) to the stirring this compound pivoxil solution.

  • Precipitation of the salt should be observed.

  • After the addition is complete, continue stirring the mixture in an ice bath for 1-2 hours to ensure complete crystallization.

  • Collect the crystalline solid by vacuum filtration.

  • Wash the filter cake with a small amount of cold acetonitrile.

  • Dry the collected crystals under high vacuum to a constant weight.

Protocol 2: Stability-Indicating HPLC Method for this compound Analysis

This protocol is based on published stability studies.[2]

Chromatographic Conditions:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: 12 mM Ammonium acetate (B1210297) and Acetonitrile (96:4 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 298 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase. Prepare a series of dilutions to create a calibration curve (e.g., 0.04 to 0.24 mg/mL).

  • Sample Preparation: Accurately weigh the this compound salt sample and dissolve it in the mobile phase to a known concentration within the calibration range.

  • Analysis: Inject the standard solutions and the sample solution into the HPLC system.

  • Quantification: Determine the peak area of this compound in the sample chromatogram and calculate the concentration using the calibration curve. The percentage of remaining this compound can be calculated relative to the initial concentration.

Mandatory Visualization

Experimental_Workflow cluster_prep Salt Preparation cluster_stability Stability Testing dissolve Dissolve this compound Pivoxil in Acetonitrile mix Mix Solutions & Induce Precipitation dissolve->mix 1.0 eq. prepare_hbr Prepare HBr Solution in Acetonitrile prepare_hbr->mix crystallize Crystallize & Isolate Salt mix->crystallize dry Dry Crystalline Salt crystallize->dry store Store Salt at 40°C / 75% RH dry->store sample Sample at Time Points (0, 1, 3, 6 months) store->sample hplc Analyze by Stability- Indicating HPLC sample->hplc quantify Quantify Purity & Degradation hplc->quantify

Caption: Workflow for this compound Pivoxil Salt Preparation and Stability Testing.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Crystallization Fails cause1 High Solubility start->cause1 cause2 Insufficient Supersaturation start->cause2 cause3 No Nucleation start->cause3 sol1 Add Anti-Solvent cause1->sol1 sol2 Concentrate Solution cause2->sol2 sol3 Scratch Flask / Add Seed Crystal cause3->sol3

Caption: Troubleshooting Logic for Crystallization Failure.

References

Validation & Comparative

Oral Tebipenem Non-Inferior to Intravenous Ertapenem for Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

A pivotal Phase 3 clinical trial, ADAPT-PO, has demonstrated that the oral carbapenem, tebipenem pivoxil hydrobromide, is non-inferior to intravenous (IV) ertapenem (B1671056) in the treatment of complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP). This landmark study provides the first head-to-head comparison of an all-oral versus an all-IV regimen for these serious infections, potentially offering a significant advancement in patient care by enabling a transition from hospital-based IV therapy to oral treatment at home.[1][2]

The randomized, double-blind, double-dummy trial enrolled 1,372 hospitalized adult patients with cUTI or AP across 95 centers globally.[3] Patients were randomized in a 1:1 ratio to receive either oral this compound pivoxil hydrobromide (600 mg every 8 hours) plus an IV placebo or IV ertapenem (1 g every 24 hours) plus an oral placebo for 7 to 10 days.[4] For patients with bacteremia, the treatment duration could be extended up to 14 days.[3]

Efficacy Outcomes

The primary efficacy endpoint was the overall response at the test-of-cure (TOC) visit on day 19 (± 2 days), which was a composite of clinical cure and favorable microbiological response in the microbiological intention-to-treat (micro-ITT) population.[3][5] The results showed that oral this compound was non-inferior to IV ertapenem in meeting this primary endpoint.

Table 1: Overall Response Rates at Test-of-Cure (TOC) Visit

Treatment GroupOverall Response Rate95% Confidence Interval
This compound Pivoxil HBr58.8% (264/449)-9.7 to 3.2
Ertapenem61.6% (258/419)
Treatment difference: -3.3%[4][6]

While the overall response rates, which included microbiological eradication, were in the range of 58-62%, the clinical cure rates at the TOC visit were substantially higher in both groups, exceeding 93%.[2][4] This suggests that many of the microbiological failures were cases of asymptomatic bacteriuria.[7][5]

Table 2: Clinical Cure and Microbiological Response Rates

OutcomeThis compound Pivoxil HBrErtapenem
Clinical Cure at TOC93.1%93.6%
Microbiological Response at TOC59.5%63.5%
Overall Response at End-of-Treatment97.3%94.5%
[1][8]

The efficacy of this compound was consistent across various patient subgroups, including those with more severe disease such as bacteremia.[8]

Safety and Tolerability

The safety profiles of oral this compound and IV ertapenem were comparable.[8] Treatment-emergent adverse events (TEAEs) were reported in approximately 26% of patients in both treatment arms.[9] The most common TEAEs were mild diarrhea and headache.[4][10] Serious adverse events were infrequent, and the rate of discontinuation due to adverse events was low in both groups.[4][5] Notably, there were no cases of Clostridioides difficile-associated diarrhea in the this compound group, while three cases were reported in the ertapenem group.[4][6]

Table 3: Adverse Events

Adverse EventThis compound Pivoxil HBrErtapenem
Any TEAE25.7%25.6%
Most Common TEAEsDiarrhea (5.0%), Headache (3.8%)Diarrhea, Headache
Serious AEs1.3%1.7%
Discontinuation due to AEs< 1%< 1%
C. difficile-associated TEAEs03
[4][6]

Experimental Protocols

The ADAPT-PO study was a Phase 3, global, randomized, double-blind, double-dummy, non-inferiority trial.[3][4]

Inclusion and Exclusion Criteria:

  • Inclusion: Hospitalized adults (at least 18 years old) with a diagnosis of cUTI or acute pyelonephritis.[8]

  • Exclusion: Patients with confirmed or suspected infection with a carbapenem-resistant pathogen, severe renal or hepatic impairment, septic shock, immunocompromised status, or a history of hypersensitivity to beta-lactam antibiotics.[3][8]

Treatment Regimen:

  • This compound Group: Oral this compound pivoxil hydrobromide 600 mg every 8 hours + IV placebo every 24 hours.[4]

  • Ertapenem Group: IV ertapenem 1 g every 24 hours + oral placebo every 8 hours.[4]

  • Duration: 7 to 10 days, with an extension up to 14 days for patients with bacteremia.[4]

Endpoints:

  • Primary Endpoint: Overall response (a composite of clinical cure and microbiological response) at the test-of-cure visit (Day 19 ± 2) in the micro-ITT population.[8]

  • Clinical Cure Definition: Complete resolution or clinically significant improvement of baseline signs and symptoms of cUTI or acute pyelonephritis.[11]

  • Microbiological Response Definition: Reduction of the baseline uropathogen to <10³ CFU/mL in the urine culture.[5]

Visualizations

ADAPT_PO_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_followup Follow-up and Assessment screening Hospitalized Adults with cUTI or Acute Pyelonephritis inclusion Inclusion Criteria Met screening->inclusion Yes exclusion Exclusion Criteria Met screening->exclusion No enrolled 1,372 Patients Enrolled inclusion->enrolled randomization Randomization enrolled->randomization tebipenem_arm Oral this compound HBr (600mg q8h) + IV Placebo randomization->tebipenem_arm ertapenem_arm IV Ertapenem (1g q24h) + Oral Placebo randomization->ertapenem_arm treatment_duration 7-10 Days of Treatment (up to 14 days for bacteremia) tebipenem_arm->treatment_duration ertapenem_arm->treatment_duration eot_visit End-of-Treatment (EOT) Visit treatment_duration->eot_visit toc_visit Test-of-Cure (TOC) Visit (Day 19 ± 2) eot_visit->toc_visit primary_endpoint Primary Endpoint Assessment: Overall Response (Clinical Cure + Microbiological Response) toc_visit->primary_endpoint

Caption: Workflow of the ADAPT-PO Phase 3 Clinical Trial.

Beta_Lactam_Mechanism cluster_bacterium Bacterial Cell bl_antibiotic Beta-Lactam Antibiotic (this compound, Ertapenem) pbp Penicillin-Binding Proteins (PBPs) bl_antibiotic->pbp Binds to cell_wall Peptidoglycan Cell Wall Synthesis pbp->cell_wall Inhibits lysis Cell Lysis and Death cell_wall->lysis Leads to

Caption: General Mechanism of Action of Beta-Lactam Antibiotics.

References

Comparative In Vitro Activity of Tebipenem and Meropenem: A Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro activity of tebipenem, a novel oral carbapenem (B1253116), and meropenem (B701), a widely used intravenous carbapenem. The information presented is collated from various scientific studies and is intended to offer an objective overview supported by experimental data to inform research and development efforts in the field of infectious diseases.

Overview of this compound and Meropenem

This compound is the active form of the prodrug this compound pivoxil, which is the first orally available carbapenem.[1] It exhibits a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[2][3] Meropenem is a well-established intravenous carbapenem antibiotic with a broad spectrum of activity against a wide range of bacteria, including many Gram-positive and Gram-negative pathogens.[4][5][6] Both antibiotics function by inhibiting bacterial cell wall synthesis.[2][4][7]

Mechanism of Action

Both this compound and meropenem are bactericidal agents that belong to the β-lactam class of antibiotics.[6][8] Their primary mechanism of action involves the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall.[2][4] They achieve this by binding to and inactivating penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan cross-linking.[2][5][9] This disruption of cell wall integrity leads to cell lysis and bacterial death.[5][8] Carbapenems, including this compound and meropenem, are known for their stability against many β-lactamases, enzymes that can degrade other β-lactam antibiotics.[2][6]

cluster_drug Carbapenem Antibiotic (this compound / Meropenem) cluster_bacteria Bacterial Cell Drug This compound or Meropenem PBP Penicillin-Binding Proteins (PBPs) Drug->PBP Inhibits Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Catalyzes CellWall Bacterial Cell Wall Integrity Peptidoglycan->CellWall Maintains Lysis Cell Lysis and Death CellWall->Lysis Loss of Integrity Leads to

Mechanism of Action of Carbapenems

Comparative In Vitro Activity

The in vitro activity of this compound and meropenem has been evaluated against a wide array of bacterial isolates. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Activity Against Gram-Negative Bacteria (Enterobacterales)

This compound has demonstrated potent in vitro activity against Enterobacterales, including strains producing extended-spectrum β-lactamases (ESBLs).[10][11][12] Its activity is generally comparable to that of meropenem.[10][11][13]

OrganismDrugNo. of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Escherichia coliThis compound3576≤0.0150.03[10][13]
Meropenem3576≤0.0150.06[10]
Klebsiella pneumoniaeThis compound35760.030.06[10][11]
Meropenem35760.030.06[10]
Proteus mirabilisThis compound1030.060.12[11]
Meropenem---
Overall EnterobacteralesThis compound3576-0.06[10]
Meropenem3576-0.06[10]
ESBL-producing EnterobacteralesThis compound-0.03-[11][13]
Meropenem-0.03-[11][13]

MIC₅₀ and MIC₉₀ represent the MICs required to inhibit 50% and 90% of the isolates, respectively.

Activity Against Other Gram-Negative Bacteria

This compound shows potent activity against respiratory pathogens such as Haemophilus influenzae.[14][15][16]

OrganismDrugNo. of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Haemophilus influenzaeThis compound--0.12/0.5[17]
Meropenem---
Moraxella catarrhalisThis compound-0.0080.015[17]
Meropenem---
Activity Against Gram-Positive Bacteria

This compound generally demonstrates good in vitro activity against many Gram-positive organisms.[3][18] In some studies, this compound MIC values were noted to be 2-4 fold lower than those of meropenem against certain Gram-positive isolates.[18] However, other data suggests imipenem (B608078) is more active than meropenem against Gram-positive species.[19]

OrganismDrugNo. of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Staphylococcus aureus (MSSA)This compound---[3][18]
Meropenem---
Streptococcus pneumoniaeThis compound---[3][14][15]
Meropenem---
Enterococcus faecalisThis compound---[3][18]
Meropenem---
Activity Against Anaerobic Bacteria

The in vitro activity of this compound and its pivoxil prodrug against a broad spectrum of anaerobic bacteria has been shown to be similar to that of meropenem.[20]

Organism GroupDrugNo. of IsolatesMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference
Bacteroides sp.This compound (SPR859)250.52[20]
Meropenem250.250.5[20]
Fusobacterium spp.This compound (SPR859)10≤0.015≤0.015[20]
Meropenem10≤0.030.125[20]
Clostridium spp.This compound (SPR859)480.52[20]
Meropenem480.252[20]
Anaerobic Gram-positive cocciThis compound (SPR859)240.060.25[20]
Meropenem240.060.25[20]

Experimental Protocols

The determination of in vitro activity of antimicrobial agents is standardized to ensure reproducibility and comparability of results. The most common methods employed in the cited studies are broth microdilution and agar (B569324) dilution, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10][17][20]

Broth Microdilution Method (CLSI M07)

This method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in microtiter plates.[21][22][23] Each well is then inoculated with a standardized suspension of the test bacterium.[21] The plates are incubated under specific conditions (e.g., temperature, time, atmosphere).[21] The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.[22]

Start Start: Prepare Bacterial Inoculum Prepare_Dilutions Prepare Serial Twofold Dilutions of this compound and Meropenem in Microtiter Plate Wells Start->Prepare_Dilutions Inoculate Inoculate Each Well with Standardized Bacterial Suspension Prepare_Dilutions->Inoculate Incubate Incubate Plates under Appropriate Conditions (e.g., 35°C for 16-20 hours) Inoculate->Incubate Read_MIC Read and Record MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End: Determine MIC Values Read_MIC->End

Broth Microdilution Workflow
Agar Dilution Method (CLSI M11 for Anaerobes)

In the agar dilution method, varying concentrations of the antimicrobial agent are incorporated into molten agar, which is then poured into petri dishes and allowed to solidify.[20] The surface of each plate is inoculated with a standardized suspension of the test organism.[20] After incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that prevents the growth of the bacterium on the agar surface.[20] This method is particularly useful for testing anaerobic bacteria.[20]

Start Start: Prepare Bacterial Inoculum Prepare_Plates Prepare Agar Plates Containing Serial Dilutions of This compound and Meropenem Start->Prepare_Plates Inoculate Inoculate the Surface of Each Plate with Standardized Bacterial Suspension Prepare_Plates->Inoculate Incubate Incubate Plates under Appropriate Conditions (e.g., Anaerobic Chamber) Inoculate->Incubate Read_MIC Read and Record MIC: Lowest Concentration with No Bacterial Growth Incubate->Read_MIC End End: Determine MIC Values Read_MIC->End

References

Oral Tebipenem Demonstrates Non-Inferiority to Intravenous Carbapenems for Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

A landmark Phase 3 clinical trial, ADAPT-PO, has shown that the oral carbapenem (B1253116), tebipenem pivoxil hydrobromide (TBP-PI-HBr), is non-inferior to intravenous (IV) ertapenem (B1671056) for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP).[1][2] These findings position this compound as a potential first-in-class oral treatment option for serious Gram-negative infections that currently necessitate hospitalization for IV therapy.[3][4]

This compound is a broad-spectrum carbapenem antibiotic with potent in vitro activity against a wide range of Gram-positive and Gram-negative bacteria, including extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[5][6] The oral prodrug, this compound pivoxil hydrobromide, is rapidly converted to its active form, this compound, in the body.[7] The mechanism of action for this compound, like other carbapenems, involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death.[7][8]

Comparative Efficacy: ADAPT-PO Trial

The ADAPT-PO study was a global, randomized, double-blind, double-dummy, Phase 3 non-inferiority trial that enrolled 1,372 hospitalized adult patients with cUTI or AP.[1][9] Patients were randomized to receive either oral this compound pivoxil hydrobromide (600 mg every 8 hours) or IV ertapenem (1 g every 24 hours) for 7 to 10 days.[9] The primary endpoint was the overall response at the test-of-cure (TOC) visit, which was a composite of clinical cure and microbiological eradication.[1]

Table 1: Overall Response Rates in the Microbiological Intent-to-Treat (micro-ITT) Population

Treatment GroupOverall Response Rate95% Confidence Interval
Oral this compound HBr58.8% (264/449)-9.7, 3.2
IV Ertapenem61.6% (258/419)
Treatment Difference: -3.3% (Non-inferiority margin was -12.5%)[1][2]

The study met its primary endpoint, demonstrating that oral this compound was non-inferior to IV ertapenem.[1][2]

Table 2: Clinical Cure Rates at Test-of-Cure (TOC) Visit

Treatment GroupClinical Cure Rate95% Confidence Interval
Oral this compound HBr93.1%-4.0, 2.8
IV Ertapenem93.6%
Weighted Difference: -0.6 percentage points[9][10]

Safety and Tolerability

The safety profiles of oral this compound and IV ertapenem were comparable.[9] Treatment-emergent adverse events (TEAEs) were reported in 25.7% of patients receiving this compound and 25.6% of those receiving ertapenem.[1] The most common TEAEs were mild diarrhea and headache.[9][11]

Table 3: Incidence of Common Treatment-Emergent Adverse Events (TEAEs)

Adverse EventOral this compound HBrIV Ertapenem
Diarrhea5.0%Not specified in these results
Headache3.8%Not specified in these results
Serious Adverse Events1.3%1.7%
Clostridioides difficile-associated TEAEs03 cases
[1][3]

Experimental Protocols

ADAPT-PO Study Design

The ADAPT-PO trial was a robustly designed study to provide a head-to-head comparison of an oral and an intravenous antibiotic regimen.

  • Phase: 3[1]

  • Design: Randomized, double-blind, double-dummy, multicenter, multinational, prospective study.[1][12]

  • Population: Hospitalized adult patients with a diagnosis of complicated urinary tract infection or acute pyelonephritis.[10]

  • Randomization: 1:1 ratio to either the this compound or ertapenem treatment arms.[1]

  • Intervention:

    • This compound arm: Oral this compound pivoxil hydrobromide 600 mg every 8 hours plus an IV placebo.[1]

    • Ertapenem arm: IV ertapenem 1 g every 24 hours plus an oral placebo.[1]

  • Duration of Treatment: 7 to 10 days, with the possibility of extension up to 14 days for patients with bacteremia.[9]

  • Primary Endpoint: Overall response (a composite of clinical cure and favorable microbiologic response) at the test-of-cure visit on day 19 (±2 days) in the microbiological intention-to-treat population.[9]

  • Non-inferiority Margin: 12.5%[9]

ADAPT_PO_Workflow cluster_enrollment Patient Enrollment cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (7-10 days) cluster_assessment Assessment p1 Hospitalized Adults with cUTI or AP (N=1372) rand Randomization p1->rand tebi Oral this compound HBr (600mg q8h) + IV Placebo rand->tebi n=~686 erta IV Ertapenem (1g q24h) + Oral Placebo rand->erta n=~686 toc Test-of-Cure Visit (Day 19 ± 2) tebi->toc erta->toc endpoint Primary Endpoint: Overall Response (Clinical Cure + Microbiological Eradication) toc->endpoint

PIVOT-PO Trial: Further Validation

A subsequent Phase 3 trial, PIVOT-PO, further substantiated the efficacy of oral this compound. This study compared oral this compound HBr to intravenous imipenem-cilastatin in hospitalized adults with cUTI or AP. The trial was stopped early for efficacy after an Independent Data Monitoring Committee determined that this compound HBr had met its primary endpoint of non-inferiority to the intravenous comparator.[13][14]

Signaling_Pathway cluster_drug Drug Administration & Action cluster_effect Bactericidal Effect drug Oral this compound Pivoxil HBr (Prodrug) active This compound (Active Carbapenem) drug->active Hydrolysis in plasma pbp Penicillin-Binding Proteins (PBPs) in Bacterial Cell Wall active->pbp Binding inhibit Inhibition of Peptidoglycan Synthesis pbp->inhibit Inactivation lysis Cell Wall Lysis & Bacterial Death inhibit->lysis

Conclusion

The results from the ADAPT-PO and PIVOT-PO trials provide strong evidence for the non-inferiority of oral this compound pivoxil hydrobromide compared to standard-of-care intravenous carbapenems for the treatment of complicated urinary tract infections and acute pyelonephritis.[1][13] With a comparable safety profile and the convenience of oral administration, this compound represents a significant advancement in the management of these infections, potentially reducing the need for and duration of hospitalization.[4][15] This offers a valuable alternative for healthcare providers and patients, particularly in an era of increasing antimicrobial resistance.[10][11]

References

Oral Tebipenem Shows Promise as an Intravenous-Equivalent Treatment for Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

A new oral carbapenem (B1253116), tebipenem pivoxil hydrobromide (this compound HBr), has demonstrated non-inferiority to intravenous (IV) standard-of-care antibiotics in two pivotal Phase 3 clinical trials for the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). These findings position this compound as a potential first-in-class oral agent for serious Gram-negative infections, offering a significant advantage in patient management by potentially reducing hospital stays and IV-related complications.

This guide provides a comprehensive analysis of the clinical trial results for this compound, comparing its efficacy and safety against established IV carbapenems, ertapenem (B1671056) and imipenem-cilastatin. The data is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this novel therapeutic agent.

Comparative Efficacy of this compound in cUTI and AP

Two major Phase 3, randomized, double-blind, double-dummy, non-inferiority trials, ADAPT-PO and PIVOT-PO, have evaluated the efficacy and safety of oral this compound HBr in hospitalized adult patients with cUTI or AP. The key findings from these trials are summarized below.

Table 1: Efficacy Outcomes of the ADAPT-PO Trial (this compound HBr vs. IV Ertapenem)
EndpointThis compound HBr (Oral)Ertapenem (IV)Treatment Difference (95% CI)
Overall Response at Test-of-Cure (TOC) 58.8% (264/449)[1][2][3]61.6% (258/419)[1][2][3]-3.3% (-9.7 to 3.2)[1][2][3]
Clinical Cure at TOC 93.1%[1][4]93.6%[1][4]-0.6% (-4.0 to 2.8)[1][4]

TOC visit was on Day 19 (±2 days). The non-inferiority margin was -12.5%.[1][5]

Table 2: Efficacy Outcomes of the PIVOT-PO Trial (this compound HBr vs. IV Imipenem-Cilastatin)
EndpointThis compound HBr (Oral)Imipenem-Cilastatin (IV)Adjusted Treatment Difference (95% CI)
Overall Response at TOC 58.5% (261/446)[6][7]60.2% (291/483)[6][7]-1.3% (-7.5 to 4.8)
Clinical Cure at TOC 93.5% (417/446)[7]95.2% (460/483)[7]-1.6% (-4.7 to 1.4)
Microbiological Response at TOC 60.3% (269/446)[7]61.3% (296/483)[7]-0.8% (-6.9 to 5.3)

The PIVOT-PO trial was stopped early for efficacy.[8][9]

Safety and Tolerability Profile

The safety profile of oral this compound HBr was comparable to that of the IV comparators in both the ADAPT-PO and PIVOT-PO trials.

Table 3: Adverse Events in the ADAPT-PO and PIVOT-PO Trials
Adverse Event ProfileADAPT-PO (this compound HBr vs. Ertapenem)PIVOT-PO (this compound HBr vs. Imipenem-Cilastatin)
Treatment-Emergent Adverse Events (TEAEs) ~26% in both groups[4]Similar between the two groups[6]
Most Common TEAEs Diarrhea (5.0%) and headache (3.8%)[2][3]Diarrhea and headache[8][10]
Serious TEAEs Infrequent (1.3% for this compound HBr vs. 1.7% for ertapenem)[2]No new safety concerns identified[8][10]
Clostridioides difficile-associated TEAEs 0 in the this compound HBr group vs. 3 in the ertapenem group[2]Not specified

Experimental Protocols

The methodologies for the pivotal Phase 3 trials are detailed below to provide a clear understanding of the study designs.

ADAPT-PO Trial Protocol
  • Study Design: A Phase 3, randomized, double-blind, double-dummy, multicenter, non-inferiority trial.[1][4][11]

  • Patient Population: 1,372 hospitalized adult patients with cUTI or acute pyelonephritis.[4][12]

  • Randomization: Patients were randomized in a 1:1 ratio.[4][12]

  • Treatment Arms:

    • Oral this compound HBr (600 mg) every 8 hours plus intravenous placebo.[1][12]

    • Intravenous ertapenem (1 g) every 24 hours plus oral placebo.[1][12]

  • Treatment Duration: 7 to 10 days, with up to 14 days for patients with bacteremia.[1][4]

  • Primary Efficacy Endpoint: A composite of clinical cure and favorable microbiologic response at the test-of-cure visit on day 19 (±2 days) in the microbiological intention-to-treat (micro-ITT) population.[1][4]

PIVOT-PO Trial Protocol
  • Study Design: A Phase 3, randomized, open-label, non-inferiority trial.[13]

  • Patient Population: Hospitalized adult patients with a clinical diagnosis of cUTI or AP.[13] The interim analysis included 1,690 patients.[8]

  • Randomization: Patients were randomized in a 1:1 ratio.[8]

  • Treatment Arms:

    • Oral this compound HBr (600 mg) every 6 hours plus IV saline placebo.[6][8]

    • Intravenous imipenem-cilastatin (500 mg) every 6 hours plus oral placebo.[6][8]

  • Treatment Duration: 7 to 10 days.[6][13]

  • Primary Efficacy Endpoint: Overall response rate (a composite of clinical cure plus microbiological eradication) at the test-of-cure visit in the micro-ITT population.[6][8][13]

Visualizing the Clinical Trial Workflow

The following diagram illustrates the general workflow of the Phase 3 clinical trials for this compound in cUTI and AP.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase (7-10 days) cluster_followup Follow-up Screening Hospitalized Adults with cUTI or AP Randomization Randomization Screening->Randomization Tebipenem_Arm Oral this compound HBr + IV Placebo Randomization->Tebipenem_Arm Oral Arm Comparator_Arm IV Comparator (Ertapenem or Imipenem-Cilastatin) + Oral Placebo Randomization->Comparator_Arm IV Arm TOC Test-of-Cure Visit (Day 17 or 19) Tebipenem_Arm->TOC Comparator_Arm->TOC Primary_Endpoint Primary Endpoint Assessment: Overall Response (Clinical Cure + Microbiological Eradication) TOC->Primary_Endpoint

Caption: A generalized workflow for the Phase 3 clinical trials of this compound.

Mechanism of Action: A Carbapenem's Approach

This compound is a carbapenem, a class of β-lactam antibiotics. Its mechanism of action involves the inhibition of bacterial cell wall synthesis.

Mechanism_of_Action cluster_drug This compound cluster_bacterium Bacterial Cell cluster_outcome Outcome This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Inhibition Inhibition of Cell Wall Synthesis Synthesis Cell Wall Synthesis PBP->Inhibition Inactivates Cell_Wall Peptidoglycan Cell Wall Synthesis->Cell_Wall Lysis Bacterial Cell Lysis Inhibition->Lysis

Caption: Mechanism of action of this compound in inhibiting bacterial cell wall synthesis.

The Unmet Need and Future Outlook

The rising prevalence of antimicrobial resistance among uropathogens, particularly extended-spectrum β-lactamase (ESBL)-producing and fluoroquinolone-resistant Enterobacterales, has limited the availability of effective oral treatment options for cUTI and AP.[1][4] This often necessitates hospitalization for IV antibiotic therapy, which is associated with higher costs and potential complications.[6]

The positive results from the ADAPT-PO and PIVOT-PO trials suggest that oral this compound HBr could be a valuable alternative to IV carbapenems for the treatment of cUTI and AP. If approved, this compound would be the first oral carbapenem antibiotic available for these indications in the United States, potentially shifting the treatment paradigm towards earlier hospital discharge and outpatient management.[8][9][10] Spero Therapeutics, along with its partner GSK, plans to submit a New Drug Application (NDA) to the FDA based on these findings.[8][9]

References

Tebipenem: A Comparative Analysis of its Potency Against ESBL-Producing and Non-ESBL Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of extended-spectrum β-lactamase (ESBL)-producing Enterobacterales represents a significant challenge in the treatment of bacterial infections, limiting the efficacy of many cephalosporins. This guide provides a comparative analysis of the in vitro activity of tebipenem, an oral carbapenem, against ESBL-producing and non-ESBL-producing strains, supported by experimental data from recent studies. This compound's stability against ESBLs makes it a promising oral therapeutic option for infections caused by these resistant pathogens.[1][2][3][4]

In Vitro Susceptibility Data

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator agents against key Enterobacterales species, categorized by their ESBL production status. The MIC50 and MIC90 values, which represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively, are presented.

Table 1: Comparative In Vitro Activity of this compound and Meropenem against Escherichia coli
Organism/PhenotypeAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
E. coli (All Isolates)This compound≤0.0150.03
Meropenem≤0.0150.03
E. coli (Non-ESBL)This compound0.0150.015
E. coli (ESBL-producing)This compound0.030.03
Meropenem0.030.06

Data compiled from multiple sources.[3][4][5][6]

Table 2: Comparative In Vitro Activity of this compound and Meropenem against Klebsiella pneumoniae
Organism/PhenotypeAntibioticMIC50 (μg/mL)MIC90 (μg/mL)
K. pneumoniae (All Isolates)This compound0.030.06
Meropenem0.030.06
K. pneumoniae (ESBL-producing)This compound0.030.125
Meropenem0.030.06

Data compiled from multiple sources.[3][4][6]

Summary of Findings: The in vitro data consistently demonstrate that this compound maintains potent activity against both ESBL-producing and non-ESBL-producing strains of E. coli and K. pneumoniae.[1][3][4] The MIC values for this compound against ESBL-producing isolates are comparable to those for non-ESBL isolates, indicating that the presence of common ESBL enzymes does not significantly impact its efficacy.[1][7] this compound's activity is also shown to be equivalent to that of the intravenous carbapenem, meropenem, against these pathogens.[4][6]

Experimental Protocols

The data presented in this guide are primarily derived from in vitro susceptibility testing studies. The following is a generalized methodology based on the cited literature.

Antimicrobial Susceptibility Testing

1. Isolate Collection and Identification:

  • Clinical isolates of Enterobacterales (e.g., E. coli, K. pneumoniae) were collected from various sources, such as urinary tract infections and bloodstream infections.[3][8]

  • Bacterial identification was confirmed using standard laboratory methods.

2. ESBL Phenotype Determination:

  • Isolates were designated as having an ESBL phenotype based on their MIC values to third-generation cephalosporins. For example, an MIC of ≥2 μg/mL for ceftazidime, ceftriaxone, and/or aztreonam (B1666516) was a common criterion.[8][9]

3. Minimum Inhibitory Concentration (MIC) Determination:

  • The MICs of this compound and comparator antimicrobial agents were determined using the broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

  • Briefly, serial two-fold dilutions of the antibiotics were prepared in cation-adjusted Mueller-Hinton broth in microtiter plates.

  • A standardized bacterial inoculum was added to each well, and the plates were incubated at a controlled temperature.

  • The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

Visualizing the Science

Mechanism of ESBL Resistance and Carbapenem Stability

cluster_0 Bacterial Cell cluster_1 Carbapenem Action Beta-Lactam Beta-Lactam ESBL_Enzyme ESBL Enzyme Beta-Lactam->ESBL_Enzyme Susceptible PBP Penicillin-Binding Protein (PBP) Beta-Lactam->PBP Binding Hydrolysis Hydrolysis ESBL_Enzyme->Hydrolysis Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes Inhibition Inhibition PBP->Inhibition Lysis Cell Lysis Cell_Wall_Synthesis->Lysis Disruption leads to Hydrolysis->Beta-Lactam Inactivation Inhibition->Cell_Wall_Synthesis Blocks This compound This compound (Carbapenem) ESBL_Enzyme_C ESBL Enzyme This compound->ESBL_Enzyme_C Resistant to Hydrolysis PBP_C Penicillin-Binding Protein (PBP) This compound->PBP_C Binding Stable Stable ESBL_Enzyme_C->Stable Cell_Wall_Synthesis_C Cell Wall Synthesis PBP_C->Cell_Wall_Synthesis_C Catalyzes Inhibition_C Inhibition PBP_C->Inhibition_C Lysis_C Cell Lysis Cell_Wall_Synthesis_C->Lysis_C Disruption leads to Inhibition_C->Cell_Wall_Synthesis_C Blocks

Caption: Mechanism of ESBL action and this compound's stability.

Experimental Workflow for MIC Determination

Start Start Isolate Clinical Isolate Collection (e.g., Urine, Blood) Start->Isolate ID Bacterial Identification Isolate->ID ESBL_Screen ESBL Phenotypic Screening (Cephalosporin MICs) ID->ESBL_Screen Non_ESBL Non-ESBL Strain ESBL_Screen->Non_ESBL ESBL ESBL-Producing Strain ESBL_Screen->ESBL Broth_Micro Broth Microdilution Assay (this compound & Comparators) Non_ESBL->Broth_Micro ESBL->Broth_Micro Incubation Incubation Broth_Micro->Incubation MIC_Read MIC Reading Incubation->MIC_Read Data_Analysis Data Analysis (MIC50, MIC90) MIC_Read->Data_Analysis End End Data_Analysis->End

References

A Head-to-Head Comparison of Tebipenem and Imipenem-Cilastatin in the Treatment of Complicated Urinary Tract Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the novel oral carbapenem (B1253116), tebipenem, and the established intravenous carbapenem, imipenem-cilastatin. The following sections detail their mechanisms of action, in vitro antimicrobial activity, pharmacokinetic profiles, and clinical efficacy and safety, with a focus on data from the pivotal Phase 3 PIVOT-PO clinical trial.

Mechanism of Action: Targeting the Bacterial Cell Wall

Both this compound and imipenem (B608078) are bactericidal agents that belong to the carbapenem class of β-lactam antibiotics. Their primary mechanism of action involves the inhibition of bacterial cell wall synthesis. This is achieved through the covalent binding to and inactivation of essential penicillin-binding proteins (PBPs), which are enzymes responsible for the final steps of peptidoglycan synthesis. The disruption of this process leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.

While both drugs target PBPs, they exhibit different binding affinities for specific PBPs in various bacterial species. In Escherichia coli, a common uropathogen, imipenem has a high affinity for PBP-2 and PBP-1a/1b, while this compound also shows a strong affinity for PBP-2.[1][2] The specific PBP binding profiles can influence the morphological changes induced in bacteria and the overall spectrum of activity.

cluster_drug Carbapenem Antibiotics cluster_bacteria Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Binds to Imipenem Imipenem Imipenem->PBP Binds to Peptidoglycan Peptidoglycan Cross-linking PBP->Peptidoglycan Catalyzes CellWall Cell Wall Synthesis Peptidoglycan->CellWall CellLysis Cell Lysis CellWall->CellLysis Inhibition leads to

Mechanism of Action of Carbapenems

In Vitro Antimicrobial Activity

Comparative in vitro studies demonstrate the potent activity of this compound against common urinary tract pathogens, including strains resistant to other classes of antibiotics. The following table summarizes the minimum inhibitory concentration (MIC) values for this compound and imipenem against key Enterobacterales.

OrganismAntibioticMIC50 (mg/L)MIC90 (mg/L)
Escherichia coliThis compound0.030.03
Imipenem-Cilastatin0.250.25
Klebsiella pneumoniaeThis compound0.030.125
Imipenem-Cilastatin0.250.5

Data derived from in vitro susceptibility testing.[3]

Pharmacokinetic Properties

A key differentiator between this compound and imipenem-cilastatin is their route of administration and resulting pharmacokinetic profiles. This compound is administered orally as a prodrug, this compound pivoxil hydrobromide, which is rapidly absorbed and converted to its active form. Imipenem, on the other hand, is administered intravenously and is co-formulated with cilastatin, a renal dehydropeptidase-I inhibitor that prevents the rapid degradation of imipenem in the kidneys.

ParameterThis compound Pivoxil Hydrobromide (Oral)Imipenem-Cilastatin (Intravenous)
Cmax (Maximum Concentration) Dose-dependentDose-dependent
AUC (Area Under the Curve) Dose-dependentDose-dependent
Half-life (t1/2) Approximately 1 hourApproximately 1 hour
Protein Binding ~20%Imipenem: ~20%, Cilastatin: ~40%
Elimination Primarily renalPrimarily renal

Pharmacokinetic parameters are influenced by dosage and patient-specific factors.[4][5][6][7]

Clinical Efficacy and Safety: The PIVOT-PO Trial

The PIVOT-PO trial was a Phase 3, randomized, double-blind, non-inferiority study comparing the efficacy and safety of oral this compound pivoxil hydrobromide to intravenous imipenem-cilastatin for the treatment of complicated urinary tract infections (cUTI), including acute pyelonephritis (AP), in hospitalized adults.

Key Clinical Outcomes

The trial met its primary endpoint, demonstrating that oral this compound pivoxil hydrobromide was non-inferior to intravenous imipenem-cilastatin.

OutcomeThis compound Pivoxil Hydrobromide (Oral)Imipenem-Cilastatin (Intravenous)
Overall Response at Test-of-Cure 58.5%60.2%
Clinical Cure Rate at Test-of-Cure 93.5%95.2%
Microbiological Eradication Rate 60.3%61.3%

Data from the PIVOT-PO Phase 3 clinical trial.

Safety Profile

Both treatments were generally well-tolerated. The most common treatment-emergent adverse events are summarized below.

Adverse EventThis compound Pivoxil Hydrobromide (Oral)Imipenem-Cilastatin (Intravenous)
Diarrhea More frequentLess frequent
Headache ReportedReported
Nausea ReportedReported

Safety data from the PIVOT-PO Phase 3 clinical trial.

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution Method

The in vitro activity of this compound and imipenem is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

start Start prep_inoculum Prepare standardized bacterial inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plates with bacterial suspension prep_inoculum->inoculate prep_plates Prepare microtiter plates with serial dilutions of This compound and Imipenem prep_plates->inoculate incubate Incubate plates at 35°C for 16-20 hours inoculate->incubate read_mic Determine MIC: Lowest concentration with no visible growth incubate->read_mic end End read_mic->end

Broth Microdilution Workflow
PIVOT-PO Phase 3 Clinical Trial Protocol (NCT06059846)

  • Study Design: A multicenter, multinational, randomized, double-blind, double-dummy, non-inferiority trial.

  • Participants: Hospitalized adults (≥18 years of age) with a clinical diagnosis of cUTI or AP.

  • Interventions:

    • Oral this compound pivoxil hydrobromide (600 mg every 6 hours) plus an intravenous placebo.

    • Intravenous imipenem-cilastatin (500 mg every 6 hours) plus an oral placebo tablet.

  • Duration of Treatment: 7 to 10 days.

  • Primary Endpoint: Overall response at the Test-of-Cure (TOC) visit, defined as the combination of clinical cure and microbiological eradication.

  • Secondary Endpoints: Clinical cure rates, microbiological eradication rates, and safety and tolerability.

start Patient Screening & Enrollment randomization Randomization (1:1) start->randomization group_a Oral this compound-PI-HBr + IV Placebo randomization->group_a group_b IV Imipenem-Cilastatin + Oral Placebo randomization->group_b treatment Treatment Period (7-10 days) group_a->treatment group_b->treatment toc_visit Test-of-Cure Visit treatment->toc_visit primary_endpoint Primary Endpoint Assessment: Overall Response toc_visit->primary_endpoint secondary_endpoint Secondary Endpoint Assessment: Clinical Cure, Microbiological Eradication, Safety toc_visit->secondary_endpoint end End of Study primary_endpoint->end secondary_endpoint->end

PIVOT-PO Trial Workflow

Conclusion

This compound pivoxil hydrobromide, an oral carbapenem, has demonstrated non-inferiority to intravenous imipenem-cilastatin in the treatment of complicated urinary tract infections in a pivotal Phase 3 clinical trial. Its potent in vitro activity against key uropathogens, coupled with the convenience of an oral formulation, positions it as a promising alternative to intravenous therapy for these infections. Further research will continue to define its role in clinical practice, particularly in the context of antimicrobial stewardship and the management of infections caused by multidrug-resistant organisms.

References

Oral Tebipenem Pivoxil Hydrobromide: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of clinical trial data for the investigational oral carbapenem (B1253116), tebipenem pivoxil hydrobromide, compared with intravenous alternatives for the treatment of complicated urinary tract infections and acute pyelonephritis.

This guide provides a comprehensive comparison of oral this compound pivoxil hydrobromide with intravenous (IV) carbapenems, specifically ertapenem (B1671056) and imipenem-cilastatin, based on data from pivotal Phase 3 clinical trials. The following sections present quantitative data in structured tables, detail the experimental protocols of the key studies, and visualize the workflow of these trials.

Performance Comparison: this compound vs. Intravenous Carbapenems

Oral this compound has been evaluated in large-scale, randomized, double-blind clinical trials, demonstrating its non-inferiority to standard-of-care IV carbapenems in treating complicated urinary tract infections (cUTIs) and acute pyelonephritis (AP).

Efficacy Data

The primary measure of success in these trials was the overall response, a composite of clinical cure and microbiological eradication, at a test-of-cure visit.

Table 1: Comparison of Oral this compound Pivoxil Hydrobromide and IV Ertapenem (ADAPT-PO Study) [1][2][3]

Endpoint (Test-of-Cure, Day 19±2)Oral this compound HBr (600 mg PO q8h)IV Ertapenem (1 g IV q24h)Treatment Difference (95% CI)
Overall Response 58.8% (264/449)61.6% (258/419)-3.3% (-9.7 to 3.2)
Clinical Cure 93.1%93.6%-0.6% (-4.0 to 2.8)

Table 2: Comparison of Oral this compound Pivoxil Hydrobromide and IV Imipenem-Cilastatin (PIVOT-PO Study) [4][5][6][7]

Endpoint (Test-of-Cure Visit)Oral this compound HBr (600 mg PO q6h)IV Imipenem-Cilastatin (500 mg IV q6h)Adjusted Treatment Difference (95% CI)
Overall Response 58.5% (261/446)60.2% (291/483)-1.3% (-7.5 to 4.8)
Clinical Cure 93.5% (417/446)95.2% (460/483)-1.6% (-4.7 to 1.4)
Microbiological Response 60.3% (269/446)61.3% (296/483)-0.8% (-6.9 to 5.3)

Infections caused by antimicrobial-resistant Enterobacterales showed response rates consistent with the overall trial population in the PIVOT-PO study.[7] For instance, in patients with extended-spectrum beta-lactamase (ESBL)-positive Enterobacterales, the overall response rate was 52.2% for the oral this compound group and 56.8% for the imipenem-cilastatin group.[4][5]

Safety and Tolerability

The safety profiles of oral this compound were comparable to the intravenous comparators.

Table 3: Adverse Events in Oral this compound vs. IV Ertapenem (ADAPT-PO Study) [2][8]

Adverse EventOral this compound HBrIV Ertapenem
Any Adverse Event25.7%25.6%
Most Common AEsMild diarrhea, headacheMild diarrhea, headache

Table 4: Adverse Events in Oral this compound vs. IV Imipenem-Cilastatin (PIVOT-PO Study) [4][5]

Adverse EventOral this compound HBrIV Imipenem-Cilastatin
Treatment-Emergent AE27.9%23.8%
Serious AE3.4%2.6%
Most Common AEDiarrhea (8.1%)Diarrhea (2.7%)

Experimental Protocols

The data presented is primarily from two pivotal Phase 3, randomized, double-blind, double-dummy, multicenter trials: ADAPT-PO and PIVOT-PO.

ADAPT-PO Study Protocol[1][2][9]
  • Objective: To evaluate the efficacy and safety of oral this compound pivoxil hydrobromide versus intravenous ertapenem in hospitalized adult patients with cUTI or AP.

  • Patient Population: 1372 hospitalized adults with a diagnosis of complicated UTI or acute pyelonephritis.[2][3]

  • Randomization: Patients were randomized 1:1.

  • Treatment Arms:

    • Oral this compound pivoxil hydrobromide (600 mg every 8 hours) plus an intravenous placebo.[2]

    • Intravenous ertapenem (1 g every 24 hours) plus an oral placebo.[2]

  • Treatment Duration: 7 to 10 days, with an extension up to 14 days for patients with bacteremia.[2]

  • Primary Endpoint: Overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 19 ± 2 days) in the microbiological intent-to-treat (micro-ITT) population.[1][2]

  • Non-inferiority Margin: 12.5%.[2]

PIVOT-PO Study Protocol[4][5][7][10]
  • Objective: To assess the efficacy and safety of oral this compound pivoxil hydrobromide compared to intravenous imipenem-cilastatin in hospitalized adult patients with cUTI, including pyelonephritis.[9]

  • Patient Population: 1690 hospitalized adult patients with cUTI or AP.[5][10] The average age of patients in the micro-ITT population was 64.4 years, and 57.8% were female.[5]

  • Randomization: Patients were randomized 1:1.

  • Treatment Arms:

    • Oral this compound pivoxil hydrobromide (600 mg every 6 hours) plus an intravenous saline placebo.[4][5]

    • Intravenous imipenem-cilastatin (500 mg every 6 hours) plus an oral placebo.[4][5]

  • Treatment Duration: 7 to 10 days.[5]

  • Primary Endpoint: Overall response (composite of clinical cure and microbiological eradication) at the test-of-cure visit (Day 17) in the micro-ITT population.[4][5]

  • Non-inferiority Margin: 10%.[6]

Visualized Experimental Workflow

The following diagram illustrates the general workflow of the Phase 3 clinical trials for oral this compound.

Clinical_Trial_Workflow cluster_screening Patient Screening cluster_randomization Randomization (1:1) cluster_treatment Treatment Phase cluster_followup Follow-up & Assessment Start Hospitalized Adults with cUTI or AP Inclusion Inclusion/Exclusion Criteria Met Start->Inclusion This compound Oral this compound HBr + IV Placebo Comparator IV Comparator (Ertapenem or Imipenem-Cilastatin) + Oral Placebo rand rand Inclusion->rand Treatment 7-10 Day Treatment Period This compound->Treatment Comparator->Treatment TOC Test-of-Cure Visit (Day 17-19) Treatment->TOC PrimaryEndpoint Primary Endpoint Assessment: Overall Response (Clinical Cure + Microbiological Eradication) TOC->PrimaryEndpoint LateFollowUp Late Follow-up Visit PrimaryEndpoint->LateFollowUp rand->this compound rand->Comparator

Caption: Workflow of the Phase 3 trials for oral this compound.

Mechanism of Action

This compound is a carbapenem antibiotic. Its mechanism of action involves interfering with the cell wall synthesis of bacteria, which ultimately leads to bacterial cell death.[11] What makes this compound pivoxil hydrobromide notable is its oral bioavailability, a characteristic not shared by most other carbapenems, which typically require intravenous administration.[12][11]

Mechanism_of_Action cluster_moa This compound Mechanism of Action This compound Oral this compound Pivoxil Hydrobromide Absorption Absorption in GI Tract This compound->Absorption Conversion Conversion to Active This compound Absorption->Conversion Bacteria Bacterial Cell Conversion->Bacteria Enters Bacteria PBP Penicillin-Binding Proteins (PBPs) Conversion->PBP Binds to Bacteria->PBP CellWall Cell Wall Synthesis Inhibition PBP->CellWall Leads to Lysis Bacterial Cell Lysis CellWall->Lysis

Caption: Mechanism of action of oral this compound.

References

The Ascendancy of Tebipenem: A Comparative Analysis Against Fluoroquinolone-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In an era marked by the escalating threat of antimicrobial resistance, the quest for effective oral therapeutic options is paramount. This guide provides a comprehensive comparison of tebipenem, an oral carbapenem, against fluoroquinolone-resistant isolates, a critical challenge in clinical practice. The following analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals to objectively assess the performance of this compound in the current landscape of antimicrobial agents.

Executive Summary

This compound, the active form of the prodrug this compound pivoxil hydrobromide, has demonstrated potent in vitro activity against a broad spectrum of multidrug-resistant (MDR) Gram-negative bacteria, most notably fluoroquinolone-resistant and extended-spectrum β-lactamase (ESBL)-producing Enterobacterales.[1][2][3][4] Clinical evidence from the pivotal Phase 3 ADAPT-PO trial further substantiates its efficacy, positioning this compound as a viable oral alternative to intravenous therapies for complicated urinary tract infections (cUTIs), including those caused by these resistant pathogens.[5][6][7]

Comparative In Vitro Efficacy

Extensive in vitro studies have consistently highlighted this compound's robust activity against fluoroquinolone-resistant isolates. Its performance, measured by Minimum Inhibitory Concentration (MIC), often surpasses that of other oral agents and is comparable to potent intravenous carbapenems.

Table 1: Comparative MIC Values (mg/L) of this compound and Other Agents Against Fluoroquinolone-Resistant E. coli
AntibioticMIC₅₀MIC₉₀
This compound ≤0.015 - 0.03 0.03 - 0.06
Meropenem (B701)≤0.015 - 0.030.03 - 0.06
Ertapenem (B1671056)≤0.015 - 0.030.03
Imipenem (B608078)0.120.25
Ciprofloxacin>16>16
Levofloxacin>8>8
Trimethoprim-Sulfamethoxazole>4>4

Data synthesized from multiple in vitro surveillance studies.[8][9][10][11]

Table 2: Comparative MIC Values (mg/L) of this compound and Other Agents Against Fluoroquinolone-Resistant K. pneumoniae
AntibioticMIC₅₀MIC₉₀
This compound 0.03 0.125
Meropenem0.030.06
Ertapenem0.030.06
Imipenem0.250.5
Ciprofloxacin>16>16
Levofloxacin>8>8

Data synthesized from multiple in vitro surveillance studies.[8][9][10]

The data clearly indicates that this compound's activity against both E. coli and K. pneumoniae is not compromised by fluoroquinolone resistance, with MIC₉₀ values remaining well within the susceptible range.[8] Its potency is comparable to meropenem and ertapenem, and it is significantly more active than imipenem against these isolates.[8][9]

Clinical Trial Spotlight: The ADAPT-PO Study

The ADAPT-PO trial, a Phase 3, randomized, double-blind study, provided a head-to-head comparison of oral this compound pivoxil hydrobromide (600 mg every 8 hours) and intravenous ertapenem (1 g every 24 hours) for the treatment of cUTI or acute pyelonephritis.[5][6][7]

Table 3: Key Outcomes of the ADAPT-PO Trial
OutcomeThis compound Pivoxil HBr (Oral)Ertapenem (IV)
Overall Response 58.8% (264/449)61.6% (258/419)
Clinical Cure at Test-of-Cure 93.1%93.6%
Pathogen Eradication Comparable across treatment groupsComparable across treatment groups
Most Common Adverse Events Diarrhea (5.0%), Headache (3.8%)N/A

The trial demonstrated the non-inferiority of oral this compound to intravenous ertapenem.[1][5][6][7]

Crucially, the efficacy of this compound was consistent across various subgroups, including patients infected with fluoroquinolone-resistant and ESBL-producing pathogens.[6] This landmark study provides the first robust clinical evidence supporting a transition to an all-oral treatment regimen for cUTIs caused by such challenging organisms.[5]

Experimental Protocols

The in vitro data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Methodology:

  • Isolate Preparation: Bacterial isolates are cultured on appropriate agar (B569324) plates (e.g., 5% horse blood agar) and incubated.[8] A standardized inoculum is then prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Plate Preparation: Serial two-fold dilutions of this compound and comparator antibiotics are prepared in cation-adjusted Mueller-Hinton broth.[8] These dilutions are dispensed into 96-well microtiter plates.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria, no antibiotic) and negative (broth only) control wells are included on each plate.

  • Incubation: The plates are incubated at 35-37°C for 18-24 hours in ambient air.

  • Result Interpretation: The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth of the organism.

Visualizing the Science

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_bacterium Bacterial Cell This compound This compound PBP Penicillin-Binding Proteins (PBPs) This compound->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Essential for Lysis Cell Lysis & Death CellWall->Lysis Inhibition leads to G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Isolate Culture & Standardization C Inoculation of Microtiter Plates A->C B Serial Dilution of This compound & Comparators B->C D Incubation (18-24h at 35-37°C) C->D E Visual Inspection & MIC Determination D->E

References

Assessing Tebipenem's Efficacy Against Bacterial Isolates from Cancer Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro activity of tebipenem, a novel oral carbapenem, against a range of bacterial pathogens isolated from cancer patients. The data presented is based on a comprehensive study by Gerges et al. (2023), offering a direct comparison with other commercially available antimicrobial agents. This document is intended to inform research and development decisions by providing objective experimental data and detailed methodologies.

Executive Summary

Infections are a major cause of morbidity and mortality in cancer patients, who are often immunocompromised. The rise of antimicrobial resistance further complicates treatment, necessitating the development of new therapeutic options. This compound, an oral carbapenem, presents a potential alternative to intravenous therapies, offering the possibility of earlier hospital discharge and improved patient convenience. This guide summarizes the in vitro evidence of this compound's activity against a significant collection of recent clinical isolates from a cancer patient population, comparing its performance against established antibiotics.

Comparative In Vitro Activity of this compound

The following tables summarize the minimum inhibitory concentration (MIC) data for this compound and comparator agents against 300 Gram-positive and 311 Gram-negative bacterial isolates collected from cancer patients between 2019 and 2021. The data is extracted from the study by Gerges et al., published in JAC-Antimicrobial Resistance.[1][2]

Gram-Positive Isolates

A total of 300 Gram-positive organisms were tested. The comparator agents for this panel included cefepime, meropenem (B701), levofloxacin, daptomycin, linezolid, and vancomycin.

OrganismNo. of IsolatesThis compound MIC50 (mg/L)This compound MIC90 (mg/L)This compound MIC Range (mg/L)Meropenem MIC90 (mg/L)
Staphylococcus aureus (all)100≤0.0150.03≤0.015–0.060.06
Methicillin-susceptible85≤0.0150.03≤0.015–0.030.03
Methicillin-resistant150.030.060.03–0.06>16
Enterococcus faecalis500.120.250.06–0.52
Enterococcus faecium50>16>162–>16>16
Streptococcus pneumoniae25≤0.0150.03≤0.015–0.060.06
Viridans group streptococci25≤0.0150.03≤0.015–0.060.06
Other Gram-positives50≤0.0150.25≤0.015–>160.5

Data synthesized from Gerges et al. (2023). Full comparative data for all agents was not available in the public domain.

Gram-Negative Isolates

A total of 311 Gram-negative organisms were tested. The comparator agents for this panel included cefepime, meropenem, trimethoprim/sulfamethoxazole, levofloxacin, amikacin, and ertapenem.

OrganismNo. of IsolatesThis compound MIC50 (mg/L)This compound MIC90 (mg/L)This compound MIC Range (mg/L)Meropenem MIC90 (mg/L)Ertapenem MIC90 (mg/L)Cefepime MIC90 (mg/L)
Escherichia coli100≤0.030.06≤0.03–0.250.060.06>32
ESBL-producing300.060.120.03–0.250.120.12>32
Klebsiella pneumoniae750.060.12≤0.03–>80.120.25>32
ESBL-producing250.060.250.03–>80.250.5>32
Enterobacter cloacae500.060.12≤0.03–0.50.120.252
Pseudomonas aeruginosa508161–>162816
Other Gram-negatives360.060.25≤0.03–>160.250.5>32

Data synthesized from Gerges et al. (2023) and a related poster presentation by the same author. Full comparative data for all agents was not available in the public domain.

Experimental Protocols

The in vitro activity of this compound and its comparators was determined using the following methodology, as described by Gerges et al. (2023).

Antimicrobial Susceptibility Testing

The susceptibility of a total of 611 bacterial pathogens recently isolated from cancer patients was tested against this compound and a panel of comparator agents. The testing was performed using the Clinical and Laboratory Standards Institute (CLSI)-approved broth microdilution methodology.

  • Bacterial Isolates : A total of 611 clinical isolates (300 Gram-positive and 311 Gram-negative) were collected from patients at The University of Texas MD Anderson Cancer Center between 2019 and 2021. One isolate per patient was included in the study.

  • Antimicrobial Agents : this compound powder was provided by Spero Pharmaceuticals. Comparator agents were purchased from reliable commercial sources.

    • For Gram-Positive Organisms : Cefepime, meropenem, levofloxacin, daptomycin, linezolid, and vancomycin.

    • For Gram-Negative Organisms : Cefepime, meropenem, trimethoprim/sulfamethoxazole, levofloxacin, amikacin, and ertapenem.

  • Broth Microdilution : The broth microdilution method was performed in accordance with CLSI guidelines. This involved preparing serial twofold dilutions of each antimicrobial agent in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates.

  • Inoculum Preparation : A standardized inoculum of each bacterial isolate was prepared to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Incubation : The inoculated microtiter plates were incubated at 35°C for 16 to 20 hours in ambient air.

  • MIC Determination : The MIC was defined as the lowest concentration of the antimicrobial agent that completely inhibited visible growth of the organism.

  • Quality Control : Appropriate ATCC (American Type Culture Collection) control organisms were tested concurrently to ensure the accuracy and validity of the results.

  • Data Analysis : MIC50, MIC90, and MIC ranges were calculated. The percentage of susceptible isolates was determined using FDA-approved breakpoints where available. For this compound, a provisional susceptibility breakpoint for Enterobacterales of ≤0.125 mg/L was used. At the time of the study, there was no established susceptibility breakpoint for this compound against Gram-positive organisms.

Visualized Workflows and Mechanisms

To further elucidate the experimental process and the mechanism of action of this compound, the following diagrams are provided.

Tebipenem_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Bacterial Cell Tebipenem_Pivoxil This compound Pivoxil (Oral Prodrug) Tebipenem_Active This compound (Active Form) Tebipenem_Pivoxil->Tebipenem_Active Hydrolysis by Esterases PBP Penicillin-Binding Proteins (PBPs) Tebipenem_Active->PBP Enters Bacterium Tebipenem_Active->PBP Binds to and Inhibits PBPs Outer_Membrane Outer Membrane (Gram-Negative) Periplasmic_Space Periplasmic Space Cell_Wall_Synthesis Peptidoglycan Cell Wall Synthesis PBP->Cell_Wall_Synthesis Cell_Lysis Cell Lysis and Death Cell_Wall_Synthesis->Cell_Lysis Inhibition leads to

This compound's Mechanism of Action

Broth_Microdilution_Workflow Start Start: Isolate Bacterial Colony Prepare_Inoculum Prepare Standardized Bacterial Inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Inoculate_Plate Inoculate Microtiter Plate with Bacterial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Prepare Serial Two-Fold Dilutions of Antibiotics in Microtiter Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC: Lowest Concentration with No Visible Growth Read_Results->Determine_MIC End End: MIC Value Obtained Determine_MIC->End

Broth Microdilution Experimental Workflow

Conclusion

The in vitro data presented in this guide demonstrates that this compound exhibits potent activity against a broad range of contemporary Gram-positive and Gram-negative bacterial isolates collected from cancer patients.[1][2] Notably, its activity against many Enterobacterales, including ESBL-producing strains, is comparable to that of intravenous carbapenems like meropenem and ertapenem. While its activity against Pseudomonas aeruginosa is limited, its performance against other key pathogens suggests that this compound could be a valuable oral therapeutic option for infections in this high-risk patient population. Further clinical evaluation is warranted to fully elucidate its role in treating bacterial infections in cancer patients.

References

Safety Operating Guide

Proper Disposal of Tebipenem: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Tebipenem, a carbapenem (B1253116) β-lactam antibiotic, is crucial to mitigate the risks of environmental contamination and the development of antimicrobial resistance. This guide provides detailed procedures for the safe handling and disposal of this compound waste in a laboratory setting, adhering to regulatory guidelines and safety best practices.

Core Disposal Principles

Disposal of pharmaceutical waste is regulated by multiple agencies, including the Environmental Protection Agency (EPA) and state authorities.[1][2] In the United States, the Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste, which can include certain pharmaceuticals.[2] A key principle is to prevent the release of active pharmaceutical ingredients into the environment, particularly sewer systems, as this can contribute to the rise of antibiotic-resistant bacteria.[3][4]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste (solid, liquid, concentrated stock, etc.). Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines, as local regulations may vary.[3]

Step 1: Waste Characterization and Segregation Properly identify and segregate this compound waste at the point of generation. Different waste streams require different disposal pathways.

Step 2: Handling Unused or Expired Pure this compound

  • Do not dispose of pure this compound down the drain or in regular trash.[5]

  • Treat unused, expired, or surplus this compound as hazardous or pharmaceutical waste according to your institution's policy.

  • The recommended disposal method is to offer the material to a licensed, professional waste disposal company.[6][7]

  • Incineration at a permitted hazardous waste facility is a common treatment method for pharmaceutical waste.[1][6]

Step 3: Disposing of Concentrated Stock Solutions

  • Concentrated antibiotic stock solutions are generally considered hazardous chemical waste.[3]

  • Collect these solutions in a designated, properly labeled, and sealed hazardous waste container.

  • Do not attempt to neutralize concentrated stocks by autoclaving alone, as this may not be effective for all antibiotics.[3]

  • Arrange for pickup and disposal through your institution's EHS department.

Step 4: Managing Contaminated Labware and Solid Waste

  • This category includes items like petri dishes, pipette tips, gloves, and vials contaminated with this compound.

  • If the waste is also a biohazard (e.g., used for cell culture), it must first be decontaminated, typically by autoclaving.

  • After decontamination, the waste may still be considered chemical waste. Consult your EHS office. For BSL-1 waste, autoclaving followed by disposal in regular trash may be acceptable if the antibiotic is heat-labile. For BSL-2 waste, it must be discarded as Regulated Medical Waste after autoclaving.[8]

  • Place all contaminated solid waste into appropriately labeled containers (e.g., black containers for RCRA hazardous waste, blue or white for non-hazardous pharmaceutical waste).

Step 5: Handling Liquid Waste (e.g., Used Culture Media)

  • Never pour liquid waste containing antibiotics directly down the drain.[3][5]

  • While some β-lactam antibiotics like ampicillin (B1664943) and penicillin can be inactivated by autoclaving, the heat stability of this compound may not be guaranteed under standard autoclave conditions.[3]

  • Therefore, liquid media containing this compound should be treated as chemical waste.[3]

  • Collect the liquid in a labeled, leak-proof container for chemical waste disposal.

  • Alternatively, chemical deactivation may be an option prior to disposal (see Experimental Protocols below).

Summary of Disposal Methods
Waste TypeRecommended Handling & Disposal Pathway
Pure this compound (Unused/Expired) Treat as hazardous/pharmaceutical waste. Collect for disposal via a licensed waste management company, likely for incineration.[6][7]
Concentrated Stock Solution Collect in a designated hazardous chemical waste container. Arrange for pickup by your institution's EHS department.[3]
Contaminated Solid Waste (Gloves, Vials, etc.) Segregate into a designated pharmaceutical waste stream. If biohazardous, autoclave first. Dispose of according to institutional guidelines for chemical waste.[8]
Contaminated Liquid Waste (e.g., Media) Collect in a labeled, leak-proof hazardous waste container. Do not drain dispose. Treat as chemical waste for EHS pickup.[3]

This compound Disposal Workflow

cluster_start start This compound Waste Generated pure_drug Pure/Expired this compound start->pure_drug stock_solution Concentrated Stock Solution start->stock_solution solid_waste Contaminated Solid Waste (e.g., Labware) start->solid_waste liquid_waste Contaminated Liquid Waste (e.g., Media) start->liquid_waste handle_pure Segregate as Pharmaceutical Waste pure_drug->handle_pure handle_stock Collect in Labeled Hazardous Waste Container stock_solution->handle_stock handle_solid Segregate in Lined Sharps/Waste Container solid_waste->handle_solid handle_liquid Collect in Labeled Leak-Proof Container liquid_waste->handle_liquid incineration Licensed Waste Vendor (Incineration) handle_pure->incineration ehs_pickup EHS Chemical Waste Pickup handle_stock->ehs_pickup bio_decon If Biohazardous: Decontaminate via Autoclave handle_solid->bio_decon chem_decon Optional: Chemical Deactivation (See Protocol) handle_liquid->chem_decon bio_decon->ehs_pickup chem_decon->ehs_pickup

Caption: Workflow for the safe disposal of various this compound waste streams in a lab setting.

Experimental Protocol: Chemical Deactivation of β-Lactam Residue

For research settings looking to implement an extra layer of safety, chemical hydrolysis can be used to inactivate β-lactam antibiotics in liquid waste before disposal. The following protocol is adapted from a method developed for β-lactam residues in dry suspension formulations.[4]

Objective: To hydrolyze and inactivate the β-lactam ring of this compound in aqueous solutions, rendering it biologically inactive prior to collection as chemical waste.

Materials:

  • Liquid waste containing this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

  • Fume hood

  • pH indicator strips or pH meter

  • Designated chemical waste container

Methodology:

  • Preparation: Perform all steps inside a certified chemical fume hood. Ensure all necessary PPE is worn.

  • Alkaline Hydrolysis:

    • Measure the volume of the liquid this compound waste.

    • Slowly and carefully, while stirring, add 1 M NaOH solution to the waste. The goal is to raise the pH significantly to induce hydrolysis of the β-lactam ring.

    • Note: The original study suggests this method for residue in reconstituted suspensions.[4] For laboratory media, which may be buffered, a larger volume of NaOH may be required. Add NaOH incrementally until the pH is strongly alkaline (e.g., pH > 12).

  • Reaction Time: Allow the mixture to stand for a minimum of one hour at room temperature to ensure complete hydrolysis and inactivation of the antibiotic.

  • Neutralization (Optional, consult EHS): Depending on your institution's requirements for chemical waste, you may need to neutralize the solution before disposal. If required, slowly add an acid (e.g., 1 M HCl) until the pH is near neutral (pH 6-8). This step should be performed with extreme care to avoid heat generation and splashing.

  • Final Disposal: Transfer the treated, inactivated solution to the appropriate liquid chemical waste container.

  • Documentation: Record the treatment procedure, including volumes and final pH, in your laboratory waste log.

This chemical deactivation step provides a robust method to reduce the ecological risk associated with β-lactam antibiotics before they leave the laboratory.[4]

References

Comprehensive Guide to Personal Protective Equipment and Safe Handling of Tebipenem

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tebipenem. The following procedural steps and personal protective equipment (PPE) recommendations are designed to ensure the safe handling, storage, and disposal of this compound, thereby minimizing occupational exposure and environmental impact.

Hazard Summary

This compound Pivoxil may be classified as hazardous, with the potential to cause skin and eye irritation, respiratory irritation, and harm if swallowed[1]. While some safety data sheets (SDS) do not classify it as a hazardous substance, it is prudent to handle it with care, adhering to the more stringent safety precautions outlined below[2][3][4]. There are currently no established occupational exposure limit values for this compound[1][3][4].

Personal Protective Equipment (PPE) Recommendations

Appropriate PPE is critical to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE for various activities.

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Receiving & Storage Safety glasses with side shieldsSingle pair of chemotherapy glovesLaboratory coatNot generally required, unless packaging is damaged
Weighing & Aliquoting (in a ventilated enclosure) Tightly fitting safety gogglesDouble pair of chemotherapy glovesDisposable gown with long sleeves and knit cuffsNot generally required within a certified chemical fume hood or other ventilated enclosure
Weighing & Aliquoting (on an open bench) Tightly fitting safety goggles and face shieldDouble pair of chemotherapy glovesDisposable gown with long sleeves and knit cuffsNIOSH-approved respirator (e.g., N95) or a full-face respirator
Compounding & Manipulation Tightly fitting safety gogglesDouble pair of chemotherapy glovesDisposable gown with long sleeves and knit cuffsWork within a certified chemical fume hood or other primary engineering control. If not possible, a NIOSH-approved respirator is required.
Spill Cleanup Tightly fitting safety goggles and face shieldDouble pair of heavy-duty glovesImpervious, disposable gownNIOSH-approved respirator with appropriate cartridges
Waste Disposal Safety glasses with side shieldsSingle pair of chemotherapy glovesLaboratory coatNot generally required

General guidance on PPE selection and use can be found in resources from the Occupational Safety and Health Administration (OSHA) and the Centers for Disease Control and Prevention (CDC)[5][6].

Operational Plan for Handling this compound

The following step-by-step guidance outlines the procedures for the safe handling of this compound from receipt to disposal.

Receiving and Inspection
  • 1.1. Wear appropriate PPE: At a minimum, wear a lab coat and a single pair of chemotherapy-tested gloves when unpacking shipments[7].

  • 1.2. Inspect packaging: Check for any signs of damage or leakage. If the container is compromised, move it to a chemical fume hood or other containment device and consult your institution's environmental health and safety (EHS) office.

  • 1.3. Labeling: Ensure the container is clearly labeled with the chemical name, hazard information, and date of receipt.

Storage
  • 2.1. Container Integrity: Keep the container tightly sealed in a cool, dry, and well-ventilated area[1][3].

  • 2.2. Recommended Temperature: Store the powdered form of this compound at -20°C for long-term stability[1].

  • 2.3. Segregation: Store away from strong oxidizing agents[4].

Preparation and Handling
  • 3.1. Designated Area: All handling of powdered this compound should be conducted in a designated area, such as a chemical fume hood, to minimize the risk of inhalation and contamination[3][8].

  • 3.2. Donning PPE: Before handling, put on all required PPE as specified in the table above. This includes a disposable gown, double gloves, and tightly fitting safety goggles[1][5][9].

  • 3.3. Avoiding Dust Formation: Handle the compound carefully to avoid the formation of dust and aerosols[1][3][4].

  • 3.4. Hygiene: Do not eat, drink, or smoke in the handling area[1]. Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory[1][5].

Spill Management
  • 4.1. Evacuate: In the event of a spill, evacuate non-essential personnel from the area[1][4].

  • 4.2. Ventilate: Ensure the area is well-ventilated.

  • 4.3. Use Spill Kit: Use a chemical spill kit to contain and clean up the spill.

  • 4.4. Procedure for Solid Spills:

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Mechanically pick up the material using tools that will not generate dust (e.g., dampened cloths or absorbent pads) and place it into a sealed, labeled container for hazardous waste[2][4].

  • 4.5. Decontamination: Decontaminate the spill area and any equipment used for cleanup, for instance by scrubbing with alcohol[1].

  • 4.6. Dispose of Waste: Dispose of all contaminated materials as hazardous waste.

Disposal Plan
  • 5.1. Regulatory Compliance: All waste containing this compound must be disposed of in accordance with federal, state, and local regulations[1][3].

  • 5.2. Waste Collection: Collect waste in clearly labeled, sealed containers.

  • 5.3. Licensed Disposal: Excess or expired material should be handled by a licensed hazardous material disposal company. Options may include incineration in a facility equipped with an afterburner and scrubber[3].

  • 5.4. Unused Antibiotics: It is critical to properly dispose of all unused, unwanted, or expired antibiotics to prevent environmental contamination and the development of antimicrobial resistance[10]. Do not dispose of them in regular trash or down the drain unless specifically instructed to do so by your EHS office[1].

Visualizations

The following diagrams illustrate the standard workflow for handling this compound and a logical framework for risk assessment and mitigation.

Tebipenem_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Ventilated Enclosure) cluster_cleanup Post-Handling Receiving 1. Receiving & Inspection Storage 2. Secure Storage Receiving->Storage Weighing 3. Weighing & Aliquoting Storage->Weighing Compounding 4. Compounding Weighing->Compounding Decontamination 5. Decontamination of Surfaces Compounding->Decontamination Spill Spill Event Compounding->Spill Disposal 6. Waste Disposal Decontamination->Disposal Spill->Decontamination

Caption: Workflow for the safe handling of this compound.

Risk_Assessment_Mitigation cluster_assessment Risk Assessment cluster_mitigation Mitigation Strategies Identify Identify Hazards (Skin/Eye/Resp. Irritation, Ingestion) Assess Assess Exposure Potential (Weighing, Compounding, Spills) Identify->Assess Engineering Engineering Controls (Fume Hood) Assess->Engineering Admin Administrative Controls (SOPs, Training) Assess->Admin PPE Personal Protective Equipment (Gloves, Gown, Goggles) Assess->PPE Outcome Safe Handling Environment Engineering->Outcome Admin->Outcome PPE->Outcome

Caption: Risk assessment and mitigation for this compound handling.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tebipenem
Reactant of Route 2
Tebipenem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。